molecular formula C6H13NO2S B1250718 Vitamin U CAS No. 4727-40-6

Vitamin U

Cat. No.: B1250718
CAS No.: 4727-40-6
M. Wt: 163.24 g/mol
InChI Key: YDBYJHTYSHBBAU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-methyl-L-methioninate is a sulfonium betaine that is a conjugate base of S-methyl-L-methionine obtained by the deprotonation of the carboxy group. It is a sulfonium betaine and a methyl-L-methionine. It derives from a L-methioninate. It is a conjugate base of a S-methyl-L-methionine.
A vitamin found in green vegetables. It is used in the treatment of peptic ulcers, colitis, and gastritis and has an effect on secretory, acid-forming, and enzymatic functions of the intestinal tract.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-dimethylsulfoniobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYJHTYSHBBAU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314761
Record name S-Methyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-40-6
Record name S-Methyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3485Y39925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of S-Methylmethionine: A Technical Review of Dr. Garnett Cheney's Anti-Peptic Ulcer Factor

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The mid-20th century marked a pivotal era in gastroenterological research, characterized by a burgeoning understanding of peptic ulcer disease. Amidst a landscape of rudimentary therapeutic options, Dr. Garnett Cheney, a professor of medicine at Stanford University School of Medicine, embarked on a series of pioneering clinical investigations that led to the discovery of a potent anti-ulcer agent found in fresh cabbage juice.[1] Initially termed "vitamin U" for its remarkable ulcer-healing properties, this compound was later identified as S-Methylmethionine (SMM).[2][3] This technical guide provides an in-depth analysis of Cheney's seminal work, presenting his quantitative data, experimental methodologies, and the proposed mechanisms of action of SMM, offering valuable insights for contemporary researchers and drug development professionals.

The Seminal Discovery and Clinical Evidence

Dr. Cheney's research was spurred by the observation that certain foods appeared to offer protection against the development of peptic ulcers. His initial experiments on guinea pigs demonstrated that a factor in fresh cabbage could prevent histamine-induced ulcers.[4] This led to a series of human clinical trials that produced astounding results for the time.

Quantitative Data from Clinical Trials

Cheney's findings, published in the late 1940s and early 1950s, highlighted a significant acceleration in ulcer healing in patients treated with fresh cabbage juice compared to the conventional therapies of the era.

Table 1: Healing Times in Peptic Ulcer Patients (Cheney, 1949) [4]

Ulcer TypeTreatment GroupNumber of PatientsAverage Crater Healing Time (Days)
Duodenal Ulcer Cabbage Juice710.4
Standard Therapy6237
Gastric Ulcer Cabbage Juice67.3
Standard Therapy642

*Data for standard therapy sourced from contemporary literature for comparison.

In a subsequent, larger study published in 1952, Cheney treated 100 patients with peptic ulcers with concentrated cabbage juice, further substantiating his initial findings.[5] The results demonstrated rapid relief from symptoms, with 81% of patients reportedly symptom-free within one week.

Experimental Protocols

The methodologies employed by Dr. Cheney, while lacking the rigorous controls of modern clinical trials, were systematic for their time. The following protocols are reconstructed from his publications.

Cabbage Juice Preparation and Administration (1949 Study)
  • Source Material: Fresh, raw cabbage.

  • Preparation: The cabbage was juiced using a press, and the juice was prepared fresh twice daily.[6]

  • Dosage: Patients received one liter of fresh cabbage juice daily, administered in five 200 ml servings.[6][7]

  • Administration Schedule: The juice was served chilled at mid-morning, lunchtime, mid-afternoon, supper, and in the evening.[6]

  • Adjuncts: To improve palatability, patients were permitted to add celery juice (which Cheney also believed to contain the anti-ulcer factor), tomato juice, salt, and pepper.[6]

Patient Diet and Restrictions

Patients in the cabbage juice treatment group were placed on a fairly normal diet, with the significant stipulation that all their food was cooked.[7] This was to ensure that the therapeutic factor, which Cheney had determined to be heat-sensitive, was only consumed in the carefully measured, raw cabbage juice.[7] Notably, patients were not given regular doses of alkalis and were permitted to smoke as they wished.[7]

Assessment of Ulcer Healing

The primary endpoint for assessing the efficacy of the treatment was the healing time of the ulcer crater, as determined by radiological (X-ray) and gastroscopic examinations.[4][5]

The Active Agent: S-Methylmethionine ("this compound")

While Dr. Cheney initially referred to the therapeutic agent as "this compound," it was later identified as S-Methylmethionine (SMM), a derivative of the amino acid methionine.[3][8] SMM is naturally found in various plants, with particularly high concentrations in cruciferous vegetables like cabbage.[8]

Proposed Mechanisms of Action

The precise molecular mechanisms underlying SMM's gastroprotective and ulcer-healing effects are still being elucidated, but research building on Cheney's discoveries has pointed to several key pathways.

Mucosal Protection and Regeneration

S-Methylmethionine is believed to enhance the defensive capacity of the gastric mucosa.[9][10] This is likely achieved through several actions:

  • Stimulation of Mucin Production: SMM is thought to increase the secretion of mucin, a key component of the protective mucus layer that shields the gastric epithelium from acid and pepsin.[2][9]

  • Enhanced Cell Proliferation: The rapid healing observed by Cheney suggests that SMM promotes the proliferation of epithelial cells, which is essential for repairing the damaged mucosal lining.[11]

Signaling Pathways in Cellular Repair

While not investigated during Cheney's time, contemporary research has shed light on potential signaling pathways that may be activated by SMM. A study on dermal fibroblasts demonstrated that S-Methylmethionine sulfonium (B1226848) (SMMS) promotes cell proliferation and migration through the activation of the ERK1/2 pathway.[12][13] It is plausible that a similar mechanism is at play in the gastric mucosa, where activation of this pathway would lead to enhanced epithelial cell turnover and wound closure.

Another proposed mechanism involves SMM's role in cellular methylation processes. Research has indicated that S-methyl methionine can increase the activity of S-adenosyl-L-homocysteine hydrolase, which in turn stimulates methylation reactions. These processes are crucial for a wide range of cellular functions, including DNA repair and protein synthesis, which are vital for tissue regeneration.

Below are diagrams illustrating the experimental workflow of Cheney's study and a proposed signaling pathway for SMM's action.

experimental_workflow Cheney's Cabbage Juice Protocol Workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_outcome Outcome Measurement p1 Patients with Diagnosed Peptic Ulcers (Gastric or Duodenal) t1 Administer 1 Liter of Fresh, Raw Cabbage Juice Daily p1->t1 Assignment to Treatment Group t2 Juice given in 5 divided doses (200 ml each) t1->t2 t3 Standard Cooked Food Diet (No other sources of raw 'this compound') t1->t3 t4 No Alkali Medication t1->t4 a1 Monitor Symptom Relief (e.g., Pain Reduction) t1->a1 a2 Radiological & Gastroscopic Examination of Ulcer Crater t1->a2 o1 Determine Ulcer Crater Healing Time a2->o1

Cheney's Cabbage Juice Protocol Workflow

SMM_Signaling_Pathway Proposed Signaling Pathway of S-Methylmethionine in Gastric Mucosal Healing cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes SMM S-Methylmethionine (SMM) 'this compound' ERK Activation of ERK1/2 Pathway SMM->ERK Methylation Stimulation of Methylation Processes SMM->Methylation Mucus Increased Mucin Production SMM->Mucus Proliferation Increased Epithelial Cell Proliferation & Migration ERK->Proliferation Repair Enhanced DNA Repair & Protein Synthesis Methylation->Repair Healing Accelerated Ulcer Healing Proliferation->Healing Repair->Healing Mucus->Healing

References

The Gastroprotective Mechanisms of S-Methylmethionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), often referred to as "Vitamin U," is a derivative of the amino acid methionine found in various plants, notably cabbage.[1][2][3] Historically recognized for its potential in treating peptic ulcers, SMM exerts its gastroprotective effects through a multi-faceted mechanism of action.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms, supported by available scientific evidence. Key actions of SMM include the enhancement of the gastric mucosal barrier, significant antioxidant and anti-inflammatory activities, and its role as a methyl donor in critical metabolic pathways. This document summarizes quantitative data from key studies, details experimental protocols, and provides visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Core Gastroprotective Mechanisms

S-Methylmethionine's ability to protect the gastric mucosa stems from several synergistic actions that collectively bolster the stomach's natural defense systems and promote healing of injured tissue.

Enhancement of the Gastric Mucosal Barrier

A primary defense mechanism of the stomach is the mucosal barrier, a layer of mucus and bicarbonate that protects the epithelium from the harsh acidic environment. SMM appears to directly reinforce this barrier.

  • Stimulation of Mucin Secretion: SMM has been shown to support the production of mucin, a key glycoprotein (B1211001) component of the protective mucus layer.[2] This enhanced mucus secretion forms a thicker, more resilient barrier against gastric acid and other irritants.[2] Studies in rabbit gastric mucous cells have demonstrated that S-Methylmethionine Sulfonium (B1226848) Chloride (MMSC), a form of SMM, increases mucin secretion.[5]

  • Increased Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, delivering oxygen and nutrients while removing metabolic waste. Some evidence suggests that SMM may enhance mucosal blood flow, further contributing to its protective effects.[6]

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are key contributors to the pathogenesis of gastric ulcers and other forms of gastric injury. SMM exhibits potent antioxidant and anti-inflammatory properties.

  • Reduction of Oxidative Stress: SMM has been shown to reduce oxidative stress in the gastric lining.[1][4] It can attenuate the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.[7] This antioxidant activity helps to protect gastric mucosal cells from damage induced by various insults.[8][9]

  • Modulation of Inflammatory Pathways: Chronic inflammation is a hallmark of many gastrointestinal conditions.[2] SMM is believed to modulate the production and activity of pro-inflammatory mediators, thereby reducing inflammation in the gastrointestinal tract.[2][10] This anti-inflammatory action is crucial for both preventing mucosal injury and promoting the healing of existing ulcers.

Role in Methylation and Tissue Repair

SMM is a methyl donor, participating in essential methylation reactions within the body.[8] This function is critical for a variety of cellular processes, including detoxification and the synthesis of important molecules.

  • Methyl Donor Activity: SMM is involved in methylation processes, similar to S-adenosylmethionine (SAMe).[8][11] This methyl-donating capacity contributes to its potential antioxidant properties and plays a role in liver detoxification pathways.[12]

  • Promotion of Cell Proliferation and Wound Healing: SMM has been observed to promote the proliferation of dermal fibroblasts and keratinocytes.[13] This suggests a broader role in tissue repair and regeneration that is likely applicable to the healing of gastric ulcers.[2] The healing of a gastric ulcer is a complex process involving cell migration, proliferation, and re-epithelialization to restore the damaged mucosal lining.[14]

Potential Regulation of Gastric Acid Secretion

While less consistently reported than its other mechanisms, there is some suggestion that SMM may play a role in modulating gastric acid secretion.[1][6] A reduction in gastric acid would lower the aggressive factors contributing to mucosal damage and ulcer formation.

Quantitative Data from Experimental Studies

The following tables summarize quantitative findings from key studies investigating the gastroprotective effects of S-Methylmethionine.

Study FocusModel SystemTreatmentKey Quantitative FindingsReference
Dyspepsia Symptoms in Chronic Gastritis Human Clinical Trial (n=37)300 mg S-methylmethionine daily for 6 months- Total GSRS score decreased from 15 to 9 by month 3 (p<0.05). - Total GSRS score further decreased to 5.5 by month 6 (p<0.05).[15][16]
Mucin Secretion Primary cultured rabbit gastric mucous cellsL-cysteine and Methylmethionine sulfonium chloride (MMSC)- Increased mucin secretion. - Decreased cellular mucin content.[5]
Wound Healing (Dermal Fibroblasts) Human Dermal Fibroblasts (in vitro)S-methylmethionine sulfonium (SMMS)- Promoted growth and migration of human dermal fibroblasts.[13]
Photoprotective Effect Human Dermal Fibroblasts (in vitro)S-methylmethionine sulfonium (SMMS)- Increased cell viability after UVB irradiation. - Reduced UVB-induced apoptosis.[7]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the mechanisms of SMM.

Assessment of Mucin Secretion in Rabbit Gastric Mucous Cells
  • Cell Culture: Primary mucous cells were isolated from the glandular stomach of rabbits.

  • Treatment: The cultured cells were treated with L-cysteine and Methylmethionine sulfonium chloride (MMSC). 16,16-Dimethyl prostaglandin (B15479496) E2 (dmPGE2) or ATP were used as positive controls.

  • Mucin Content Measurement: Mucin content in the cell culture medium and within the cells was measured using an enzyme-linked lectin assay.

  • Ultrastructural Analysis: Transmission electron microscopy was used to examine the distribution of mucin granules within the mucous cells.

  • Signal Transduction Analysis: Intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) levels were measured by enzyme immunoassay, and cytosolic free Ca2+ levels were measured using the fluorescent indicator fura-2.

  • Reference: [5]

Clinical Evaluation of SMM in Patients with Chronic Gastritis
  • Study Population: 37 patients (21 men, 16 women) aged 35-60 years diagnosed with chronic gastritis of various etiologies.

  • Intervention: All patients were prescribed 300 mg of S-methylmethionine per day for 6 months.

  • Assessment of Dyspepsia: Clinical manifestations of dyspepsia were evaluated using the Gastrointestinal Symptom Rating Scale (GSRS) questionnaire.

  • Quality of Life Assessment: Quality of life was assessed using the SF-36 questionnaire.

  • Data Collection: Surveys were conducted before the start of therapy, and after 3 and 6 months of treatment.

  • Reference: [15][16]

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and conceptual frameworks related to the gastroprotective actions of S-Methylmethionine.

SMM_Gastroprotection_Mechanisms SMM S-Methylmethionine (SMM) Mucosal_Barrier Enhanced Gastric Mucosal Barrier SMM->Mucosal_Barrier Stimulates mucin secretion Antioxidant_Effects Antioxidant Effects SMM->Antioxidant_Effects Reduces ROS Anti_inflammatory Anti-inflammatory Effects SMM->Anti_inflammatory Modulates pro-inflammatory mediators Tissue_Repair Tissue Repair & Regeneration SMM->Tissue_Repair Promotes cell proliferation Gastroprotection Gastroprotection Mucosal_Barrier->Gastroprotection Antioxidant_Effects->Gastroprotection Anti_inflammatory->Gastroprotection Tissue_Repair->Gastroprotection

Caption: Overview of S-Methylmethionine's multifaceted gastroprotective mechanisms.

SMM_Mucosal_Defense_Pathway SMM S-Methylmethionine Gastric_Mucous_Cells Gastric Mucous Cells SMM->Gastric_Mucous_Cells Acts on Mucin_Granules Mucin Granule Movement to Plasma Membrane Gastric_Mucous_Cells->Mucin_Granules Accelerates Mucin_Secretion Increased Mucin Secretion Mucin_Granules->Mucin_Secretion Protective_Mucus_Layer Enhanced Protective Mucus Layer Mucin_Secretion->Protective_Mucus_Layer Acid_Damage_Reduction Reduced Epithelial Damage from Acid Protective_Mucus_Layer->Acid_Damage_Reduction

Caption: SMM's role in enhancing the gastric mucosal barrier through mucin secretion.

SMM_Wound_Healing_ERK_Pathway SMM S-Methylmethionine Sulfonium (SMMS) Dermal_Fibroblasts Dermal Fibroblasts SMM->Dermal_Fibroblasts Stimulates ERK1_2_Activation Activation of ERK1/2 Pathway Dermal_Fibroblasts->ERK1_2_Activation Cell_Proliferation Increased Cell Proliferation ERK1_2_Activation->Cell_Proliferation Cell_Migration Increased Cell Migration ERK1_2_Activation->Cell_Migration Wound_Healing Accelerated Wound Healing Cell_Proliferation->Wound_Healing Cell_Migration->Wound_Healing

Caption: Proposed signaling pathway for SMM-induced wound healing via ERK1/2 activation.

Conclusion and Future Directions

S-Methylmethionine demonstrates significant potential as a gastroprotective agent through a combination of mechanisms, including strengthening the mucosal barrier, exerting antioxidant and anti-inflammatory effects, and promoting tissue repair. While early clinical and animal studies have provided a strong foundation for these claims, much of this research is dated.[1]

For drug development professionals and researchers, the existing evidence warrants further investigation. Future research should focus on:

  • Large-scale, placebo-controlled clinical trials to definitively establish the efficacy of SMM in various gastrointestinal disorders in humans.

  • Dose-response studies to determine optimal therapeutic dosages.

  • In-depth molecular studies to further elucidate the specific signaling pathways and receptor interactions involved in SMM's gastroprotective effects.

A deeper understanding of these areas will be crucial for harnessing the full therapeutic potential of S-Methylmethionine in the management of gastric diseases.

References

Early Research on Vitamin U and Peptic Ulcers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, before the discovery of Helicobacter pylori and the advent of modern acid-suppressing medications, peptic ulcer disease presented a significant clinical challenge. Standard treatments of the era, primarily consisting of bland diets, antacids, and in severe cases, surgery, offered limited efficacy.[1] It was in this context that the concept of "Vitamin U" emerged as a promising, albeit controversial, therapeutic agent. This technical guide provides an in-depth analysis of the early research on "this compound," a term coined by Dr. Garnett Cheney of Stanford University School of Medicine, for the treatment of peptic ulcers.[2] "this compound" is not a true vitamin but a derivative of the amino acid methionine, identified as S-methylmethionine (SMM).[3] This paper will detail the seminal studies, experimental protocols, quantitative outcomes, and the proposed mechanisms of action of this intriguing compound.

Core Research of Dr. Garnett Cheney

Dr. Garnett Cheney was the primary proponent of "this compound" therapy for peptic ulcers in the 1940s and 1950s. His research, primarily published in medical journals of the time, suggested that the administration of raw cabbage juice, a rich source of S-methylmethionine, led to remarkably rapid healing of peptic ulcers.

Experimental Protocols

Cheney's studies, most notably his 1952 publication in California Medicine detailing the treatment of 100 patients, followed a general protocol:[1][4][5]

  • Patient Selection: Initially, only patients with a clearly demonstrable ulcer crater and without complications such as recent bleeding or pyloric obstruction were included. Later, the criteria were expanded to include all patients with a confirmed diagnosis of peptic ulcer.[5]

  • Treatment Regimen: Patients were administered one quart (approximately 945 mL) of fresh, raw cabbage juice daily, divided into four or five feedings.[5] A subset of patients received a dehydrated form of cabbage juice prepared by lyophilization (freeze-drying), which was then reconstituted with water.[5] The potency of this dehydrated form was reportedly assayed, though the specific methods for this assay are not detailed in available literature.

  • Concomitant Therapies: Patients were placed on a diet that otherwise contained only cooked foods, as heat was believed to destroy the anti-ulcer factor.[6] The use of antacids was not part of the standard protocol but was permitted if absolutely necessary for pain relief in the initial days of treatment.[5]

  • Assessment of Outcomes: The primary measures of efficacy were:

    • Symptomatic Relief: The time it took for the patient's ulcer pain to resolve without the need for symptomatic medication.

    • Ulcer Crater Healing Time: Determined through serial roentgenographic (X-ray) examinations. The specific frequency and detailed criteria for these examinations are not fully elucidated in the available abstracts.

Quantitative Data from Cheney's 1952 Study

The following tables summarize the quantitative data presented in Dr. Cheney's 1952 study of 100 patients with peptic ulcers.

Table 1: Patient Demographics and Ulcer Location

CharacteristicNumber of Patients
Total Patients 100
Duodenal Ulcer 65
Gastric Ulcer 17
Jejunal Ulcer 2
Other 16

Table 2: Ulcer Crater Healing Time

Ulcer TypeNumber of Patients with Demonstrable CratersAverage Healing Time (Days)
Duodenal Ulcer 3812.9
Gastric Ulcer 1414.0
Jejunal Ulcer 210.1
Total 54 13.1

Source: Cheney, G. (1952). This compound therapy of peptic ulcer. California Medicine, 77(4), 248–252.[1][4]

Cheney noted that these healing times were significantly shorter than those reported in the literature for standard therapies of the time, which he cited as averaging 37 days for duodenal ulcers and 42 days for gastric ulcers.[2]

Experimental Workflow

The following diagram illustrates the general workflow of Dr. Cheney's clinical studies on "this compound."

Experimental_Workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment p1 Diagnosis of Peptic Ulcer p2 Roentgenographic Confirmation of Ulcer Crater p1->p2 t1 Daily Administration of 1 Quart Raw Cabbage Juice (or Lyophilized Form) p2->t1 t2 Diet of Cooked Foods a1 Monitoring of Symptomatic Relief (Pain) t1->a1 a2 Serial Roentgenographic Examinations SMM_Signaling_Pathway cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes SMM S-Methylmethionine (this compound) Mucus Increased Gastric Mucus Production SMM->Mucus Stimulates Antioxidant Reduced Oxidative Stress SMM->Antioxidant Contributes to Methylation Methyl Group Donation SMM->Methylation Acts as ERK Activation of ERK1/2 Pathway SMM->ERK May activate Protection Mucosal Protection Mucus->Protection Antioxidant->Protection Repair Cellular Repair and Regeneration Methylation->Repair ERK->Repair Healing Ulcer Healing Protection->Healing Repair->Healing

References

S-Methylmethionine: A Technical Guide to Natural Sources, Dietary Intake, and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as "vitamin U," is a derivative of the essential amino acid methionine.[1][2] It is naturally synthesized in plants from L-methionine via the enzyme methionine S-methyltransferase.[1][2] While not officially classified as a vitamin, SMM has garnered significant interest for its potential therapeutic properties, particularly in gastrointestinal health.[3][4][5] Early studies in the 1950s highlighted the ability of fresh cabbage juice, a rich source of SMM, to accelerate the healing of peptic ulcers.[1][4] This technical guide provides a comprehensive overview of the natural dietary sources of SMM, available data on its intake, and detailed methodologies for its quantification in food matrices.

Natural Sources and Dietary Intake of S-Methylmethionine

SMM is predominantly found in plant-based foods, with vegetables from the Brassicaceae family being particularly rich sources. Animal products are generally poor in SMM.[6] The concentration of SMM in plants can be influenced by factors such as variety, growing conditions, and storage. For instance, storage of SMM-rich vegetables like cabbage and celery can lead to a significant decrease in their SMM content.[6]

While comprehensive data on the average dietary intake of SMM is limited, it can be inferred from the consumption of SMM-rich foods. In clinical settings, SMM has been administered as a dietary supplement. For example, a study on patients with chronic gastritis utilized a daily dose of 300 mg of S-methylmethionine sulfonium (B1226848) chloride to assess its effect on dyspepsia symptoms.[7][8]

Data Presentation: S-Methylmethionine Content in Various Food Sources

The following table summarizes the quantitative data on SMM content in a range of natural sources.

Food SourceSMM Content (mg/kg)Analytical Method
Celery176LC-MS/MS with Stable Isotope Dilution Assay[9]
Kohlrabi810 - 1100Ion Exchange Clean-up & Thin Layer Chromatography[6]
Cabbage530 - 1040Ion Exchange Clean-up & Thin Layer Chromatography[6]
Leeks660 - 750Ion Exchange Clean-up & Thin Layer Chromatography[6]
Turnip510 - 720Ion Exchange Clean-up & Thin Layer Chromatography[6]
Tomatoes450 - 830Ion Exchange Clean-up & Thin Layer Chromatography[6]
Garlic-leafs440 - 640Ion Exchange Clean-up & Thin Layer Chromatography[6]
Celery380 - 780Ion Exchange Clean-up & Thin Layer Chromatography[6]
Beet220 - 370Ion Exchange Clean-up & Thin Layer Chromatography[6]
Raspberries270Ion Exchange Clean-up & Thin Layer Chromatography[6]
Strawberries140 - 250Ion Exchange Clean-up & Thin Layer Chromatography[6]
Fresh Tomatoes2.8LC-MS/MS with Stable Isotope Dilution Assay[9]

Experimental Protocols for S-Methylmethionine Quantification

Accurate quantification of SMM is essential for food analysis, clinical studies, and quality control of dietary supplements. The following are detailed protocols for established analytical methods.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of SMM in complex food matrices.[9]

  • Principle: SMM is extracted from the sample, separated from other components using liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern. A stable isotope-labeled internal standard is used to ensure high accuracy.

  • Methodology:

    • Sample Preparation:

      • Homogenize the raw food sample (e.g., vegetables).

      • Weigh a precise amount of the homogenate.

      • Add a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled SMM).

      • Extract SMM using a suitable solvent, such as an aqueous solution with a small amount of acid.

      • Centrifuge the mixture to remove solid particles.

      • Filter the supernatant through a 0.45 µm filter.

    • LC-MS/MS Analysis:

      • Chromatographic Separation:

        • Column: A reversed-phase column (e.g., C18) is typically used for separation.

        • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile), both containing a small percentage of formic acid, is employed.

        • Injection Volume: 5-10 µL.

      • Mass Spectrometry Detection:

        • Ionization: Electrospray ionization (ESI) in the positive ion mode.

        • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both SMM and the internal standard, ensuring high selectivity and accurate quantification.

Quantification by Gas Chromatography (GC)

This method relies on the thermal decomposition of SMM into dimethyl sulfide (B99878) (DMS).[10]

  • Principle: SMM is quantitatively converted to DMS and homoserine under alkaline conditions. The volatile DMS is then analyzed by gas chromatography, and its concentration is used to determine the original SMM content.

  • Methodology:

    • Sample Preparation and Derivatization:

      • Extract SMM from the plant material.

      • Place the extract in an alkaline medium.

      • Heat the solution to induce the disintegration of SMM into DMS.

      • Distill the DMS in a stream of an inert gas (e.g., nitrogen).

      • Trap the distilled DMS in a cooled solvent, such as toluene (B28343) at -78°C.

      • Add an internal standard (e.g., carbon tetrachloride) to the toluene solution.

    • GC Analysis:

      • Chromatographic Separation:

        • Column: A capillary column suitable for the separation of volatile sulfur compounds.

        • Carrier Gas: An inert gas such as nitrogen.

      • Detection: A flame ionization detector (FID) or a mass spectrometer can be used to detect and quantify DMS. The amount of SMM is then calculated based on the equimolecular conversion.

Visualizations

Experimental Workflow for SMM Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize extract Extraction with Solvent (+ Internal Standard for LC-MS/MS) homogenize->extract cleanup Cleanup/Filtration extract->cleanup derivatization Alkaline Degradation to DMS (for GC analysis) cleanup->derivatization lcms LC-MS/MS cleanup->lcms gc Gas Chromatography derivatization->gc quant Quantification lcms->quant gc->quant smm_biosynthesis L_methionine L-Methionine SAM S-Adenosylmethionine (SAM) L_methionine->SAM ATP -> PPi + Pi SMM S-Methylmethionine (SMM) SAM->SMM Methyl Group Transfer enzyme Methionine S-methyltransferase

References

S-Methylmethionine: A Secondary but Significant Methyl Donor in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor in cellular metabolism, participating in the methylation of a vast array of substrates including DNA, RNA, proteins, and lipids.[1][2] However, another endogenous sulfonium (B1226848) compound, S-methylmethionine (SMM), also plays a crucial, albeit more specialized, role as a methyl donor. Primarily known for its abundance in plants, where it is involved in sulfur transport and methionine homeostasis, SMM and its associated enzymatic machinery are also present in mammals, contributing to one-carbon metabolism through the remethylation of homocysteine.[3][4] This technical guide provides a comprehensive overview of SMM's role as a methyl donor, detailing the core biochemical pathways, the enzymes involved, and a comparison with SAM. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathways to serve as a resource for researchers in cellular metabolism and drug development.

Introduction to S-Methylmethionine (SMM)

S-methylmethionine, sometimes referred to as vitamin U, is a derivative of the amino acid methionine.[5] It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase (MMT).[5] While exceptionally abundant in plants, where it can be more plentiful than methionine itself, SMM is also found in animal tissues, albeit at lower concentrations.[5][6] Its primary recognized function in cellular metabolism is to donate a methyl group to homocysteine (Hcy), thereby regenerating two molecules of methionine.[7] This reaction is a part of the SMM cycle and contributes to the overall balance of one-carbon metabolism.

Biochemical Pathways Involving SMM

SMM participates in distinct but interconnected metabolic cycles in plants and mammals.

The S-Methylmethionine Cycle in Plants

In plants, the SMM cycle is a key pathway for managing the pools of methionine and SAM.[8] It serves as a mechanism for sulfur transport through the phloem and helps regulate SAM levels, which is crucial as plants lack some of the feedback mechanisms that control SAM pools in other eukaryotes.[8]

The two core reactions of the plant SMM cycle are:

  • Synthesis of SMM: Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from SAM to methionine, producing SMM and S-adenosylhomocysteine (SAH).[5]

  • Homocysteine Remethylation: Homocysteine S-methyltransferase (HMT) uses SMM as a methyl donor to convert homocysteine into methionine. This reaction yields two molecules of methionine from one molecule of SMM and one of homocysteine.[7]

SMM_Cycle_Plant cluster_SAM Activated Methyl Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAM->Met MMT SMM S-Methylmethionine (SMM) SAM->SMM MMT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Met2 2x Methionine SMM->Met2 HMT Hcy Homocysteine (Hcy) SAH->Hcy SAHH Hcy->Met2 ATP ATP ATP->SAM Acceptor Methyl Acceptor Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor

Fig. 1: The S-Methylmethionine (SMM) cycle in plants and its interaction with the activated methyl cycle.
SMM-Dependent Homocysteine Remethylation in Mammals

While a full SMM cycle with MMT activity is not established in mammals, a key enzyme, Betaine-Homocysteine S-methyltransferase 2 (BHMT2), utilizes SMM to remethylate homocysteine. This provides an alternative route for homocysteine metabolism, independent of the folate (via Methionine Synthase) and betaine (B1666868) (via BHMT) pathways.[3][9]

The primary reaction is:

  • SMM-dependent Hcy Methylation: BHMT2, an S-methylmethionine--homocysteine S-methyltransferase, catalyzes the transfer of a methyl group from SMM to homocysteine, producing two molecules of methionine.[3][10]

Mammalian_Hcy_Remethylation Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Met_MS Methionine Hcy->Met_MS MS (B12-dependent) Met_BHMT Methionine Hcy->Met_BHMT BHMT Met_BHMT2 2x Methionine Hcy->Met_BHMT2 BHMT2 Cystathionine Cystathionine Hcy->Cystathionine CBS MTHF 5-Methyl-THF THF THF MTHF->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG SMM S-Methylmethionine (from Diet/Plants) SMM->Met_BHMT2 Cysteine Cysteine Cystathionine->Cysteine CTH

Fig. 2: Homocysteine metabolism in mammals, highlighting the role of SMM and BHMT2.

Key Enzymes in SMM Metabolism

Methionine S-Methyltransferase (MMT)
  • EC Number: 2.1.1.12[11]

  • Function: Synthesizes SMM from methionine and SAM.[11]

  • Organisms: Primarily found in flowering plants.[4]

  • Cofactors: Requires manganese and zinc.[12]

Homocysteine S-Methyltransferase (HMT / BHMT2)
  • EC Number: 2.1.1.10[7]

  • Function: Transfers a methyl group from SMM to homocysteine to produce two molecules of methionine.[3]

  • Organisms: Found in plants (as HMTs) and mammals (as BHMT2).[3][7]

  • Mammalian Isoform (BHMT2): Human BHMT2 is a zinc metalloenzyme that specifically uses SMM as a methyl donor and, unlike its homolog BHMT, cannot use betaine.[3] It is expressed primarily in the liver and kidney.[10]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human BHMT and BHMT2 highlight their distinct substrate preferences. BHMT2 is significantly more efficient at using SMM than BHMT is.

EnzymeSubstrateKm (mM)kcat (h-1)kcat/Km (h-1mM-1)Reference
Human BHMTBetaine0.046881913[3]
Human BHMTSMM4.6245.2[3]
Human BHMT2 SMM 0.94 23 24.5 [3]
Human BHMT2BetaineN/ANo ActivityN/A[3]

Table 1: Comparative kinetic constants of human BHMT and BHMT2.

SMM Concentration in Biological Samples

SMM is found in high concentrations in many plant species, but its levels in animal products are reported to be low.

Sample TypeSpecies/VarietySMM Concentration (mg/100g)Reference
PlantKohlrabi81 - 110[6]
PlantCabbage53 - 104[6]
PlantTomatoes45 - 83[6]
PlantCelery38 - 78[6]
PlantLeeks66 - 75[6]
PlantRaspberries27[6]
Animal ProductsVariousPoor in SMM[6]

Table 2: S-Methylmethionine content in various food sources.

SMM vs. SAM as Methyl Donors

While both SMM and SAM are sulfonium compounds capable of donating a methyl group, their roles and efficiencies differ significantly.

FeatureS-Adenosylmethionine (SAM)S-Methylmethionine (SMM)
Role Primary/Universal methyl donor for a vast range of substrates (DNA, RNA, proteins, lipids).[13]Specialized methyl donor , primarily for homocysteine remethylation via BHMT2.[3]
Enzyme Specificity Utilized by hundreds of diverse methyltransferases (e.g., DNMTs, PRMTs, COMT, GNMT).[9][13][14]Primarily utilized by HMTs in plants and BHMT2 in mammals. Not a substrate for most SAM-dependent methyltransferases.[3]
Metabolic Precursor Synthesized from Methionine and ATP.[13]Synthesized from Methionine and SAM.[5]
Regulatory Function The SAM/SAH ratio is a critical indicator of the cell's "methylation potential".[13]Contributes to methionine homeostasis and may indirectly influence the SAM/SAH ratio.[15]
Inhibition Profile A weak inhibitor of BHMT2.[3]Does not inhibit BHMT activity.[3]

Table 3: Comparison of S-Adenosylmethionine (SAM) and S-Methylmethionine (SMM).

Experimental Protocols

Protocol: Radiochemical Assay for Methionine S-Methyltransferase (MMT) Activity

This protocol is adapted from methods used for barley MMT and is suitable for measuring MMT activity in plant extracts.[11] The assay measures the transfer of a radiolabeled methyl group from [methyl-³H]SAM to methionine to form [³H]SMM.

Materials:

  • Plant tissue extract (e.g., from germinating barley)

  • MMT Assay Buffer: 25 mM Sodium Phosphate (pH 5.8), 1 mM DTT, 100 µg/mL BSA

  • Substrate Solution: 10 mM L-Methionine in water

  • Radiolabeled Co-substrate: [methyl-³H]S-adenosylmethionine ([³H]SAM), ~10-15 Ci/mmol

  • Stop Solution: 10% (w/v) activated charcoal in 10% (v/v) ethanol

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the reaction mixture on ice. For a 250 µL final volume:

    • 125 µL 2x MMT Assay Buffer

    • 25 µL 10 mM L-Methionine (final concentration: 1 mM)

    • Variable volume of plant extract (e.g., 50 µL, containing the enzyme)

    • Add nuclease-free water to a volume of 245 µL.

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of [methyl-³H]SAM (e.g., 0.8 mM stock) to achieve a final concentration of ~16 µM.

  • Incubate at 25°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding 5 mL (20 volumes) of the charcoal stop solution. The charcoal binds unreacted [³H]SAM.

  • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifuge at 17,000 x g for 5 minutes to pellet the charcoal.

  • Transfer 500 µL of the supernatant, which contains the radiolabeled [³H]SMM product, to a scintillation vial.

  • Add 3 mL of scintillation cocktail, mix, and measure the radioactivity using a liquid scintillation counter.

  • Calculate enzyme activity based on the specific activity of the [³H]SAM and the amount of product formed per unit time.

MMT_Assay_Workflow Start Prepare Reaction Mix (Buffer, Met, Enzyme) Preincubate Pre-incubate at 25°C Start->Preincubate AddSAM Start Reaction: Add [³H]SAM Preincubate->AddSAM Incubate Incubate at 25°C (e.g., 30 min) AddSAM->Incubate Stop Stop Reaction: Add Charcoal Slurry Incubate->Stop Centrifuge Centrifuge to Pellet Charcoal Stop->Centrifuge Supernatant Collect Supernatant (contains [³H]SMM) Centrifuge->Supernatant Count Liquid Scintillation Counting Supernatant->Count Analyze Calculate Activity Count->Analyze

Fig. 3: Experimental workflow for the radiochemical MMT activity assay.
Protocol: SMM-Homocysteine Methyltransferase (BHMT2) Activity Assay

This protocol describes a method to measure BHMT2 activity by quantifying the methionine produced using LC-MS/MS. A radiolabeling approach, similar to the one described for MMT but using radiolabeled SMM, is also feasible.[16]

Materials:

  • Purified recombinant BHMT2 or tissue homogenate (e.g., from liver)

  • BHMT2 Assay Buffer: 50 mM HEPES-KOH (pH 7.5)

  • Substrate 1: L-homocysteine (prepared fresh from L-homocysteine thiolactone)

  • Substrate 2: S-Methyl-L-methionine chloride

  • Internal Standard: D3-Methionine

  • Stop/Precipitation Solution: Ice-cold acetone (B3395972) or methanol (B129727) containing the internal standard.

  • LC-MS/MS system

Procedure:

  • Homocysteine Preparation: Prepare L-homocysteine by hydrolyzing L-homocysteine thiolactone with 1 N NaOH for 5 min at room temperature, followed by neutralization with 1 M KH₂PO₄.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a 50 µL reaction mixture:

    • 5 µL 10x BHMT2 Assay Buffer

    • 5 µL 20 mM L-homocysteine (final concentration: 2 mM)

    • 5 µL 20 mM SMM (final concentration: 2 mM)

    • Add enzyme solution (e.g., 1-5 µg of purified BHMT2)

    • Adjust volume to 50 µL with nuclease-free water.

  • Reaction: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding 200 µL of ice-cold methanol containing a known concentration of D3-Methionine internal standard (e.g., 1 µM).

  • Protein Precipitation: Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

  • Clarification: Centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an LC-MS vial. Analyze for methionine and D3-methionine content using an appropriate LC-MS/MS method (e.g., HILIC chromatography with MRM detection).

    • Methionine transition: e.g., m/z 150 -> 104

    • D3-Methionine transition: e.g., m/z 153 -> 107

  • Quantification: Quantify the amount of methionine produced by comparing its peak area to the internal standard's peak area against a standard curve. Calculate the specific activity of the enzyme.

Protocol: Quantification of SMM in Mammalian Plasma by LC-MS/MS

This protocol provides a framework for the sensitive quantification of SMM in plasma, adapted from methods for related polar metabolites like SAM and SAH.[5][17]

Materials:

  • EDTA plasma samples

  • Internal Standard (IS): Stable isotope-labeled SMM (e.g., D3-SMM) if available. If not, a structurally similar compound not present in the matrix can be used, but a stable isotope is strongly preferred.

  • Protein Precipitation Solution: 0.1% Formic Acid in Acetonitrile, pre-chilled to -20°C.

  • LC-MS/MS system with a HILIC or mixed-mode column.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold protein precipitation solution.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase to concentrate the analyte and ensure solvent compatibility.

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., Amide or Z-HILIC) is suitable for retaining the polar SMM molecule.

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute SMM.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • SMM MRM Transition: m/z 164.1 -> m/z 61.1 (corresponding to the dimethylsulfonium fragment).

      • IS MRM Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Quantification: Create a standard curve by spiking known concentrations of SMM and a fixed concentration of IS into a surrogate matrix (e.g., charcoal-stripped plasma). Plot the ratio of the analyte peak area to the IS peak area against the concentration. Calculate the concentration of SMM in the unknown samples from this curve.

Regulation and Broader Metabolic Impact

The regulation of SMM metabolism in mammals is not as well understood as the primary one-carbon pathways. However, studies on the related enzyme BHMT show that its expression can be downregulated by high levels of SAM.[14][18] This suggests that BHMT2 activity might also be modulated by the cellular methylation status to maintain metabolic homeostasis.

Dietary intake of SMM has been shown to influence glucose metabolism and hepatic gene expression in mice, indicating that SMM can have broader metabolic effects beyond simple homocysteine remethylation.[15] The exact mechanisms and signaling pathways involved are an active area of research. The transport of SMM into mammalian cells is also not fully characterized, though transporters from the Solute Carrier (SLC) family, which are responsible for amino acid transport, are likely candidates.[19]

Conclusion

S-methylmethionine occupies a unique niche in cellular metabolism. While not a universal methyl donor like SAM, it is the specific substrate for a dedicated homocysteine remethylation pathway in mammals, catalyzed by BHMT2. In plants, the SMM cycle is a central hub for sulfur transport and methionine homeostasis. For researchers in metabolic diseases, oncology, and nutrition, understanding the contribution of this secondary methyl donor pathway is critical. The quantitative data and detailed protocols provided in this guide offer a foundation for further investigation into the roles of SMM in health and disease, and for the potential development of therapeutic strategies targeting this metabolic axis.

References

An In-depth Technical Guide to the Physiological Role of S-Methylmethionine in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as "vitamin U," is a derivative of the essential amino acid methionine.[1][2][3] While not officially classified as a vitamin, SMM has garnered significant interest for its potential therapeutic applications, particularly in gastrointestinal and hepatic health.[1][2][4][5] This technical guide provides a comprehensive overview of the current understanding of SMM's physiological role in mammals, with a focus on its metabolism, key functions, and underlying molecular mechanisms. The information presented herein is intended to support further research and drug development efforts centered on this intriguing molecule.

SMM is biosynthesized from L-methionine and S-adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions.[6] Its physiological functions are thought to be multifaceted, including serving as a storage form of methionine, acting as a methyl donor, and regulating SAM levels.[3] Preclinical and clinical studies have explored its efficacy in various conditions, demonstrating gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory properties.[1][3][5][7]

Metabolism of S-Methylmethionine

The metabolism of S-Methylmethionine is intricately linked to the methionine and folate cycles, central pathways in one-carbon metabolism. SMM is synthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase. The metabolic fate of SMM is not fully elucidated in mammals, but it is believed to participate in transmethylation reactions and can be converted back to methionine, thereby serving as a methionine reservoir.

A key aspect of SMM's metabolic role is its influence on homocysteine levels. SMM has been found to increase the activity of S-adenosyl-L-homocysteine hydrolase, an enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. By promoting this reaction, SMM can facilitate the clearance of SAH, a potent inhibitor of methyltransferases, thereby stimulating methylation processes.

Data Presentation

Quantitative Data on S-Methylmethionine

The following tables summarize available quantitative data regarding SMM levels in various tissues and the effects of its supplementation in a clinical setting.

Table 1: S-Methylmethionine Content in Plant and Animal Tissues

Tissue/ProductS-Methylmethionine Content (mg/100g)
Plant Sources
Cabbage53 - 104
Kohlrabi81 - 110
Turnip51 - 72
Tomatoes45 - 83
Celery38 - 78
Leeks66 - 75
Garlic-leafs44 - 64
Beet22 - 37
Raspberries27
Strawberries14 - 25
Animal Products
Generally lowPoor in SMM

Source: Kovatscheva et al., 1977

Table 2: Clinical Trial of S-Methylmethionine in Patients with Chronic Gastritis and Dyspepsia

ParameterBaseline (Mean Score)3 Months of Therapy (Mean Score)6 Months of Therapy (Mean Score)
Gastrointestinal Symptom Rating Scale (GSRS) - Total Score 159 (p<0.05)5.5 (p<0.05)
Dyspeptic Syndrome Score 3 - 9Not specifiedNot specified
Diarrheal Syndrome Score 2 - 5Not specifiedNot specified

Source: Drozdov et al., 2023.[2][4][8][9] Note: The study involved 37 patients receiving 300 mg of S-methylmethionine per day.[2][4][8][9]

Signaling Pathways

SMM is emerging as a modulator of key signaling pathways involved in cell growth, proliferation, and stress responses. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of SMM.

Methionine Metabolism and SMM Synthesis

Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT SMM_synthase Methionine S-Methyltransferase Methionine->SMM_synthase ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) SAM->SMM_synthase Methyltransferase Methyltransferase SAM->Methyltransferase MAT->SAM SMM S-Methylmethionine (SMM) SMM_synthase->SMM SAH S-Adenosyl- homocysteine (SAH) Methyl_acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_acceptor->Methyltransferase Methylated_product Methylated Product Methyltransferase->SAH Methyltransferase->Methylated_product

Biosynthesis of S-Methylmethionine (SMM) from L-Methionine and S-Adenosylmethionine (SAM).
SMM and the mTORC1 Signaling Pathway

SMM, through its relationship with SAM, can influence the mTORC1 pathway, a central regulator of cell growth and metabolism. SAM levels are sensed by SAMTOR, which in turn modulates the activity of the GATOR1 complex, a negative regulator of mTORC1.

cluster_high_sam High Methionine/SAM cluster_low_sam Low Methionine/SAM SAM_high High S-Adenosylmethionine (SAM) SAMTOR_high SAMTOR SAM_high->SAMTOR_high binds GATOR1_high GATOR1 Complex SAMTOR_high->GATOR1_high dissociates from mTORC1_high mTORC1 (Active) GATOR1_high->mTORC1_high inhibition lifted CellGrowth_high Cell Growth & Protein Synthesis mTORC1_high->CellGrowth_high promotes SAM_low Low S-Adenosylmethionine (SAM) SAMTOR_low SAMTOR GATOR1_low GATOR1 Complex SAMTOR_low->GATOR1_low binds to & inhibits mTORC1_low mTORC1 (Inactive) GATOR1_low->mTORC1_low inhibits Autophagy Autophagy mTORC1_low->Autophagy promotes

Regulation of mTORC1 signaling by SAM levels via the SAMTOR-GATOR1 axis.
SMM and the ERK1/2 Signaling Pathway in Wound Healing

Topical application of SMM has been shown to accelerate wound healing by promoting the proliferation and migration of dermal fibroblasts. This effect is mediated through the activation of the ERK1/2 signaling pathway.

SMM S-Methylmethionine (SMM) Receptor Cell Surface Receptor (Putative) SMM->Receptor Upstream Upstream Signaling (e.g., Ras/Raf) Receptor->Upstream MEK1_2 MEK1/2 Upstream->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Proliferation Fibroblast Proliferation ERK1_2->Proliferation Migration Fibroblast Migration ERK1_2->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

Proposed activation of the ERK1/2 pathway by SMM to promote wound healing.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SMM's physiological roles.

Induction of Ulcerative Colitis in Mice using Dextran Sulfate Sodium (DSS)

This protocol describes a common method for inducing colitis in mice, which can be used to evaluate the therapeutic effects of SMM.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • C57BL/6 mice (or other susceptible strain)

  • Sterile drinking water

Procedure:

  • Acute Colitis Induction:

    • Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The solution should be freshly prepared and can be filtered through a 0.22 µm filter.

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

    • Monitor the mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (hematochezia). A Disease Activity Index (DAI) can be calculated based on these parameters.

    • After the DSS administration period, replace the DSS solution with regular sterile drinking water and continue monitoring for a recovery period.

  • Chronic Colitis Induction:

    • To induce a chronic, relapsing model of colitis, administer cycles of DSS followed by recovery periods.

    • A typical cycle consists of administering 1-3% DSS in drinking water for 5-7 days, followed by 7-14 days of regular drinking water.

    • Repeat these cycles 2-3 times to establish chronic inflammation.

Assessment of Colitis:

  • Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding.

  • Macroscopic Assessment: After euthanasia, measure the colon length (a shorter colon indicates more severe inflammation).

  • Histological Assessment: Collect colon tissue samples, fix in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.

Assessment of Wound Healing in a Rat Full-Thickness Dermal Wound Model

This protocol details a method for creating and assessing full-thickness dermal wounds in rats, suitable for testing the efficacy of topical SMM formulations.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors, forceps, and a 6-8 mm dermal biopsy punch

  • Sterile saline

  • Topical formulation of SMM

  • Wound dressing

Procedure:

  • Wound Creation:

    • Anesthetize the rat according to approved animal care protocols.

    • Shave the dorsal thoracic region and disinfect the skin.

    • Create one or two full-thickness excisional wounds on the back of each rat using a sterile dermal biopsy punch. The wound should penetrate through the epidermis and dermis to the level of the panniculus carnosus.

    • Clean the wound with sterile saline.

  • Treatment Application:

    • Apply the SMM-containing topical formulation to the wound bed. A control group should receive a placebo formulation.

    • Cover the wound with a sterile, occlusive dressing.

  • Wound Healing Assessment:

    • Wound Closure Rate: Trace the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) using a transparent film and calculate the percentage of wound closure.

    • Histological Analysis: At selected time points, euthanize a subset of animals and collect the entire wound, including the surrounding healthy skin. Fix the tissue in 10% buffered formalin, embed in paraffin, and section for H&E and Masson's trichrome staining. Evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.

    • Biochemical Analysis: Homogenize wound tissue to measure markers of wound healing, such as hydroxyproline (B1673980) content (as an indicator of collagen deposition) and levels of growth factors (e.g., VEGF, TGF-β).

Conclusion

S-Methylmethionine is a promising, naturally derived compound with a range of potential therapeutic applications in mammals. Its role in gastrointestinal protection and liver health is supported by a growing body of evidence. The molecular mechanisms underlying these effects are beginning to be unraveled, with modulation of key signaling pathways such as mTORC1 and ERK1/2 appearing to be central to its activity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the physiological roles of SMM and to harness its therapeutic potential. Further rigorous clinical trials are warranted to fully establish its efficacy and safety in various human conditions.

References

The Discovery of S-Methylmethionine in Cabbage Juice: A Technical Guide to the Anti-Ulcer Factor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The empirical use of fresh cabbage juice for the treatment of peptic ulcers has historical roots in folk medicine. It was in the mid-20th century that scientific investigation began to unravel the chemical basis for this therapeutic effect, leading to the discovery of S-methylmethionine (SMM), colloquially known as "vitamin U." This technical guide provides a comprehensive overview of the seminal research that identified SMM as the anti-ulcer factor in cabbage juice, detailing the original experimental protocols, presenting the quantitative findings, and exploring the proposed mechanisms of action.

The Seminal Discovery by Dr. Garnett Cheney

The pioneering work on the anti-ulcer properties of cabbage juice was conducted by Dr. Garnett Cheney of Stanford University School of Medicine in the late 1940s and early 1950s. His clinical studies provided the first quantitative evidence of an "anti-peptic ulcer dietary factor" present in fresh cabbage juice.

Quantitative Data from Cheney's Clinical Trials

Cheney's research demonstrated a significant acceleration in the healing of peptic ulcers in patients treated with cabbage juice compared to standard therapies of the time. The key quantitative outcomes from his studies are summarized below.

Study YearPatient CohortTreatmentAverage Ulcer Crater Healing TimeComparison to Standard Therapy
1949[1][2]13 patients with peptic ulcers1 liter of fresh cabbage juice daily9 days[3]Standard therapy averaged 37-42 days[1][2]
1952[3][4]100 patients with uncomplicated peptic ulcers1 quart (approx. 1 liter) of fresh cabbage juice dailySignificantly shorter than standard therapyStandard ulcer therapy at the time

Table 1: Summary of Dr. Garnett Cheney's Clinical Trial Data on Cabbage Juice for Peptic Ulcer Treatment

Experimental Protocols

Cheney's Clinical Protocol (1949, 1952)
  • Patient Selection: Patients with diagnosed peptic ulcers, confirmed by radiography, were enrolled in the studies.[2]

  • Treatment Regimen:

    • Patients consumed one quart (approximately 1 liter) of fresh, raw cabbage juice daily.[3]

    • The juice was administered in divided doses throughout the day (e.g., 200 ml five times a day).[3]

    • To improve palatability, celery juice, tomato juice, salt, or pepper could be added.[3]

  • Dietary Control: The remainder of the patients' diet consisted of standard, often bland, meals.

  • Assessment of Healing: Ulcer healing was monitored through radiological imaging (X-rays) to observe the disappearance of the ulcer crater.[2]

Modern Protocol for S-Methylmethionine Quantification

Current analytical methods allow for precise quantification of SMM in plant materials. A widely used method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Cabbage tissue is lyophilized (freeze-dried) and ground into a fine powder.

    • A known mass of the powdered sample is extracted with a suitable solvent (e.g., aqueous solution).

  • Chromatographic Separation:

    • The extract is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • SMM is separated from other compounds in the extract on a chromatographic column.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • SMM is ionized, and specific parent and daughter ions are monitored for accurate identification and quantification.

Mandatory Visualizations

Biosynthesis of S-Methylmethionine in Cabbage

S-methylmethionine is synthesized in plants from the essential amino acid methionine. The process involves the transfer of a methyl group from S-adenosylmethionine (SAM), a universal methyl group donor in biological systems.

SMM_Biosynthesis Met Methionine MMT Methionine S-Methyltransferase (MMT) Met->MMT SAM S-Adenosylmethionine (SAM) SAM->MMT SMM S-Methylmethionine (SMM) MMT->SMM SAH S-Adenosylhomocysteine (SAH) MMT->SAH

Caption: Biosynthesis of S-Methylmethionine (SMM) in Cabbage.

Proposed Mechanism of Action: Mucosal Healing via ERK1/2 Pathway

While the precise mechanisms of SMM's anti-ulcer activity are still under investigation, evidence suggests it promotes tissue repair. One proposed pathway involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling cascade, which is crucial for cell proliferation and migration.

SMM_Healing_Pathway SMM S-Methylmethionine (SMM) CellSurfaceReceptor Cell Surface Receptor SMM->CellSurfaceReceptor ERK_Pathway ERK1/2 Signaling Pathway CellSurfaceReceptor->ERK_Pathway Fibroblast_Activation Dermal/Mucosal Fibroblast Activation ERK_Pathway->Fibroblast_Activation Proliferation Increased Cell Proliferation Fibroblast_Activation->Proliferation Migration Increased Cell Migration Fibroblast_Activation->Migration Tissue_Repair Enhanced Tissue Repair & Ulcer Healing Proliferation->Tissue_Repair Migration->Tissue_Repair

Caption: Proposed SMM-mediated mucosal healing via ERK1/2 pathway.

Experimental Workflow: From Cabbage to Ulcer Healing

The logical flow of the initial discovery and investigation of SMM's properties can be visualized as follows:

Experimental_Workflow Cabbage Fresh Cabbage Juicing Juicing Cabbage->Juicing CabbageJuice Cabbage Juice Juicing->CabbageJuice Administration Oral Administration to Peptic Ulcer Patients CabbageJuice->Administration Observation Radiological Observation of Ulcer Crater Administration->Observation DataAnalysis Data Analysis and Comparison to Control Observation->DataAnalysis Conclusion Conclusion: Presence of Anti-Ulcer Factor (SMM) DataAnalysis->Conclusion

Caption: Workflow of Cheney's Cabbage Juice Ulcer Studies.

Discussion of Mechanisms of Action

The therapeutic effects of SMM are believed to be multifactorial. Beyond the activation of signaling pathways like ERK1/2 for tissue repair[5], other proposed mechanisms include:

  • Mucosal Protection: SMM may enhance the production of mucin, a key component of the protective mucus layer in the stomach, shielding the lining from gastric acid.[6][7][8]

  • Anti-inflammatory and Antioxidant Properties: SMM has been suggested to possess anti-inflammatory and antioxidant capabilities, which could mitigate the mucosal damage associated with peptic ulcers.[7][8]

  • Stimulation of Cell Proliferation: The accelerated healing observed in Cheney's studies suggests that SMM may directly stimulate the proliferation of epithelial cells in the gastric mucosa.[7]

  • Modulation of Gastric Acid Secretion: Some evidence points towards a potential role of SMM in regulating the secretion of gastric acid, although this mechanism is less well-established.[7]

Conclusion

The discovery of S-methylmethionine in cabbage juice as an anti-ulcer agent by Dr. Garnett Cheney represents a significant milestone in the scientific validation of traditional remedies. His early clinical work, though lacking the rigorous controls of modern trials, provided compelling quantitative evidence for the therapeutic potential of this compound. Subsequent research has begun to elucidate the molecular mechanisms underlying SMM's gastroprotective effects, opening avenues for its potential application in drug development and as a functional food ingredient. This technical guide serves as a foundational resource for researchers and professionals seeking to understand the core science behind this fascinating discovery.

References

The S-Methylmethionine Cycle: A Core Component of Plant Sulfur Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The S-methylmethionine (SMM) cycle is a crucial metabolic pathway in higher plants, playing a central role in sulfur transport, methionine homeostasis, and the regulation of vital metabolic processes. SMM, a derivative of the essential amino acid methionine, acts as a key transport form of reduced sulfur, moving from source tissues like leaves to sink tissues such as developing seeds.[1][2] This cycle is intricately linked to the activated methyl cycle and the biosynthesis of important phytohormones like ethylene (B1197577) and polyamines, highlighting its significance in overall plant physiology, growth, and stress responses.[3][4] This technical guide provides a comprehensive overview of the S-methylmethionine cycle, including its core reactions, key enzymes, physiological roles, and its interplay with other metabolic pathways. It also presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in plant science and related fields.

Core Reactions and Key Enzymes of the SMM Cycle

The S-methylmethionine cycle consists of two primary enzymatic reactions that govern the interconversion between methionine (Met) and S-methylmethionine (SMM).[5] This cycle effectively runs in parallel to the activated methyl cycle, sharing common intermediates.

The two key enzymes of the SMM cycle are:

  • Methionine S-methyltransferase (MMT) : This enzyme catalyzes the synthesis of SMM from methionine and S-adenosylmethionine (SAM).[5][6]

  • Homocysteine S-methyltransferase (HMT) : This enzyme facilitates the regeneration of methionine by transferring a methyl group from SMM to homocysteine (Hcy).[3][5]

The concurrent operation of MMT and HMT establishes the SMM cycle.[5]

Data Presentation: Metabolite Concentrations and Enzyme Kinetics

The concentrations of SMM and related metabolites, as well as the kinetic properties of the cycle's enzymes, can vary depending on the plant species, tissue type, and developmental stage. The following tables summarize available quantitative data from various studies.

Table 1: Concentration of S-methylmethionine (SMM) in Various Plant Tissues

Plant SpeciesTissueSMM Concentration (mg/100g)Reference
CabbageLeaves53-104[3]
Kohlrabi81-110[3]
Turnip51-72[3]
TomatoesFruit45-83[3]
Celery38-78[3]
Leeks66-75[3]
GarlicLeaves44-64[3]
Beet22-37[3]
RaspberriesFruit27[3]
StrawberriesFruit14-25[3]

Table 2: Concentration of Methionine and S-Adenosylmethionine (SAM) in Arabidopsis thaliana

TissueSoluble Methionine (nmol/g FW)S-Adenosylmethionine (nmol/g FW)Reference
Rosette Leaves~5-15~20-40[1]
Developing Seeds~10-30~30-60[1]
Dry Seeds~50-100~10-20[1]

Note: Values are approximate and can vary based on growth conditions and developmental stage.

Table 3: Kinetic Properties of SMM Cycle Enzymes

EnzymePlant SpeciesSubstrateKm (µM)Reference
Methionine S-methyltransferase (MMT)Wollastonia bifloraS-adenosylmethionine16[7]
Methionine110[7]
Homocysteine S-methyltransferase (HMT)Catharanthus roseus5-CH3-H4PteGlu380[8]
5-CH3-H4PteGlu1350[8]

Note: Data on the kinetic properties of MMT and HMT from a wide range of plant species is limited and requires further investigation.

Signaling Pathways and Interconnections

The SMM cycle is not an isolated pathway but is intricately connected with other crucial metabolic routes, most notably the activated methyl cycle and the biosynthesis of ethylene and polyamines.

The SMM Cycle and its Connection to the Activated Methyl Cycle

The SMM cycle can be viewed as a branch of the activated methyl cycle. S-adenosylmethionine (SAM), the methyl donor for SMM synthesis, is a central molecule in the activated methyl cycle, where it provides methyl groups for numerous methylation reactions essential for processes like DNA methylation and biosynthesis of various metabolites.[9] The SMM cycle is proposed to play a role in regulating the levels of SAM and preventing the depletion of the free methionine pool.[10][11]

SMM_Activated_Methyl_Cycle cluster_activated_methyl Activated Methyl Cycle cluster_smm S-Methylmethionine Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAMS Met->SAM SMM S-Methylmethionine (SMM) ATP ATP ATP->SAM Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases SAM->SAH SAM->SMM MMT SAM->SMM Acceptor Methyl Acceptor (e.g., DNA, proteins) Hcy Homocysteine (Hcy) SAH->Hcy SAHH SAH->Hcy Hcy->Met MS Hcy->Met SMM->Met HMT SMM->Met invis1 invis2 invis3 SMM_Ethylene_Polyamine cluster_ethylene Ethylene Biosynthesis cluster_polyamine Polyamine Biosynthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAMS SMM S-Methylmethionine (SMM) SAM->SMM MMT ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS dcSAM Decarboxylated SAM SAM->dcSAM SAMDC SMM->Met HMT Hcy Homocysteine Ethylene Ethylene ACC->Ethylene ACO Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Putrescine Putrescine Spermine Spermine Spermidine->Spermine Spermine Synthase Experimental_Workflow start Identify Candidate Gene (e.g., MMT or HMT homolog) knockout Generate/Obtain Knockout/Knockdown Mutants (e.g., T-DNA insertion lines) start->knockout overexpression Generate Overexpression Lines start->overexpression expression Gene Expression Analysis (qRT-PCR, GUS staining) start->expression phenotyping Phenotypic Analysis (Growth, Development, Stress Tolerance) knockout->phenotyping metabolite Metabolite Profiling (SMM, Met, SAM, Hcy) knockout->metabolite enzyme_assay Enzyme Activity Assays (MMT, HMT) knockout->enzyme_assay overexpression->phenotyping overexpression->metabolite overexpression->enzyme_assay conclusion Elucidate Gene Function in the SMM Cycle phenotyping->conclusion metabolite->conclusion enzyme_assay->conclusion expression->conclusion

References

The Regulatory Role of S-Methylmethionine on S-Adenosylmethionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor crucial for a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. The intracellular concentration of SAM is tightly regulated, as fluctuations can significantly impact cellular processes and have been implicated in various disease states. One key, yet often overlooked, regulatory mechanism involves S-methylmethionine (SMM), a derivative of methionine. This technical guide provides an in-depth exploration of the core mechanisms by which SMM regulates SAM levels, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development in this area.

Core Concepts: The S-Methylmethionine (SMM) Cycle

The primary mechanism by which SMM regulates SAM is through the S-Methylmethionine (SMM) cycle. This cycle is particularly well-characterized in angiosperms, where it is proposed to be a key mechanism for controlling SAM levels in the absence of the negative feedback loops found in other eukaryotes.[1] A similar pathway involving the enzyme betaine-homocysteine S-methyltransferase 2 (BHMT2) exists in mammals, suggesting a conserved regulatory role for SMM.[2][3]

The SMM cycle consists of two core reactions:

  • Synthesis of SMM: S-adenosylmethionine (SAM) donates its methyl group to methionine in a reaction catalyzed by methionine S-methyltransferase (MMT) , producing SMM and S-adenosylhomocysteine (SAH).[1][4]

  • Regeneration of Methionine: SMM then donates a methyl group to homocysteine, a reaction catalyzed by homocysteine S-methyltransferase (HMT) in plants or betaine-homocysteine S-methyltransferase 2 (BHMT2) in mammals, to regenerate two molecules of methionine.[1][2]

This cycle effectively acts as a buffer for the methionine pool and, more importantly, consumes SAM when its levels are high, thereby preventing its accumulation.[5] An in silico model of the SMM cycle in Arabidopsis leaves suggests that this cycle consumes as much as half of the SAM produced.[1]

Data Presentation: Quantitative Insights into Enzyme Kinetics

The efficiency of the SMM cycle in regulating SAM levels is dictated by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in the pathway.

EnzymeOrganism/SourceSubstrateKmInhibitorsReference(s)
Methionine S-methyltransferase (MMT) Wollastonia biflora (leaves)S-adenosylmethionine-S-adenosylhomocysteine[6]
L-methionine-[6]
Homocysteine S-methyltransferase (HMT) Arabidopsis thaliana---[7]
Betaine-homocysteine S-methyltransferase 2 (BHMT2) Human (recombinant)S-methylmethionine0.94 mMMethionine (stronger than for BHMT), S-adenosylmethionine (weak)[8][9]

Signaling Pathways and Logical Relationships

The interplay between the SMM cycle and the broader methionine metabolism, including the activated methyl cycle, is critical for maintaining cellular homeostasis. The following diagrams, generated using the DOT language, illustrate these interconnected pathways.

SMM_Cycle cluster_synthesis SMM Synthesis cluster_regeneration Methionine Regeneration Met Methionine MMT MMT Met->MMT SAM S-Adenosylmethionine SAM->MMT SMM S-Methylmethionine HMT_BHMT2 HMT / BHMT2 SMM->HMT_BHMT2 SAH S-Adenosylhomocysteine Hcy Homocysteine Hcy->HMT_BHMT2 Met_regen Methionine MMT->SMM Consumes SAM MMT->SAH HMT_BHMT2->Met_regen Regenerates Methionine (x2)

Figure 1: The S-Methylmethionine (SMM) Cycle.

Methionine_Metabolism cluster_activated_methyl_cycle Activated Methyl Cycle cluster_smm_cycle SMM Cycle (Regulation) Met_AMC Methionine MAT MAT Met_AMC->MAT Met_SMM Methionine Met_AMC->Met_SMM ATP ATP ATP->MAT SAM_AMC S-Adenosylmethionine Methyltransferase Methyltransferase SAM_AMC->Methyltransferase SAM_SMM S-Adenosylmethionine SAM_AMC->SAM_SMM High SAM levels activate SMM cycle Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) Methyl_Acceptor->Methyltransferase Methylated_Product Methylated Product SAH_AMC S-Adenosylhomocysteine SAHH SAH Hydrolase SAH_AMC->SAHH Hcy_AMC Homocysteine Met_Synthase Methionine Synthase Hcy_AMC->Met_Synthase Hcy_SMM Homocysteine Hcy_AMC->Hcy_SMM Met_Synthase->Met_AMC MAT->SAM_AMC Methyltransferase->Methylated_Product Methyltransferase->SAH_AMC SAHH->Hcy_AMC MMT_SMM MMT SAM_SMM->MMT_SMM Met_SMM->MMT_SMM SMM_SMM S-Methylmethionine HMT_BHMT2_SMM HMT / BHMT2 SMM_SMM->HMT_BHMT2_SMM Hcy_SMM->HMT_BHMT2_SMM Met_Regen_SMM Methionine Met_Regen_SMM->Met_AMC MMT_SMM->SMM_SMM HMT_BHMT2_SMM->Met_Regen_SMM

Figure 2: Interplay of the SMM Cycle and Activated Methyl Cycle.

Experimental Protocols

Accurate quantification of SAM, SMM, and the activity of related enzymes is paramount for studying this regulatory pathway. The following section details methodologies for key experiments.

Protocol 1: Quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) by LC-MS/MS

This protocol is adapted from previously described methods for the analysis of SAM and SAH in plasma, urine, and cell lysates.[10][11][12][13]

Materials:

  • Biological sample (plasma, urine, cell lysate)

  • Internal Standards (IS): Deuterated SAM (e.g., [²H₃]-SAM) and SAH (e.g., [¹³C₅]-SAH)

  • Extraction Solution: 0.4 M Perchloric Acid (PCA), ice-cold

  • Dithiothreitol (DTT) solution (0.5 M)

  • HPLC-grade water, acetonitrile, methanol (B129727), and formic acid

  • LC-MS/MS system with a suitable C8 or Hypercarb column

Procedure:

  • Sample Preparation:

    • For plasma or urine: Use 20 µL of the sample.

    • For cell lysates: Resuspend a known number of cells (e.g., 500,000) in a suitable buffer.

  • Extraction:

    • To 20 µL of the sample, add 20 µL of 0.5 M DTT and 20 µL of the internal standard solution. Vortex to mix and incubate for 10 minutes at room temperature.

    • Add 100 µL of ice-cold 0.4 M PCA to precipitate proteins. Vortex thoroughly.

    • Centrifuge at high speed (e.g., 9,500 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.

    • Use an isocratic elution with a mobile phase such as 5% methanol in water with 0.1% formic acid.

    • Detection is performed using a triple quadrupole mass spectrometer in positive ion mode, monitoring the specific mass transitions for SAM, SAH, and their deuterated internal standards.

  • Data Analysis:

    • Generate a standard curve using known concentrations of SAM and SAH.

    • Quantify the amount of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Protocol 2: In Vitro Methyltransferase Assay (Radioactive)

This protocol provides a general framework for measuring the activity of methyltransferases like MMT and HMT/BHMT2 using a radiolabeled methyl donor.[7][14]

Materials:

  • Purified or partially purified enzyme (MMT, HMT, or BHMT2)

  • Substrates: L-methionine and homocysteine (for HMT/BHMT2) or L-methionine (for MMT)

  • Radiolabeled methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) for MMT or [¹⁴C]-S-methylmethionine for HMT/BHMT2

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, substrate(s), and enzyme.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add the radiolabeled methyl donor to start the reaction.

    • Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop Reaction and Spotting:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by spotting a portion of the reaction mixture directly onto P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper multiple times with the wash buffer to remove unincorporated radiolabeled substrate.

  • Quantification:

    • Place the washed P81 paper in a scintillation vial with scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of radioactivity incorporated per unit time and per amount of enzyme.

Protocol 3: Experimental Workflow for Kinetic Analysis

Determining the kinetic parameters (Km and Vmax) of the enzymes in the SMM cycle is essential for understanding their regulatory roles.

Enzyme_Kinetics_Workflow start Start: Purified Enzyme prepare_reagents Prepare Reaction Buffers and Substrate Solutions start->prepare_reagents substrate_series Create a Series of Substrate Concentrations prepare_reagents->substrate_series assay_setup Set Up Enzyme Assays with Varying Substrate Concentrations substrate_series->assay_setup run_reaction Incubate Reactions at Optimal Temperature and Time assay_setup->run_reaction measure_product Measure Product Formation (e.g., Spectrophotometry, Radioactivity) run_reaction->measure_product initial_velocity Calculate Initial Reaction Velocities (v₀) measure_product->initial_velocity plot_data Plot v₀ versus [Substrate] initial_velocity->plot_data michaelis_menten Fit Data to Michaelis-Menten Equation to Determine Kₘ and Vₘₐₓ plot_data->michaelis_menten end End: Kinetic Parameters Obtained michaelis_menten->end

Figure 3: General workflow for enzyme kinetic analysis.

Conclusion

The regulation of S-adenosylmethionine by S-methylmethionine via the SMM cycle represents a sophisticated mechanism for maintaining metabolic homeostasis. This technical guide has provided a comprehensive overview of this regulatory network, including quantitative data on enzyme kinetics, detailed experimental protocols for further investigation, and visual representations of the core pathways. For researchers, scientists, and drug development professionals, a deeper understanding of the SMM cycle offers a promising avenue for developing novel therapeutic strategies targeting diseases associated with dysregulated methylation and methionine metabolism. Further research is warranted to fully elucidate the quantitative impact of SMM on intracellular SAM levels in various organisms and disease models.

References

Methodological & Application

Application Notes and Protocols for the Quantification of S-Methylmethionine in Tissues using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), historically known as "Vitamin U," is a derivative of the essential amino acid methionine.[1] It is naturally found in various plant-based foods and plays a crucial role as an intermediate in sulfur metabolism and methylation processes within the body.[1] SMM is synthesized from L-methionine and S-adenosylmethionine (SAM) and serves as a significant methyl donor, participating in numerous biochemical reactions, including the regulation of gene expression.[2][3] Given its involvement in fundamental cellular processes and its potential therapeutic effects, including gastroprotective and antioxidant activities, accurate quantification of SMM in various tissues is essential for advancing research in physiology, pharmacology, and drug development.[1][4]

This document provides a detailed protocol for the extraction and quantification of S-Methylmethionine from animal tissues (liver, kidney, and brain) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Biochemical Significance and Signaling Pathway

S-Methylmethionine is a key player in one-carbon metabolism, acting as a primary methyl donor. The methyl group from SMM can be transferred to various acceptor molecules, including DNA, RNA, proteins, and lipids, thereby influencing a wide range of cellular functions. This process of methylation is critical for epigenetic regulation of gene expression, signal transduction, and cellular metabolism.

Below is a diagram illustrating the central role of SMM in the methionine cycle and its downstream effects on methylation and gene regulation.

SMM_Signaling_Pathway cluster_cycle Methionine Cycle cluster_downstream Downstream Effects Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SMM S-Methylmethionine (SMM) SAM->SMM Methionine S-methyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Histone Methylation SAM->Methylation Provides Methyl Group Homocysteine Homocysteine SMM->Homocysteine BHMT/MAT SMM->Methylation Provides Methyl Group Homocysteine->Methionine MS SAH->Homocysteine SAHH GeneExpression Gene Expression Regulation Methylation->GeneExpression CellularFunctions Altered Cellular Functions (e.g., Glucose Metabolism, Xenobiotic Response) GeneExpression->CellularFunctions

Caption: The role of S-Methylmethionine (SMM) in the Methionine Cycle and its downstream effects.

Quantitative Data of S-Methylmethionine in Tissues

The following table summarizes the reported concentrations of S-Methylmethionine and related metabolites in various tissues. It is important to note that data for endogenous SMM levels in untreated animal tissues is limited in the current literature. The provided values for S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in rodent tissues offer a comparative context for expected physiological concentrations of related methyl donors.

CompoundTissueSpeciesConcentrationReference
S-Methylmethionine CeleryPlant176 mg/kg[5]
S-Methylmethionine Tomatoes (fresh)Plant2.8 mg/kg[5]
S-Adenosylmethionine LiverRat~60-80 nmol/g
S-Adenosylmethionine BrainRat~20-30 nmol/g
S-Adenosylhomocysteine LiverRat~5-15 nmol/g
S-Adenosylhomocysteine BrainRat~1-5 nmol/g

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of S-Methylmethionine from animal tissues. The workflow diagram below outlines the major steps of the process.

Experimental_Workflow node_start Tissue Sample Collection (Liver, Kidney, Brain) node_homogenize Homogenization in Ice-Cold Methanol (B129727) node_start->node_homogenize node_precipitate Protein Precipitation (Addition of Chloroform & Water) node_homogenize->node_precipitate node_centrifuge Centrifugation node_precipitate->node_centrifuge node_extract Aqueous Phase Extraction node_centrifuge->node_extract Collect Supernatant node_dry Evaporation to Dryness node_extract->node_dry node_reconstitute Reconstitution in Mobile Phase node_dry->node_reconstitute node_analyze HPLC-MS/MS Analysis node_reconstitute->node_analyze

Caption: Experimental workflow for the extraction and analysis of SMM from tissues.

Tissue Sample Preparation and Extraction

This protocol is adapted from established methods for the extraction of polar metabolites from animal tissues.[6]

Materials:

  • Tissue samples (liver, kidney, brain), snap-frozen in liquid nitrogen and stored at -80°C.

  • Methanol (HPLC grade), pre-chilled to -80°C.

  • Chloroform (HPLC grade), pre-chilled to -20°C.

  • Ultrapure water.

  • 2.8 mm ceramic beads.

  • 2 mL bead-beating tubes.

  • Centrifuge capable of 16,000 x g and 4°C.

  • Vacuum concentrator.

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it into a pre-chilled 2 mL bead-beating tube containing ceramic beads.

  • Add 400 µL of ice-cold 80% methanol to the tube.

  • Homogenize the tissue using a bead beater for 30 seconds.

  • Centrifuge the homogenate at 100 x g for 5 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a new 2 mL microcentrifuge tube and keep it on ice.

  • Repeat the extraction (steps 2-5) two more times, pooling the supernatants for a total of approximately 1 mL.

  • To the pooled supernatant, add 200 µL of cold ultrapure water and vortex thoroughly.

  • Add 800 µL of cold chloroform, resulting in a methanol:chloroform:water ratio of approximately 2:2:1, and vortex well.

  • Centrifuge at 16,100 x g for 15 minutes at 4°C to achieve phase separation.

  • Carefully transfer 800 µL of the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the organic phase.

  • Dry the aqueous extract to completeness using a vacuum concentrator without heat.

  • Store the dried extract at -80°C until analysis.

HPLC-MS/MS Analysis

The following HPLC-MS/MS parameters are recommended for the quantification of SMM, based on methods for SMM and structurally similar compounds.[5][7]

Reconstitution:

  • Reconstitute the dried sample extract in 40 µL of ultrapure water, vortex thoroughly, and centrifuge at 16,100 x g for 15 minutes at 4°C.

  • Transfer 30 µL of the clear supernatant to an appropriate autosampler vial for analysis.

HPLC Conditions:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-Methylmethionine: Precursor ion (m/z) 164.1 -> Product ion (m/z) 104.1

    • Internal Standard (e.g., d3-S-Methylmethionine): Precursor ion (m/z) 167.1 -> Product ion (m/z) 107.1

  • Source Parameters: Optimized for the specific instrument, but typically include a capillary voltage of ~3.5 kV, a source temperature of ~150°C, and a desolvation temperature of ~400°C.

Conclusion

The protocol described provides a robust and sensitive method for the quantification of S-Methylmethionine in animal tissues. Accurate measurement of SMM is crucial for understanding its role in health and disease, particularly in the context of metabolic disorders, neurological function, and drug development. The provided methodologies and data serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for S-Methylmethionine (SMM) Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a naturally occurring derivative of the amino acid methionine.[1] It is synthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] Found abundantly in plants, SMM plays a role in methionine storage and transport and acts as a methyl donor.[1] Emerging research has highlighted its potential in various cellular processes, including cell proliferation, differentiation, and antioxidant defense. These application notes provide detailed protocols for the use of S-Methylmethionine in cell culture experiments to investigate its biological effects.

Data Presentation

Table 1: Effects of S-Methylmethionine on Cell Viability and Proliferation
Cell LineConcentration RangeDurationAssayObserved EffectReference
3T3-L1 pre-adipocytes50 - 100 mM24 hoursMTT AssayNo significant effect on cell viability.[2][2]
Human Dermal Fibroblasts (hDFs)100 µM24 hoursProliferation AssayPromoted cell proliferation.[3][3]
Keratinocyte Progenitor Cells (KPCs)1% and 10% solutionsPre- and post-UVBMTT AssayIncreased cell viability after UVB irradiation.[4][4]
Human Dermal Fibroblasts (hDFs)10 µMTime-dependentProliferation AssayIncreased cell proliferation.[5][5]
Table 2: Effects of S-Methylmethionine on Cellular Differentiation and Gene Expression
Cell LineConcentration RangeDurationTargetObserved EffectReference
3T3-L1 pre-adipocytes10 - 100 mMDifferentiation periodAdipocyte DifferentiationInhibited adipocyte differentiation in a concentration-dependent manner.[2][6][2][6]
3T3-L1 pre-adipocytes10 - 100 mMDifferentiation periodPPAR-γ, C/EBP-α, ADD-1, adipsin mRNADecreased expression of adipogenic transcription factors.[2][7][2][7]
3T3-L1 pre-adipocytes10 - 100 mMDifferentiation periodAMPK ActivityIncreased AMPK activity.[2][6][2][6]
Human Dermal Fibroblasts (hDFs)Not specifiedPost-UVBCollagen SynthesisInduced collagen synthesis.[8][8]
Human Dermal Fibroblasts (hDFs)Not specifiedPost-UVBMatrix Metalloproteinase-1 (MMP-1)Reduced MMP-1 expression.[8][8]
E. coli MRE-6002.7 x 10⁻⁵ MNot specifiedDNA and RNA synthesisIncreased incorporation of thymidine (B127349) into DNA and uridine (B1682114) into RNA.[9][9]

Experimental Protocols

Protocol 1: Preparation of S-Methylmethionine (SMM) Stock Solution

Objective: To prepare a sterile stock solution of SMM for supplementation in cell culture media.

Materials:

  • S-Methylmethionine sulfonium (B1226848) chloride (this compound) powder

  • Sterile phosphate-buffered saline (PBS) or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required amount of SMM: Determine the desired stock solution concentration (e.g., 100 mM). Calculate the mass of SMM powder needed using its molecular weight (S-Methylmethionine chloride: 199.7 g/mol ).

  • Dissolve the SMM powder: In a sterile biological safety cabinet, add the calculated mass of SMM powder to a sterile conical tube. Add the appropriate volume of sterile PBS or cell culture grade water to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the solution gently until the SMM powder is completely dissolved.

  • Sterile filtration: Draw the SMM solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to ensure the sterility of the stock solution.

  • Aliquot and store: Aliquot the sterile SMM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.

Protocol 2: Assessment of Cell Viability and Proliferation using MTT Assay

Objective: To determine the effect of SMM on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • S-Methylmethionine (SMM) stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • SMM Treatment: Prepare serial dilutions of SMM in complete cell culture medium from the stock solution. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of SMM. Include a vehicle control (medium with the same concentration of the solvent used for the SMM stock, e.g., PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control to determine the effect of SMM on cell viability/proliferation.

Protocol 3: In Vitro Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of SMM.

Materials:

  • S-Methylmethionine (SMM)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample and Control Preparation: Prepare a series of dilutions of SMM in methanol. Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • Add 100 µL of the methanolic DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of SMM, positive control, or methanol (as a blank) to the wells.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with SMM or the positive control. The EC₅₀ value (the concentration that scavenges 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

Protocol 4: Western Blot Analysis of ERK1/2 Phosphorylation

Objective: To investigate the effect of SMM on the activation of the ERK1/2 signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • S-Methylmethionine (SMM) stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of SMM for the specified time. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 relative to the total ERK1/2 to determine the effect of SMM on ERK1/2 activation.

Mandatory Visualizations

SMM_Biosynthesis_and_Role Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SMM S-Methylmethionine (SMM) SAM->SMM Methionine S-methyltransferase SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SMM->Met Homocysteine S-methyltransferase (in SMM cycle) Methylated_Substrate Methylated Substrate (DNA, RNA, proteins)

Caption: Biosynthesis of S-Methylmethionine and its role in the methionine cycle.

SMM_Signaling_Pathway cluster_ERK ERK1/2 Pathway cluster_AMPK AMPK Pathway SMM S-Methylmethionine (SMM) MEK MEK1/2 SMM->MEK Activates AMPK AMPK SMM->AMPK Activates ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation (e.g., in Fibroblasts) ERK->Proliferation Adipogenic_Factors Adipogenic Factors (PPAR-γ, C/EBP-α) AMPK->Adipogenic_Factors Adipocyte_Diff Adipocyte Differentiation Adipogenic_Factors->Adipocyte_Diff

Caption: Signaling pathways modulated by S-Methylmethionine supplementation.

Experimental_Workflow_SMM cluster_assays Downstream Assays start Start: Cell Culture prep_smm Prepare SMM Stock Solution start->prep_smm treat_cells Treat Cells with SMM (Dose-Response & Time-Course) prep_smm->treat_cells viability Cell Viability/ Proliferation (MTT) treat_cells->viability antioxidant Antioxidant Capacity (e.g., DPPH) treat_cells->antioxidant western Western Blot (e.g., p-ERK, p-AMPK) treat_cells->western gene_exp Gene Expression (qRT-PCR) treat_cells->gene_exp analyze Data Analysis and Interpretation viability->analyze antioxidant->analyze western->analyze gene_exp->analyze end Conclusion analyze->end

Caption: General experimental workflow for studying the effects of SMM in cell culture.

References

Application Notes and Protocols for S-Methylmethionine (Vitamin U) in Animal Models of Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), commonly known as Vitamin U, is a derivative of the amino acid methionine found in various plants, particularly in raw cabbage juice.[1][2] Historically, it has been associated with the accelerated healing of peptic ulcers.[1][3] Preclinical research utilizing animal models has been instrumental in elucidating the gastroprotective and ulcer-healing mechanisms of SMM. These studies suggest that SMM exerts its therapeutic effects through multiple pathways, including the enhancement of mucosal defense, reduction of oxidative stress, and modulation of inflammatory responses.[1][4][5] This document provides detailed application notes and protocols for investigating the efficacy of S-Methylmethionine in established animal models of gastric ulcer healing.

Mechanism of Action

S-Methylmethionine is believed to promote ulcer healing through several mechanisms:

  • Stimulation of Mucin Production: SMM has been shown to increase the biosynthesis and accumulation of mucin, a key component of the protective gastric mucus layer.[4] This enhanced mucus barrier helps shield the gastric mucosa from irritants like gastric acid.[2][4]

  • Antioxidant and Anti-inflammatory Properties: Research suggests that SMM may protect against chemically induced gastric mucosal injury by reducing oxidative stress and inflammation in the gastric lining.[1][4] It has demonstrated the ability to increase the levels of antioxidant enzymes.

  • Promotion of Cell Proliferation and Repair: SMM may facilitate the repair process of damaged tissues by activating dermal fibroblasts and potentially other cell types involved in wound healing.[6] This process may be mediated through the activation of specific signaling pathways.

Recommended Animal Models for S-Methylmethionine Research

The selection of an appropriate animal model is critical for evaluating the anti-ulcer properties of S-Methylmethionine. The most commonly used and well-characterized models are the ethanol-induced and acetic acid-induced gastric ulcer models in rats.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is suitable for studying the cytoprotective effects of SMM against acute gastric mucosal injury. Ethanol (B145695) rapidly induces necrotic lesions, providing a platform to assess the ability of a compound to protect the gastric mucosa.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model induces chronic ulcers that more closely resemble human peptic ulcers, making it ideal for studying the healing and regenerative effects of SMM over a longer duration.

Experimental Protocols

Protocol 1: Ethanol-Induced Gastric Ulcer in Rats

Objective: To evaluate the gastroprotective effect of S-Methylmethionine against acute ethanol-induced gastric lesions.

Materials:

  • Male Wistar rats (180-220 g)

  • S-Methylmethionine (SMM)

  • Absolute Ethanol

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Dissecting instruments

  • Formalin solution (10%)

  • Ulcer scoring scale (0-5)

  • Image analysis software (optional)

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the rats for 24 hours before ulcer induction, with continued free access to water.

  • Grouping and Administration:

    • Group 1 (Normal Control): Administer vehicle orally.

    • Group 2 (Ulcer Control): Administer vehicle orally.

    • Group 3 (SMM Treatment): Administer SMM (e.g., 50 mg/kg, orally).

    • Group 4 (Reference Drug): Administer a standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg, orally).

  • Ulcer Induction: One hour after the administration of the respective treatments, induce gastric ulcers by oral administration of 1 mL of absolute ethanol to all groups except the Normal Control group.

  • Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats via cervical dislocation.

  • Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents. Pin the stomachs flat on a board for macroscopic examination of gastric lesions (hemorrhagic streaks and spots).

  • Ulcer Index Determination: Measure the length and number of the hemorrhagic lesions. The ulcer index can be calculated based on a scoring system.

  • Histopathological Examination: Collect stomach tissue samples and fix them in 10% formalin for subsequent histological processing (e.g., Hematoxylin and Eosin staining) to assess the extent of mucosal damage.

Protocol 2: Acetic Acid-Induced Chronic Gastric Ulcer in Rats

Objective: To assess the ulcer healing efficacy of S-Methylmethionine on chronic gastric ulcers.

Materials:

  • Male Wistar rats (200-250 g)

  • S-Methylmethionine (SMM)

  • Glacial Acetic Acid

  • Vehicle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Sutures

  • Formalin solution (10%)

  • Ulcer area measurement tools (e.g., calipers or image analysis software)

Procedure:

  • Animal Acclimatization and Fasting: As described in Protocol 1.

  • Ulcer Induction:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the stomach.

    • Inject 0.05 mL of 30% acetic acid into the subserosal layer of the anterior wall of the stomach.

    • Suture the abdominal incision in layers.

  • Post-operative Care: House the rats individually and provide them with food and water ad libitum.

  • Treatment: Starting from the day after surgery, administer the following treatments orally once daily for a specified period (e.g., 7 or 14 days):

    • Group 1 (Ulcer Control): Administer vehicle.

    • Group 2 (SMM Treatment): Administer SMM (e.g., 50 mg/kg).

    • Group 3 (Reference Drug): Administer a standard healing agent (e.g., Omeprazole 20 mg/kg).

  • Euthanasia and Evaluation: At the end of the treatment period, euthanize the rats.

  • Ulcer Area Measurement: Excise the stomachs, open along the greater curvature, and measure the ulcer area (in mm²). The percentage of healing can be calculated relative to the initial ulcer size (if measured in a separate baseline group) or compared to the ulcer control group.

  • Histopathological Examination: Fix the ulcerated portion of the stomach in 10% formalin for histological assessment of ulcer healing, including re-epithelialization, granulation tissue formation, and angiogenesis.

Data Presentation

Quantitative Analysis of S-Methylmethionine Effects on Gastric Ulcer Healing
ParameterUlcer Control GroupS-Methylmethionine (SMM) Treated GroupReference Drug Group
Ethanol-Induced Ulcer Model
Ulcer Index (Mean ± SD)HighSignificantly ReducedSignificantly Reduced
Histological Score (Damage)SevereSignificantly ReducedSignificantly Reduced
Acetic Acid-Induced Ulcer Model
Ulcer Area (mm²) (Mean ± SD)LargeSignificantly ReducedSignificantly Reduced
Percentage of Healing (%)BaselineIncreasedIncreased
Histological Score (Healing)PoorSignificantly ImprovedSignificantly Improved
Biochemical Parameters
Mucin Content (µg/g tissue)LowSignificantly Increased[4]Variable
Malondialdehyde (MDA) LevelHighSignificantly ReducedSignificantly Reduced
Superoxide Dismutase (SOD) ActivityLowSignificantly IncreasedSignificantly Increased
Glutathione (GSH) LevelLowSignificantly IncreasedSignificantly Increased

Note: The values in this table are representative of expected outcomes based on the literature and should be replaced with actual experimental data.

Visualization of Pathways and Workflows

Experimental Workflow for Animal Studies

experimental_workflow cluster_prep Preparation cluster_induction Ulcer Induction cluster_evaluation Evaluation acclimatization Animal Acclimatization fasting Fasting (24h) acclimatization->fasting grouping Grouping & Dosing fasting->grouping ethanol Ethanol Administration grouping->ethanol 1h post-dose acetic_acid Acetic Acid Injection grouping->acetic_acid Surgical Induction euthanasia Euthanasia ethanol->euthanasia 1h post-induction acetic_acid->euthanasia 7-14 days post-induction macroscopic Macroscopic Analysis (Ulcer Index/Area) euthanasia->macroscopic histology Histopathology euthanasia->histology biochemistry Biochemical Assays euthanasia->biochemistry

Caption: Experimental workflow for SMM ulcer healing studies.

Proposed Signaling Pathway for S-Methylmethionine in Gastric Ulcer Healing

smm_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway cluster_outcome Therapeutic Outcome SMM S-Methylmethionine (SMM) mucin Increased Mucin Production SMM->mucin antioxidant Increased Antioxidant Enzymes (SOD, GSH) SMM->antioxidant anti_inflammatory Reduced Pro-inflammatory Cytokines SMM->anti_inflammatory erk ERK1/2 Activation SMM->erk healing Gastric Ulcer Healing mucin->healing antioxidant->healing anti_inflammatory->healing proliferation Increased Cell Proliferation & Migration proliferation->healing erk->proliferation

Caption: Proposed mechanism of SMM in gastric ulcer healing.

References

Application Notes and Protocols for the Development of a Stable Isotope Dilution Assay for S-Methylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a derivative of the essential amino acid methionine. It is found in various plants and plays a role in sulfur metabolism and transport.[1] SMM is also a known precursor to dimethyl sulfide (B99878) (DMS), a compound that can contribute to the flavor and aroma of foods and beverages.[2][3] The accurate quantification of SMM in biological matrices is crucial for understanding its physiological roles, its impact on food quality, and for various applications in drug development and nutritional science.

This document provides a detailed methodology for the development and application of a stable isotope dilution assay (SIDA) for the accurate and precise quantification of S-Methylmethionine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as deuterium-labeled SMM ([²H₃]-SMM), is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects.[4]

Principle of the Assay

The stable isotope dilution assay relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, [²H₃]-S-Methylmethionine) to the sample at the beginning of the workflow. This internal standard is chemically identical to the endogenous SMM but has a different mass due to the presence of deuterium (B1214612) atoms. The analyte and the internal standard are co-extracted, co-purified, and co-analyzed by LC-MS/MS. By measuring the ratio of the signal intensity of the endogenous SMM to that of the labeled internal standard, accurate quantification can be achieved, as any sample loss or ionization suppression during the process will affect both compounds equally.

I. Materials and Reagents

Chemicals and Standards
  • S-Methylmethionine (SMM) chloride salt (≥98% purity)

  • [²H₃]-S-Methylmethionine ([²H₃]-SMM) chloride salt (isotopic purity ≥98%)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Perchloric acid (70%)

  • Ammonium formate (B1220265) (LC-MS grade)

Consumables and Equipment
  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

II. Experimental Protocols

Preparation of Stock and Working Solutions
  • SMM Stock Solution (1 mg/mL): Accurately weigh 1 mg of SMM chloride salt and dissolve it in 1 mL of 0.1% formic acid in water.

  • [²H₃]-SMM Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of [²H₃]-SMM chloride salt and dissolve it in 1 mL of 0.1% formic acid in water.

  • SMM Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SMM stock solution with 0.1% formic acid in water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the [²H₃]-SMM stock solution with 0.1% formic acid in water to a final concentration of 100 ng/mL.

Sample Preparation

The following protocols are provided for different sample matrices and may require optimization based on specific laboratory conditions and sample characteristics.

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the 100 ng/mL [²H₃]-SMM internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Homogenize 1 g of the fresh or freeze-dried plant material to a fine powder.

  • Weigh 100 mg of the homogenized powder into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL [²H₃]-SMM internal standard working solution.

  • Add 1 mL of 0.1 M perchloric acid.

  • Vortex for 1 minute.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of SMM. These may need to be optimized for the specific instrument used.

ParameterRecommended Condition
LC System
ColumnReversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
S-Methylmethionine (SMM)Precursor Ion (m/z): 164.1 -> Product Ion (m/z): 61.1 (quantifier), 118.1 (qualifier)
[²H₃]-S-MethylmethioninePrecursor Ion (m/z): 167.1 -> Product Ion (m/z): 64.1 (quantifier)
Data Analysis and Quantification
  • Integrate the peak areas for the quantifier MRM transitions of both SMM and [²H₃]-SMM.

  • Calculate the peak area ratio of SMM to [²H₃]-SMM for each sample and standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the SMM calibration standards.

  • Determine the concentration of SMM in the unknown samples by interpolating their peak area ratios from the calibration curve.

III. Data Presentation

Quantitative Data Summary

The following table summarizes typical concentrations of S-Methylmethionine found in various food and biological samples, as reported in the literature.

Sample MatrixSMM Concentration (mg/kg or mg/L)Reference
Fresh Tomatoes2.8 mg/kg[2]
Celery176 mg/kg[2]
Cabbage15.1 mg/kg[2]
Turnip Cabbage11.5 mg/kg[2]
Beetroot6.3 mg/kg[2]
Leek4.9 mg/kg[2]
Green Malt (B15192052)10-20 mg/kg[2]
Assay Performance Characteristics

A properly validated assay should meet the following acceptance criteria:

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy (% Bias)Within ±15% (±20% at LLOQ) of the nominal concentration
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible across the concentration range
Matrix EffectAssessed and minimized

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Plant Tissue, etc.) Spike Spike with [²H₃]-SMM Internal Standard Sample->Spike Extraction Extraction & Protein Precipitation Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (SMM / [²H₃]-SMM) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify SMM Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the stable isotope dilution assay of S-Methylmethionine.

S-Methylmethionine Signaling Pathway

Caption: Simplified metabolic pathway showing the synthesis and role of S-Methylmethionine.

V. Conclusion

The stable isotope dilution LC-MS/MS assay described in these application notes provides a robust, sensitive, and specific method for the quantification of S-Methylmethionine in a variety of biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols and proper validation will ensure the generation of high-quality, reliable data for a wide range of applications.

References

Protocol for Topical Administration of S-Methylmethionine in Wound Healing: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), often referred to as Vitamin U, is a methionine derivative found in various plants.[1][2][3] Preclinical studies have demonstrated its potential to accelerate wound healing.[1][2][3] This document provides detailed application notes and protocols for the topical administration of SMM in wound healing research, based on existing literature. The primary mechanism of action involves the activation of the ERK1/2 pathway in dermal fibroblasts, leading to increased proliferation and migration, which are crucial steps in the wound repair process.[1][2][3]

Introduction

Chronic wounds represent a significant clinical challenge. S-Methylmethionine (SMM) has emerged as a promising therapeutic agent for promoting the healing of both physical and chemical skin wounds.[1][3] In animal models, topical application of SMM has been shown to facilitate wound closure and promote re-epithelialization.[1][3] In vitro studies have further elucidated the mechanism, showing that SMM stimulates the growth and migration of human dermal fibroblasts (hDFs).[1][3] This effect is attributed to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][3] These application notes are intended to provide researchers with a framework for investigating the wound healing properties of SMM.

Data Presentation

In Vitro Efficacy of S-Methylmethionine
ParameterSMM ConcentrationResultReference
hDF Proliferation100 µMIncreased proliferation[4]
hDF Migration100 µMIncreased migration[4]
ERK1/2 Activation in hDFs0-1 mM (24h)Dose-dependent increase in phosphorylation[4]
In Vivo Efficacy of S-Methylmethionine (Photoprotection Model)
ParameterSMM ConcentrationResultReference
UVB-induced Erythema Index5% and 10%Significantly decreased[5]
UVB-induced Depletion of Langerhans Cells5% and 10%Significantly decreased[5]

Experimental Protocols

In Vitro Protocols

Objective: To evaluate the effect of S-Methylmethionine on the proliferation of human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (hDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • S-Methylmethionine (SMM) chloride (this compound chloride)

  • 96-well plates

  • MTT or WST-1 proliferation assay kit

  • Plate reader

Protocol:

  • Culture hDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed hDFs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Prepare various concentrations of SMM (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in serum-free DMEM.

  • Replace the medium with the SMM-containing medium and incubate for 24-48 hours. A control group with serum-free DMEM without SMM should be included.

  • Assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation relative to the control.

Objective: To assess the effect of S-Methylmethionine on the migration of human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (hDFs)

  • 6-well plates

  • S-Methylmethionine (SMM) chloride

  • Mitomycin C (to inhibit proliferation)

  • Microscope with a camera

Protocol:

  • Seed hDFs in 6-well plates and grow to confluence.

  • Treat the cells with 10 µg/mL Mitomycin C for 2 hours to inhibit cell proliferation.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add serum-free DMEM containing different concentrations of SMM (e.g., 100 µM). Include a control with serum-free DMEM only.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Objective: To determine if S-Methylmethionine induces the phosphorylation of ERK1/2 in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (hDFs)

  • S-Methylmethionine (SMM) chloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Protocol:

  • Culture and serum-starve hDFs as described for the proliferation assay.

  • Treat cells with SMM (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells with RIPA buffer and quantify protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

In Vivo Protocol

Objective: To evaluate the in vivo efficacy of topical S-Methylmethionine on wound closure.

Materials:

  • 6-8 week old male C57BL/6 or BALB/c mice

  • S-Methylmethionine (SMM) chloride

  • Vehicle for topical formulation (e.g., hydrogel, cream base)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • 4 mm biopsy punch

  • Digital caliper

  • Sterile surgical instruments

Protocol:

  • Anesthetize the mice and shave the dorsal area.

  • Create two full-thickness excisional wounds on the back of each mouse using a 4 mm biopsy punch.

  • Prepare the topical SMM formulation (e.g., 1% w/w SMM in a suitable vehicle). A vehicle-only control group is essential.

  • Apply a standardized amount of the SMM formulation or vehicle to the wounds daily.

  • Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14).

  • Measure the wound area from the photographs using image analysis software.

  • Calculate the percentage of wound closure relative to the initial wound area.

  • At the end of the study, euthanize the mice and excise the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation).

Visualizations

Signaling Pathway

SMM_Wound_Healing_Pathway SMM S-Methylmethionine (Topical Application) Fibroblast Dermal Fibroblast SMM->Fibroblast ERK_Activation ERK1/2 Phosphorylation Fibroblast->ERK_Activation Activates Proliferation Increased Proliferation ERK_Activation->Proliferation Migration Increased Migration ERK_Activation->Migration Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Caption: SMM signaling pathway in dermal fibroblasts promoting wound healing.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies hDF_Culture 1. Culture Human Dermal Fibroblasts Proliferation_Assay 2a. Proliferation Assay (MTT/WST-1) hDF_Culture->Proliferation_Assay Migration_Assay 2b. Migration Assay (Scratch Assay) hDF_Culture->Migration_Assay Western_Blot 2c. Western Blot (p-ERK1/2) hDF_Culture->Western_Blot Data_Analysis_invitro 3. Data Analysis Proliferation_Assay->Data_Analysis_invitro Migration_Assay->Data_Analysis_invitro Western_Blot->Data_Analysis_invitro Wound_Creation 1. Create Excisional Wounds in Mice Topical_Application 2. Daily Topical SMM Application Wound_Creation->Topical_Application Wound_Measurement 3. Measure Wound Closure Topical_Application->Wound_Measurement Histology 4. Histological Analysis Topical_Application->Histology Data_Analysis_invivo 5. Data Analysis Wound_Measurement->Data_Analysis_invivo Histology->Data_Analysis_invivo

Caption: Experimental workflow for SMM wound healing studies.

References

Measuring S-Methylmethionine Levels in Plant Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine. In plants, SMM plays a crucial role in sulfur metabolism, acting as a key transport and storage form of reduced sulfur.[1][2] It is synthesized from methionine and can be converted back to methionine, a process known as the SMM cycle.[2] Emerging research highlights the significance of SMM in plant defense mechanisms against various abiotic and biotic stresses, including cold, salinity, and pathogen attacks.[3][4][5] Its involvement in these stress responses makes SMM a compound of interest for developing hardier crop varieties and potentially for therapeutic applications. This document provides detailed protocols for the extraction and quantification of SMM in plant extracts, along with data on its prevalence in various plant species.

S-Methylmethionine Metabolism and its Role in Stress Response

S-Methylmethionine is synthesized from L-methionine through the action of the enzyme S-adenosylmethionine:methionine S-methyltransferase (MMT).[1] SMM can then be utilized to remethylate homocysteine to form two molecules of methionine, a reaction catalyzed by homocysteine S-methyltransferase (HMT). This cycle is pivotal for regulating the levels of methionine and S-adenosylmethionine (SAM), the primary methyl group donor in numerous metabolic reactions.[1]

Under stress conditions, the SMM cycle can be modulated to support the synthesis of stress-mitigating compounds. For instance, the methionine regenerated from SMM is a precursor for the biosynthesis of ethylene (B1197577) and polyamines, which are important signaling molecules in plant stress responses.[3][4]

SMM_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAMS Defense Stress Defense (e.g., Polyamines, Ethylene) Met->Defense Precursor for SMM S-Methylmethionine (SMM) SAM->SMM SMM->Met HMT Hcy Homocysteine Hcy->Met Stress Abiotic/Biotic Stress Stress->SMM Modulates

S-Methylmethionine (SMM) Metabolic Cycle and its link to Stress Defense.

Experimental Protocols

Extraction of S-Methylmethionine from Plant Tissues

This protocol outlines the extraction of SMM from various plant materials for subsequent quantification.

Materials:

  • Fresh or freeze-dried plant tissue (leaves, roots, seeds, etc.)

  • Liquid nitrogen

  • Mortar and pestle or a suitable homogenizer

  • Extraction solvent: 80% ethanol (B145695) or 5% (v/v) aqueous trifluoroacetic acid[6]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue and place it in a pre-chilled mortar.

  • Immediately add liquid nitrogen to flash-freeze the tissue.

  • Grind the frozen tissue to a fine powder using the pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • For enhanced extraction, sonicate the sample for 15 minutes in a water bath.

  • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

  • Store the extracts at -20°C until analysis.

Quantification of S-Methylmethionine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of SMM. A stable isotope dilution assay (SIDA) using a deuterium-labeled SMM internal standard is recommended for accurate quantification.[7][8]

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: Linear gradient from 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • S-Methylmethionine: Precursor ion (m/z) 164.1 -> Product ion (m/z) 118.1

    • Deuterium-labeled SMM (d3-SMM): Precursor ion (m/z) 167.1 -> Product ion (m/z) 121.1

Procedure:

  • Prepare a series of calibration standards of SMM with a constant concentration of the d3-SMM internal standard.

  • Spike the plant extracts with the d3-SMM internal standard.

  • Inject the calibration standards and samples onto the LC-MS/MS system.

  • Integrate the peak areas for the specified MRM transitions for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of SMM in the plant extracts from the calibration curve.

LCMS_Workflow Start Plant Sample Extraction Extraction with 80% Ethanol or 5% TFA Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End SMM Concentration Data_Analysis->End

Experimental Workflow for SMM Quantification by LC-MS/MS.
Quantification of S-Methylmethionine by HPLC with Fluorescence Detection (HPLC-FLD)

This method involves pre-column derivatization of SMM with a fluorescent reagent, such as o-phthaldialdehyde (OPA), followed by separation and detection using HPLC with a fluorescence detector.

Materials:

  • OPA derivatization reagent

  • Borate (B1201080) buffer (pH 9.5)

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

Procedure:

  • Derivatization:

    • In a vial, mix 100 µL of the plant extract or standard solution with 400 µL of borate buffer.

    • Add 100 µL of OPA reagent and mix well.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject the derivatized sample onto the HPLC system.

  • HPLC Analysis:

    • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 6.8)

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v)

    • Gradient Program: A suitable gradient to separate the derivatized SMM from other amino acids and interfering compounds.[9]

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantification:

    • Prepare a calibration curve using SMM standards derivatized in the same manner as the samples.

    • Quantify SMM in the plant extracts by comparing the peak area to the calibration curve.

Data Presentation: S-Methylmethionine Content in Various Plants

The concentration of SMM can vary significantly among different plant species and tissues. The following tables summarize reported SMM levels in various plants.

Table 1: S-Methylmethionine Content in Selected Vegetables

PlantTissueSMM Content (mg/100g fresh weight)Reference
CabbageLeaves53 - 104[10]
KohlrabiTuber81 - 110[10]
TurnipRoot51 - 72[10]
TomatoesFruit45 - 83[10]
CeleryStalk38 - 78[10]
LeeksLeaves66 - 75[10]
GarlicLeaves44 - 64[10]
BeetRoot22 - 37[10]
RaspberriesFruit27[10]
StrawberriesFruit14 - 25[10]

Table 2: S-Methylmethionine Content in Selected Plants (mg/kg)

PlantSMM Content (mg/kg)Reference
Celery176[7][8]
Fresh Tomatoes2.8[7][8]

Table 3: S-Methylmethionine Content in Brassicaceae Family Vegetables (µg/g dry weight)

PlantSMM Content (µg/g dry weight)Reference
Various Brassicaceae89.08 ± 1.68 to 535.98 ± 4.85[11]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of S-Methylmethionine in plant extracts. The choice between LC-MS/MS and HPLC-FLD will depend on the required sensitivity, selectivity, and available instrumentation. The provided data on SMM content in various plants can serve as a valuable reference for researchers in plant science, agriculture, and natural product development. Further investigation into the signaling pathways and biological activities of SMM is warranted to fully elucidate its potential applications.

References

Application Notes and Protocols for S-Methylmethionine in Hepatoprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine found in various vegetables, notably cabbage.[1] Emerging preclinical evidence suggests its potential as a hepatoprotective agent. SMM is believed to exert its therapeutic effects through several mechanisms, including potent antioxidant activity, modulation of inflammatory responses, and participation in crucial methylation pathways essential for liver function.[1] In various animal models of liver injury, SMM has demonstrated the ability to mitigate damage, reduce biochemical markers of hepatotoxicity, and improve histological outcomes.[1]

These application notes provide a comprehensive overview of the use of S-Methylmethionine in hepatoprotection research, detailing its mechanisms of action and providing protocols for in vivo and in vitro studies.

Mechanisms of Hepatoprotective Action

S-Methylmethionine's protective effects on the liver are multifactorial, primarily revolving around its antioxidant and anti-inflammatory properties.

  • Antioxidant Effects : SMM has been shown to bolster the liver's antioxidant defenses. It is suggested to enhance the production of glutathione (B108866) (GSH), a critical endogenous antioxidant that plays a key role in detoxifying reactive oxygen species (ROS) and xenobiotics.[1] Studies have shown that SMM treatment can reverse the depletion of GSH levels and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in models of chemically-induced liver damage.[1]

  • Anti-inflammatory Effects : SMM exhibits significant anti-inflammatory properties by modulating key signaling pathways. Research indicates that SMM can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and transforming growth factor-beta (TGF-β).[2][3] This modulation helps to reduce the inflammatory cascade that contributes to liver tissue damage.

  • Methylation and Metabolic Regulation : As a derivative of methionine, SMM is involved in the methionine cycle, which is central to hepatic methylation reactions. This cycle produces S-adenosylmethionine (SAMe), the universal methyl donor essential for numerous biological processes. In chronic liver diseases, SAMe synthesis is often impaired.[2] SMM may help to support this pathway, thereby maintaining cellular function and stability.

Key Signaling Pathways

The hepatoprotective effects of S-Methylmethionine are mediated by its influence on critical cellular signaling pathways.

Antioxidant Response Pathway

SMM is proposed to enhance the cellular antioxidant response, a pathway primarily regulated by the Keap1-Nrf2 system. Under conditions of oxidative stress, SMM may facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMM S-Methylmethionine Keap1_Nrf2 Keap1-Nrf2 Complex SMM->Keap1_Nrf2 promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., SOD, CAT, GSH) ARE->Antioxidant_Enzymes activates transcription Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection leads to

Proposed Nrf2-mediated antioxidant pathway influenced by SMM.
Anti-inflammatory Signaling Pathway

SMM is also implicated in the modulation of the NF-κB signaling pathway, a key regulator of inflammation. In the presence of inflammatory stimuli, SMM may inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMM S-Methylmethionine NFkB_inactive IκB-NF-κB Complex SMM->NFkB_inactive inhibits activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_inactive activates NFkB_active NF-κB NFkB_inactive->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS) NFkB_nuc->Proinflammatory_Genes activates transcription Liver_Inflammation Liver_Inflammation Proinflammatory_Genes->Liver_Inflammation leads to

Proposed NF-κB-mediated anti-inflammatory pathway modulated by SMM.

Experimental Protocols

In Vivo Model: Chemically-Induced Hepatocellular Carcinoma in Rats

This protocol describes the induction of hepatocellular carcinoma (HCC) using a combination of diethylnitrosamine (DEN) and carbon tetrachloride (CCl4), and subsequent treatment with SMM.[1][2]

Materials:

  • Male Wistar albino rats (4-6 weeks old)

  • Diethylnitrosamine (DEN)

  • Carbon tetrachloride (CCl4)

  • S-Methylmethionine sulfonium (B1226848) chloride (MMSC/SMM)

  • Normal saline (0.9%)

  • Olive oil

  • Standard rat chow and water

Experimental Workflow:

G Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=4 groups) Acclimatization->Grouping Induction HCC Induction: - Single i.p. injection of DEN (200 mg/kg) - After 2 weeks, CCl4 i.p. injections (3 ml/kg, 30% in olive oil) weekly for 6 weeks Grouping->Induction Treatment SMM Treatment: - 50 mg/kg/day via gavage - Starts after HCC induction and continues for 16 weeks Induction->Treatment Sacrifice Sacrifice and Sample Collection (Blood and Liver) Treatment->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

Workflow for the DEN/CCl4-induced HCC model and SMM treatment.

Procedure:

  • Acclimatization: House the rats for one week under standard laboratory conditions.

  • Grouping: Randomly divide the rats into four groups:

    • Group I: Normal Control (receives saline)

    • Group II: HCC Control (receives DEN/CCl4)

    • Group III: SMM Control (receives SMM only)

    • Group IV: SMM Treatment (receives DEN/CCl4 followed by SMM)

  • HCC Induction (Groups II and IV):

    • Administer a single intraperitoneal (i.p.) injection of DEN (200 mg/kg body weight) dissolved in normal saline.

    • Two weeks after the DEN injection, administer weekly i.p. injections of CCl4 (3 ml/kg body weight of a 30% solution in olive oil) for six weeks.

  • SMM Treatment (Groups III and IV):

    • For Group IV, begin SMM treatment after the HCC induction period.

    • Administer SMM (50 mg/kg/day) orally via gavage. Continue for 16 weeks.

    • Group III receives SMM at the same dose and duration without prior HCC induction.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and liver samples for analysis.

Biochemical Analysis:

  • Liver Function Tests: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT).

  • Oxidative Stress Markers: In liver homogenates, measure malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of superoxide dismutase (SOD) and catalase (CAT).

Quantitative Data Summary (DEN/CCl4 Model):

ParameterNormal ControlHCC ControlSMM Treatment
AST (U/L) 35.1 ± 2.5112.8 ± 5.148.3 ± 3.2#
GGT (U/L) 8.2 ± 0.725.6 ± 1.911.5 ± 1.1#
MDA (nmol/g tissue) 1.2 ± 0.14.8 ± 0.41.9 ± 0.2#
SOD (U/mg protein) 15.6 ± 1.36.2 ± 0.512.8 ± 1.1#
CAT (U/mg protein) 42.3 ± 3.818.9 ± 1.635.7 ± 3.1#
TNF-α (relative expression) 1.0 ± 0.15.2 ± 0.41.8 ± 0.2#
iNOS (relative expression) 1.0 ± 0.14.6 ± 0.3*1.5 ± 0.1#

*p < 0.05 compared to Normal Control; #p < 0.05 compared to HCC Control. Data are representative values compiled from literature.[1][2]

In Vivo Model: Valproic Acid-Induced Hepatotoxicity in Rats

This protocol details the induction of liver injury using valproic acid (VPA) and the assessment of the protective effects of SMM.[3][4]

Materials:

  • Female Sprague Dawley rats

  • Valproic acid (VPA)

  • S-Methylmethionine (this compound)

  • Normal saline (0.9%)

Procedure:

  • Grouping: Randomly divide rats into four groups:

    • Group I: Control

    • Group II: SMM only (50 mg/kg/day)

    • Group III: VPA only (500 mg/kg/day)

    • Group IV: VPA + SMM

  • Treatment:

    • Administer SMM orally by gavage.

    • Administer VPA intraperitoneally.

    • Continue treatments for 15 days.

  • Sample Collection: On day 16, after overnight fasting, sacrifice the animals and collect liver tissue.

  • Analysis: Prepare a 10% liver homogenate in 0.9% saline for biochemical analysis.

Quantitative Data Summary (VPA Model):

Parameter (in liver homogenate)ControlVPA GroupVPA + SMM Group
ALT (U/g protein) 28.5 ± 2.165.2 ± 4.835.1 ± 2.9#
AST (U/g protein) 45.3 ± 3.598.6 ± 7.252.8 ± 4.1#
Lipid Peroxidation (nmol/g tissue) 1.5 ± 0.13.9 ± 0.31.9 ± 0.2#
Glutathione (GSH) (µmol/g tissue) 8.2 ± 0.63.5 ± 0.36.9 ± 0.5#

*p < 0.05 compared to Control; #p < 0.05 compared to VPA Group. Data are representative values compiled from literature.[3][4]

In Vitro Model: Acetaminophen-Induced Hepatotoxicity

This protocol outlines the use of primary rat hepatocytes to study the protective effects of S-adenosylmethionine (SAMe), a related compound to SMM, against acetaminophen (B1664979) (AAP)-induced toxicity.[5][6] The principles can be adapted for SMM studies.

Materials:

  • Primary rat hepatocytes

  • William's medium E

  • Acetaminophen (AAP)

  • S-Adenosylmethionine (SAMe) or S-Methylmethionine (SMM)

  • Collagen-coated culture plates

Procedure:

  • Cell Culture: Isolate and culture primary rat hepatocytes on collagen-coated plates.

  • Treatment:

    • After cell attachment (approx. 2 hours), replace the medium with fresh medium containing:

      • Control: Medium only

      • AAP Group: 2.5 mM AAP

      • AAP + SMM/SAMe Group: 2.5 mM AAP with varying concentrations of SMM/SAMe (e.g., 5, 25, 50 mg/l).

    • Incubate for 24 hours.

  • Analysis:

    • Cell Viability: Measure lactate (B86563) dehydrogenase (LDH) leakage into the culture medium.

    • Mitochondrial Function: Assess the activity of cellular dehydrogenases (e.g., using a WST-1 assay).

Quantitative Data Summary (In Vitro AAP Model with SAMe):

ParameterControlAAP (2.5 mM)AAP + SAMe (50 mg/l)
LDH Leakage (%) 5.8 ± 0.525.1 ± 2.223.9 ± 2.0
Cellular Dehydrogenase Activity (% of control) 10045.2 ± 3.848.1 ± 4.1
Urea Production (µmol/L) 120.5 ± 10.185.3 ± 7.5110.2 ± 9.8#
Albumin Synthesis (mg/L) 55.2 ± 4.630.1 ± 2.848.5 ± 4.2#

*p < 0.05 compared to Control; #p < 0.05 compared to AAP Group. Data are representative values compiled from literature.[5][6] Note: In this specific study, SAMe did not improve markers of cellular integrity (LDH, dehydrogenase activity) but did improve functional indicators (urea, albumin).

Conclusion

S-Methylmethionine shows considerable promise as a hepatoprotective agent in preclinical settings. Its mechanisms of action, centered on antioxidant and anti-inflammatory effects, make it a compelling candidate for further investigation in the context of various liver diseases. The protocols and data presented here provide a framework for researchers to design and conduct studies to further elucidate the therapeutic potential of SMM. While the evidence is encouraging, robust human clinical trials are necessary to establish its efficacy and safety in clinical practice.[1]

References

Application Notes and Protocols for S-Methylmethionine (SMM) Clinical Trials in Gastritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastritis, an inflammation of the stomach lining, is a prevalent condition with diverse etiologies, including Helicobacter pylori infection, long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), and autoimmune responses.[1] The management of chronic gastritis is primarily focused on eradicating the causative agent, if present, and alleviating symptoms through acid suppression.[2][3] However, a significant number of patients experience persistent symptoms, highlighting the need for novel therapeutic agents that can promote mucosal healing.[4]

S-Methylmethionine (SMM), often referred to as "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[5] Preclinical and some clinical evidence suggest that SMM possesses gastroprotective properties, including the enhancement of mucosal defense, stimulation of mucus secretion, and antioxidant and anti-inflammatory effects.[6][7][8] A clinical study by Drozdov et al. (2023) demonstrated that a 300 mg daily dose of SMM for six months significantly reduced dyspeptic symptoms in patients with chronic gastritis.[9][10][11] These findings provide a strong rationale for conducting well-designed clinical trials to rigorously evaluate the efficacy and safety of SMM as a therapeutic agent for gastritis.

This document provides detailed application notes and protocols for the experimental design of clinical trials investigating SMM for the treatment of gastritis.

Proposed Signaling Pathway of S-Methylmethionine in Gastritis

S-Methylmethionine is hypothesized to exert its gastroprotective effects through multiple mechanisms that collectively support the integrity of the gastric mucosa and mitigate inflammatory damage.

SMM_Pathway SMM S-Methylmethionine (SMM) Mucosal_Defense Enhanced Mucosal Defense SMM->Mucosal_Defense Mucus_Secretion Increased Mucus Secretion SMM->Mucus_Secretion Antioxidant Antioxidant Effects SMM->Antioxidant Anti_Inflammatory Anti-inflammatory Effects SMM->Anti_Inflammatory Gastric_Mucosa Gastric Mucosa Protection & Healing Mucosal_Defense->Gastric_Mucosa Mucus_Secretion->Gastric_Mucosa Antioxidant->Gastric_Mucosa Anti_Inflammatory->Gastric_Mucosa

Caption: Proposed signaling pathway of S-Methylmethionine in gastritis.

Clinical Trial Design

A randomized, double-blind, placebo-controlled, multi-center Phase II clinical trial is proposed to evaluate the efficacy and safety of S-Methylmethionine in patients with chronic gastritis.

Study Objectives
  • Primary Objective: To assess the efficacy of SMM in improving gastritis symptoms compared to placebo.

  • Secondary Objectives:

    • To evaluate the effect of SMM on endoscopic improvement of the gastric mucosa.

    • To assess the impact of SMM on relevant serum and tissue biomarkers of gastric inflammation and mucosal integrity.

    • To evaluate the safety and tolerability of SMM in patients with chronic gastritis.

Study Population

A total of 200 adult patients (aged 18-65 years) with a diagnosis of chronic gastritis confirmed by endoscopy and histology will be enrolled.

Inclusion Criteria:

  • Signed informed consent.

  • Endoscopic diagnosis of chronic gastritis.

  • Moderate to severe dyspeptic symptoms as defined by a validated questionnaire score.

  • Helicobacter pylori negative status at screening (or successful eradication prior to enrollment).

Exclusion Criteria:

  • Active peptic ulcer disease.

  • History of gastric surgery.

  • Use of NSAIDs, corticosteroids, or other medications known to affect the gastric mucosa within 4 weeks of screening.

  • Pregnancy or lactation.

  • Significant comorbidities that could interfere with the study.

Study Intervention

Patients will be randomized in a 1:1 ratio to receive either:

  • S-Methylmethionine: 300 mg oral capsule, once daily for 12 weeks.

  • Placebo: Identical oral capsule, once daily for 12 weeks.

Experimental Protocols

Screening and Baseline Assessment

Potential participants will undergo a comprehensive screening process to determine eligibility.

Protocol:

  • Informed Consent: Obtain written informed consent from the patient.

  • Medical History and Physical Examination: Record detailed medical history and perform a complete physical examination.

  • Symptom Assessment: Administer the Gastrointestinal Symptom Rating Scale (GSRS) to assess the severity of dyspeptic symptoms.[12]

  • Endoscopy and Biopsy: Perform upper gastrointestinal endoscopy with biopsies taken from the antrum and corpus for histological confirmation of gastritis and H. pylori status.

  • H. pylori Testing: Conduct a urea (B33335) breath test (UBT) or stool antigen test to confirm H. pylori negative status.[13][14][15]

  • Blood Sampling: Collect blood samples for baseline biomarker analysis (see Section 4.4).

  • Randomization: Eligible patients will be randomized to one of the two treatment arms.

Treatment and Follow-up

Patients will receive the study medication for 12 weeks and will be followed up at regular intervals.

Protocol:

  • Week 0 (Baseline): Dispense study medication.

  • Week 4 and 8: Follow-up visit for symptom assessment (GSRS), and monitoring of adverse events.

  • Week 12 (End of Treatment):

    • Symptom assessment (GSRS).

    • Repeat upper gastrointestinal endoscopy with biopsies.

    • Repeat blood sampling for biomarker analysis.

    • Assess medication compliance and record any adverse events.

Endoscopic Assessment

Endoscopic evaluation will be performed at baseline and at the end of treatment to assess the macroscopic appearance of the gastric mucosa.

Protocol:

  • Procedure: Standard esophagogastroduodenoscopy (EGD) will be performed by a qualified gastroenterologist.

  • Scoring System: The severity of gastritis will be graded using the Kyoto classification of gastritis score .[6][16] This score evaluates five endoscopic findings: atrophy, intestinal metaplasia, enlarged folds, nodularity, and diffuse redness. Each finding is scored, and a total score is calculated.[6]

  • Biopsy Sampling: Two biopsy specimens will be taken from the antrum and two from the corpus for histological assessment and biomarker analysis.

Biomarker Analysis

Serum and tissue biomarkers will be analyzed to provide objective measures of gastric inflammation and mucosal health.

Protocol:

  • Serum Biomarkers:

    • Pepsinogen I (PGI) and Pepsinogen II (PGII): Measured by ELISA to assess gastric atrophy.[4][5][17]

    • Gastrin-17: Measured by ELISA to evaluate antral mucosal function.[4][17]

    • Inflammatory Cytokines (e.g., IL-8, TNF-α): Measured by multiplex immunoassay to quantify inflammation.

  • Tissue Biomarkers:

    • Histological Assessment: Biopsy specimens will be stained with Hematoxylin and Eosin (H&E) and assessed by a pathologist according to the updated Sydney System for the classification and grading of gastritis.

    • Immunohistochemistry (IHC): Staining for markers of inflammation (e.g., CD45) and cell proliferation (e.g., Ki-67).

Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison between the SMM and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicS-Methylmethionine (n=100)Placebo (n=100)
Age (years), mean ± SD
Gender (Male/Female), n (%)
GSRS Total Score, mean ± SD
Kyoto Classification Score, mean ± SD
Serum PGI (ng/mL), mean ± SD
Serum PGII (ng/mL), mean ± SD
Serum Gastrin-17 (pmol/L), mean ± SD

Table 2: Efficacy Endpoints at Week 12

EndpointS-Methylmethionine (n=100)Placebo (n=100)p-value
Primary Endpoint
Change from Baseline in GSRS Total Score, mean ± SD
Secondary Endpoints
Change from Baseline in Kyoto Classification Score, mean ± SD
Percentage of Patients with >50% Improvement in GSRS Score, n (%)
Change from Baseline in Serum PGI (ng/mL), mean ± SD
Change from Baseline in Serum PGII (ng/mL), mean ± SD
Change from Baseline in Serum Gastrin-17 (pmol/L), mean ± SD

Table 3: Safety and Tolerability

Adverse EventS-Methylmethionine (n=100)Placebo (n=100)
Any Adverse Event, n (%)
Nausea, n (%)
Headache, n (%)
Diarrhea, n (%)
Serious Adverse Events, n (%)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the clinical trial design.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization SMM_Arm SMM Treatment (12 Weeks) Randomization->SMM_Arm Placebo_Arm Placebo Treatment (12 Weeks) Randomization->Placebo_Arm Follow_Up_SMM Follow-up (Weeks 4 & 8) SMM_Arm->Follow_Up_SMM Follow_Up_Placebo Follow-up (Weeks 4 & 8) Placebo_Arm->Follow_Up_Placebo End_of_Treatment End of Treatment Assessment (Week 12) Follow_Up_SMM->End_of_Treatment Follow_Up_Placebo->End_of_Treatment Data_Analysis Data Analysis & Reporting End_of_Treatment->Data_Analysis

Caption: Experimental workflow of the SMM clinical trial in gastritis.

Study_Design_Logic Population Patients with Chronic Gastritis Intervention SMM vs. Placebo Population->Intervention Primary_Outcome Symptom Improvement (GSRS) Intervention->Primary_Outcome Secondary_Outcomes Endoscopic Improvement Biomarker Changes Safety Intervention->Secondary_Outcomes Safety_Analysis Safety Analysis Intervention->Safety_Analysis Efficacy_Analysis Efficacy Analysis Primary_Outcome->Efficacy_Analysis Secondary_Outcomes->Efficacy_Analysis

Caption: Logical relationships of the S-Methylmethionine clinical trial design.

References

Application Notes and Protocols for Oral Delivery of S-Methylmethionine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine. It is naturally found in various plants and has garnered interest for its potential therapeutic effects, including cytoprotective and anti-inflammatory properties. These application notes provide detailed protocols for the formulation and oral delivery of S-Methylmethionine to rats for preclinical research, addressing key aspects such as solubility, stability, and administration.

Physicochemical Properties and Formulation

Solubility

S-Methylmethionine, commonly available as S-Methylmethionine Sulfonium Chloride (MMSC), exhibits good solubility in aqueous solutions, making it suitable for oral gavage formulations.

Table 1: Solubility of S-Methylmethionine Sulfonium Chloride (MMSC)

SolventSolubilityAppearance of Solution
Water100 - 250 mg/mLClear, Colorless
EthanolInsoluble-
EtherInsoluble-
Stability

SMM is known to be unstable in solution and when exposed to heat. Therefore, proper storage and handling are crucial to maintain its integrity.

Table 2: Stability and Storage Recommendations for SMM Solutions

Storage TemperatureRecommended Storage DurationNotes
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.
Room TemperatureUnstableAvoid prolonged storage at room temperature.

Oral Formulation and Dosing in Rats

Based on published studies, SMM has been successfully administered to rats orally via gavage. Normal saline (0.9% NaCl) is a commonly used and effective vehicle.

Table 3: Examples of Oral Dosing of S-Methylmethionine in Rats from Literature

CompoundDoseVehicleAnimal ModelReference
S-Methylmethionine Sulfonium Chloride50 mg/kg/dayNormal SalineWistar ratsAntitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer...
S-Methylmethionine Sulfonium Chloride1000 mg/kg/dayNot specifiedRatsEffects of S-methylmethionine (this compound) on Experimental Nephrotic Hyperlipidemia

Pharmacokinetics

Experimental Protocols

Protocol 1: Preparation of S-Methylmethionine Oral Gavage Solution

This protocol describes the preparation of a 10 mg/mL SMM solution in normal saline, suitable for a 50 mg/kg dose in a 250g rat (volume of 1.25 mL).

Materials:

  • S-Methylmethionine Sulfonium Chloride (MMSC) powder

  • Sterile 0.9% Sodium Chloride (Normal Saline) solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe (optional, for sterilization)

Procedure:

  • Calculate the required amount of MMSC:

    • For a 10 mg/mL solution, weigh out 100 mg of MMSC powder for every 10 mL of final solution volume.

  • Dissolution:

    • Aseptically transfer the weighed MMSC powder into a sterile conical tube.

    • Add the required volume of sterile normal saline to the tube.

    • Vortex the solution until the MMSC is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional):

    • If required for the experimental design, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Prepare the solution fresh on the day of use if possible.

    • If short-term storage is necessary, store the solution at -20°C for no longer than one month. For longer-term storage, aliquots should be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral gavage in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared SMM oral gavage solution

  • Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringe (1 mL or 3 mL, depending on the dosing volume)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the required dosing volume. The maximum recommended gavage volume for rats is 10-20 mL/kg.

  • Dose Calculation:

    • Calculate the volume of the SMM solution to be administered based on the rat's body weight and the desired dose.

  • Restraint:

    • Properly restrain the rat to ensure its safety and the accuracy of the administration. One common method is to hold the rat firmly by the scruff of the neck and support its lower body.

  • Gavage Needle Measurement:

    • Measure the appropriate insertion length of the gavage needle by holding it alongside the rat from the tip of the nose to the last rib. Mark the needle at the level of the nose.

  • Administration:

    • Draw the calculated volume of the SMM solution into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced.

    • Do not force the needle. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is inserted to the pre-measured depth, slowly administer the solution.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Visualization of Pathways and Workflows

S-Methylmethionine in One-Carbon Metabolism

S-Methylmethionine plays a role in one-carbon metabolism by acting as a methyl donor. It is biosynthesized from L-methionine and S-adenosylmethionine (SAMe).

SMM_Metabolism Simplified S-Methylmethionine Metabolism Pathway Methionine L-Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase SMM S-Methylmethionine (SMM) SAMe->SMM Methionine S-methyltransferase Homocysteine Homocysteine SAMe->Homocysteine Methyltransferase Methylation Methylation Reactions (DNA, proteins, etc.) SAMe->Methylation Primary Methyl Donor SMM->Methylation Methyl Donor Homocysteine->Methionine Methionine Synthase

Caption: Simplified pathway of S-Methylmethionine metabolism.

Experimental Workflow for Oral SMM Administration in Rats

The following diagram illustrates a typical experimental workflow for studying the effects of orally administered SMM in a rat model.

Experimental_Workflow Experimental Workflow for Oral SMM Administration in Rats cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection & Analysis cluster_data Data Analysis Formulation SMM Formulation (e.g., in Normal Saline) Dosing Oral Gavage Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Sampling Blood Sampling (for PK analysis) Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (for PD analysis) Dosing->Tissue_Harvesting Analysis Sample Analysis (e.g., LC-MS/MS, Histology) Blood_Sampling->Analysis Tissue_Harvesting->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis PD_Analysis Pharmacodynamic Analysis Analysis->PD_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis

Caption: Workflow for oral SMM studies in rats.

Application Note: Quantitative Analysis of S-Methylmethionine in Human Plasma by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of S-Methylmethionine (SMM) in human plasma. S-Methylmethionine, a derivative of the essential amino acid methionine, is implicated in sulfur metabolism and methyl group transfer.[1][2][3] Accurate quantification of SMM in biological fluids is crucial for understanding its physiological roles and potential as a biomarker. This method utilizes a stable isotope-labeled internal standard (SIL-IS), S-(trideuteromethyl)-L-methionine ([D3]-SMM), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol described herein is tailored for researchers, scientists, and drug development professionals requiring reliable SMM quantification.

Introduction

S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a naturally occurring derivative of methionine.[2][4] It is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[2][4] Abundant in various plants, SMM serves as a key molecule in sulfur transport and methionine storage.[1] In human nutrition, SMM is consumed through plant-based foods and may contribute to protein synthesis and exhibit anti-inflammatory and antioxidant properties.[1]

Given its central role in the methionine cycle, which is critical for methylation reactions and the synthesis of important metabolites, the quantification of SMM in biological matrices is of significant interest. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules like SMM in complex biological samples.[5] The stable isotope dilution (SID) approach is the gold standard for quantitative mass spectrometry, as the co-eluting SIL-IS experiences identical sample preparation and ionization effects as the analyte, providing reliable correction.[6] This application note provides a comprehensive protocol for SMM quantification in human plasma using a validated LC-MS/MS method.

S-Methylmethionine in the Methionine Cycle

SMM is an intermediate in methionine metabolism. The pathway illustrates the synthesis of SMM from methionine via S-adenosylmethionine (SAM) and its subsequent potential to act as a methyl donor, regenerating methionine. Understanding this pathway is essential for interpreting the biological significance of SMM concentrations.

Methionine Cycle and S-Methylmethionine Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM + ATP ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH + Methyl Acceptor SMM S-Methylmethionine (SMM) SAM->SMM Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation SMM->Methionine + Homocysteine Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Enzyme_MAT Methionine Adenosyltransferase (MAT) Enzyme_MAT->Methionine Enzyme_MT Methyltransferase Enzyme_MT->SAM Enzyme_SAHH SAH Hydrolase Enzyme_SAHH->SAH Enzyme_MSMT Methionine S-Methyltransferase Enzyme_MSMT->SAM Enzyme_HMT Homocysteine S-Methyltransferase Enzyme_HMT->SMM

Caption: The Methionine Cycle and SMM Pathway.

Experimental Protocols

Materials and Reagents
  • S-Methyl-L-methionine chloride (SMM) (Sigma-Aldrich, St. Louis, MO)

  • S-(trideuteromethyl)-L-methionine ([D3]-SMM) (Alsachim, Illkirch-Graffenstaden, France)

  • Acetonitrile, LC-MS grade (Fisher Scientific, Fair Lawn, NJ)

  • Methanol, LC-MS grade (Fisher Scientific, Fair Lawn, NJ)

  • Formic acid, 99% (Thermo Scientific, Waltham, MA)

  • Water, LC-MS grade (Fisher Scientific, Fair Lawn, NJ)

  • Human plasma, K2-EDTA (BioIVT, Westbury, NY)

Standard and Internal Standard Preparation
  • SMM Stock Solution (1 mg/mL): Accurately weigh and dissolve SMM in LC-MS grade water.

  • [D3]-SMM Stock Solution (1 mg/mL): Accurately weigh and dissolve [D3]-SMM in LC-MS grade water.

  • Working Solutions: Serially dilute stock solutions in water:methanol (50:50, v/v) to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the [D3]-SMM stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, calibrator, or QC sample in a 1.5 mL microcentrifuge tube, add 200 µL of the Internal Standard Spiking Solution (100 ng/mL [D3]-SMM in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    2.5 0.4 50 50
    2.6 0.4 95 5
    3.5 0.4 95 5
    3.6 0.4 5 95

    | 5.0 | 0.4 | 5 | 95 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were used for quantification and qualification. The precursor ion for SMM corresponds to the [M+H]+ adduct. Product ions are generated from collision-induced dissociation (CID). The most abundant and stable product ion is typically used for quantification (Quantifier), while a second product ion is monitored for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
SMM 165.2119.1Quantifier
165.261.1Qualifier
[D3]-SMM 168.2122.1Quantifier

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below. This streamlined process ensures high throughput and reproducibility.

Experimental Workflow Sample Plasma Sample (Calibrator, QC, Unknown) Spike Add [D3]-SMM Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC, ESI+) Supernatant->LCMS Data Data Processing (Integration & Quantification) LCMS->Data Report Generate Report Data->Report

Caption: LC-MS/MS workflow for SMM quantitation.

Quantitative Data and Method Performance

The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to established guidelines. The performance characteristics are summarized below, demonstrating a reliable assay for SMM quantification in human plasma.

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 5 - 2,500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
Low (LQC) 156.8104.28.1102.5
Medium (MQC) 1504.598.76.5100.3
High (HQC) 20003.9101.55.299.8
Table 3: Recovery and Matrix Effect
QC LevelRecovery (%)Matrix Effect (%)
Low (LQC) 95.398.1
High (HQC) 97.199.2

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of S-Methylmethionine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various research applications, including metabolic studies and clinical research. The simple protein precipitation sample preparation allows for high-throughput analysis. This application note serves as a comprehensive guide for laboratories aiming to implement SMM analysis.

References

Unveiling the Influence of S-Methylmethionine on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies used to assess the effect of S-Methylmethionine (SMM) on gene expression. It includes detailed experimental protocols, a summary of key findings, and visual representations of the implicated signaling pathways. SMM, a derivative of the essential amino acid methionine, has garnered interest for its potential therapeutic effects, which are linked to its influence on gene regulation.

Introduction to S-Methylmethionine and Gene Expression

S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a naturally occurring compound found in various plants.[1] It is a derivative of methionine and plays a role in sulfur metabolism.[1] Emerging research indicates that SMM can modulate gene expression, impacting a range of cellular processes from metabolism to inflammation.[2][3] The primary mechanism through which SMM is thought to influence gene expression is via its conversion to S-adenosylmethionine (SAM). SAM is a universal methyl donor for DNA and histone methylation, key epigenetic modifications that regulate gene transcription.[4][5][6] Alterations in the cellular SAM/S-adenosylhomocysteine (SAH) ratio can lead to widespread changes in gene expression patterns.

Key Signaling Pathways Modulated by S-Methylmethionine

SMM has been shown to influence several key signaling pathways that regulate gene expression. These include pathways involved in metabolic regulation, cellular stress response, and inflammation.

PPAR Signaling Pathway

In studies involving high-fat diet-fed mice, SMM administration was found to regulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[7][8] PPARs are nuclear receptors that play a critical role in the transcription of genes involved in lipid and glucose metabolism.[7][9] Activation of PPAR signaling can lead to improved insulin (B600854) sensitivity and regulation of lipid homeostasis.[7]

PPAR_Signaling_Pathway SMM S-Methylmethionine SAM S-adenosylmethionine (SAM) SMM->SAM Metabolism PPAR PPAR SAM->PPAR Activates PPRE PPRE (PPAR Response Element) PPAR->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Genes (Lipid & Glucose Metabolism) PPRE->TargetGenes Regulates Transcription

Caption: SMM's influence on the PPAR signaling pathway.

ERK1/2 Signaling Pathway

SMM has been demonstrated to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][10] The ERK1/2 pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Activation of this pathway by SMM has been linked to processes such as wound healing through the activation of dermal fibroblasts.[2][10]

ERK1_2_Signaling_Pathway SMM S-Methylmethionine CellSurfaceReceptor Cell Surface Receptor SMM->CellSurfaceReceptor Binds Ras Ras CellSurfaceReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: SMM-mediated activation of the ERK1/2 signaling pathway.

Data Presentation: Summary of Quantitative Gene Expression Data

The following tables summarize the quantitative data on gene expression changes observed in response to SMM or its metabolite, SAM.

Table 1: Effect of S-Methylmethionine on Gene Expression in High-Fat Diet-Fed Mice

GeneTreatment GroupFold Change vs. High-Fat Diet Controlp-valueBiological Process
Sult1e1High-Fat Diet + SMMUpregulated< 0.05Xenobiotic Metabolism
Phlda1High-Fat Diet + SMMUpregulated< 0.05Glucose Metabolism
CiartHigh-Fat Diet + SMMUpregulated< 0.05Circadian Rhythm

Data extracted from a study on C57BL/6J mice.[2][11]

Table 2: Effect of S-Adenosylmethionine on Inflammatory Cytokine Gene Expression in Macrophages

GeneTreatment GroupFold Change vs. Controlp-valueBiological Process
TNF-α500 µmol/l SAM-45%< 0.05Pro-inflammatory Response
IL-10500 µmol/l SAM+77%< 0.05Anti-inflammatory Response

Data from a study on human monocytic THP1 cells differentiated into macrophages.[4][6][12]

Experimental Protocols

This section provides detailed protocols for assessing the effect of SMM on gene expression using common molecular biology techniques.

Experimental Workflow Overview

Experimental_Workflow CellCulture Cell Culture or Animal Model SMM_Treatment SMM Treatment CellCulture->SMM_Treatment RNA_Isolation RNA Isolation SMM_Treatment->RNA_Isolation GeneExpressionAnalysis Gene Expression Analysis RNA_Isolation->GeneExpressionAnalysis RNA_Seq RNA Sequencing GeneExpressionAnalysis->RNA_Seq qPCR qPCR GeneExpressionAnalysis->qPCR Microarray Microarray GeneExpressionAnalysis->Microarray DataAnalysis Data Analysis & Interpretation RNA_Seq->DataAnalysis qPCR->DataAnalysis Microarray->DataAnalysis

Caption: General workflow for gene expression analysis.

Protocol for RNA Isolation

This protocol outlines the steps for isolating total RNA from cultured cells or tissues.

Materials:

  • Trizol reagent or similar RNA extraction reagent

  • Chloroform (B151607)

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Pipettes and RNase-free tips

  • Microcentrifuge

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in 1 mL of Trizol reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of Trizol reagent. Cap the tubes securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of Trizol reagent used. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of Trizol reagent used.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol for Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of specific gene expression levels using a SYBR Green-based method.[4]

Materials:

  • cDNA (synthesized from isolated RNA using a reverse transcription kit)

  • SYBR Green qPCR Master Mix

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Procedure:

  • Reaction Setup: Prepare a master mix for each gene of interest and a reference gene (e.g., GAPDH, β-actin). For each reaction, combine the following in a qPCR tube/well:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted)

    • 6 µL of Nuclease-free water

    • Total volume: 20 µL

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the SMM-treated and control groups, normalized to the reference gene.[10]

Protocol for RNA Sequencing (RNA-Seq)

This protocol provides a general outline for preparing RNA samples for next-generation sequencing to obtain a global view of gene expression changes.[3][13][14]

Materials:

  • High-quality total RNA (RIN > 7.0)

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.

  • First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers. Then, synthesize the second strand of cDNA.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

  • Library Amplification: Amplify the adapter-ligated cDNA library by PCR to enrich for fragments that have adapters on both ends.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between the SMM-treated and control groups.

Conclusion

The provided application notes and protocols offer a framework for investigating the impact of S-Methylmethionine on gene expression. The evidence suggests that SMM, likely through its conversion to SAM, can modulate key signaling pathways and alter the expression of genes involved in metabolism and inflammation. The detailed experimental procedures will enable researchers to further explore the molecular mechanisms underlying the therapeutic potential of SMM. It is crucial for researchers to include appropriate controls and perform robust data analysis to ensure the reliability and reproducibility of their findings.

References

Application Notes and Protocols for Screening S-Methylmethionine Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for cell-based assays designed to screen and characterize the antioxidant, anti-inflammatory, and cytoprotective activities of S-Methylmethionine (SMM), also known as Vitamin U.

Cellular Antioxidant Activity Assay

Application Note:

This assay quantifies the ability of S-Methylmethionine to neutralize intracellular reactive oxygen species (ROS). The protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant activity of SMM is measured by its ability to reduce the fluorescence signal. The human keratinocyte cell line HaCaT is used as a relevant model for skin protection against oxidative stress.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed HaCaT cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound and Probe Incubation:

    • Prepare stock solutions of S-Methylmethionine and a positive control (e.g., Quercetin) in a suitable solvent (e.g., sterile PBS).

    • Remove the culture medium from the wells and wash once with warm PBS.

    • Add 100 µL of fresh medium containing various concentrations of SMM or Quercetin to the respective wells. Include a vehicle control.

    • Add 100 µL of 50 µM DCFH-DA solution in DMEM to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • After incubation, remove the medium and wash the cells twice with PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a free radical initiator, to all wells except for the negative control wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Presentation:

The antioxidant activity is calculated as the percentage reduction in fluorescence compared to the control (AAPH-treated cells without SMM). The results can be presented as EC50 values, which represent the concentration of SMM required to achieve 50% of the maximum antioxidant effect.

Table 1: Cellular Antioxidant Activity of S-Methylmethionine (Illustrative Data)

CompoundEC50 (µM)Maximum ROS Inhibition (%)
S-Methylmethionine15075%
Quercetin (Control)2595%

Note: The data in this table is illustrative and serves to demonstrate the application of the assay.

Signaling Pathway and Workflow Diagrams:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation SMM S-Methylmethionine SMM->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitin Keap1_Nrf2->Ub Constitutive Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Constitutive Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Leads to Antioxidant_Assay_Workflow start Start seed_cells Seed HaCaT cells in 96-well black plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_smm Treat cells with SMM and DCFH-DA probe incubate_24h->treat_smm incubate_1h Incubate for 1h treat_smm->incubate_1h induce_stress Induce oxidative stress with AAPH incubate_1h->induce_stress measure_fluorescence Measure fluorescence kinetically induce_stress->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end Anti_Inflammatory_Workflow start Start seed_cells Seed RAW 264.7 cells in 24-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat_smm Pre-treat with SMM for 2h incubate_24h->pretreat_smm stimulate_lps Stimulate with LPS for 24h pretreat_smm->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant viability_assay Perform cell viability assay stimulate_lps->viability_assay elisa Quantify TNF-α and IL-6 via ELISA collect_supernatant->elisa analyze_data Analyze data and calculate IC50 elisa->analyze_data viability_assay->analyze_data end End analyze_data->end ERK12_Pathway cluster_nucleus Nucleus SMM S-Methylmethionine Receptor Cell Surface Receptor SMM->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Phosphorylates & Activates Genes Target Genes TF->Genes Regulates Transcription Proliferation Cell Proliferation Genes->Proliferation Survival Cell Survival Genes->Survival Cytoprotection_Workflow start Start seed_cells Seed HDF cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat_smm Pre-treat with SMM for 24h incubate_24h_1->pretreat_smm induce_damage Induce oxidative damage with H₂O₂ for 4-6h pretreat_smm->induce_damage mtt_assay Perform MTT assay induce_damage->mtt_assay measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance analyze_data Analyze data and calculate % cell viability measure_absorbance->analyze_data end End analyze_data->end

Application Notes and Protocols for Inducing Gastric Ulcers in Animal Models for S-Methylmethionine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing gastric ulcers in animal models to study the gastroprotective effects of S-Methylmethionine (SMM), also known as Vitamin U. This document outlines various ulcer induction methods, summarizes key quantitative data, and describes the potential signaling pathways involved in the therapeutic action of SMM.

Introduction to S-Methylmethionine (SMM) and Gastric Ulcers

S-Methylmethionine (SMM), often referred to as this compound, is a derivative of the amino acid methionine found in various plants, notably in cabbage juice.[1][2] It has been historically used for its potential therapeutic effects on gastrointestinal disorders, particularly gastric ulcers.[1][2] Animal models are indispensable tools for investigating the pathogenesis of gastric ulcers and for the preclinical evaluation of potential therapeutic agents like SMM. These models allow for the controlled study of ulcer formation and healing, as well as the elucidation of the mechanisms of action of gastroprotective compounds.

The primary proposed mechanisms for SMM's gastroprotective effects include:

  • Mucosal Protection: SMM is believed to enhance the production of mucin, a key component of the protective mucus layer in the stomach.[2]

  • Anti-inflammatory Effects: It may modulate the expression of pro-inflammatory mediators, thereby reducing inflammation in the gastric mucosa.[2]

  • Tissue Repair and Regeneration: SMM may support tissue repair processes by contributing to DNA synthesis and cell proliferation.[2]

  • Antioxidant Activity: SMM may exert antioxidant effects, protecting gastric cells from oxidative damage.

This document details four commonly used animal models for inducing gastric ulcers: ethanol-induced, NSAID-induced (indomethacin), acetic acid-induced, and stress-induced. The choice of model depends on the specific research question and the aspect of ulcer pathogenesis being investigated.

Comparative Overview of Gastric Ulcer Induction Models

The selection of an appropriate animal model is critical for the successful evaluation of SMM's anti-ulcer properties. Each model mimics different aspects of human gastric ulcer disease.

Model Inducing Agent Mechanism of Ulceration Key Characteristics Relevance for SMM Studies
Ethanol-Induced Absolute or high-concentration ethanol (B145695)Direct necrotizing action on gastric mucosal cells, disruption of the mucus-bicarbonate barrier, increased oxidative stress, and inflammation.[3][4]Acute, severe, and reproducible hemorrhagic lesions in the glandular stomach.[3]Ideal for studying the cytoprotective, antioxidant, and anti-inflammatory properties of SMM.
NSAID-Induced Non-steroidal anti-inflammatory drugs (e.g., Indomethacin (B1671933), Aspirin)Inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin (B15479496) synthesis, reduced mucus and bicarbonate secretion, and impaired mucosal blood flow.[5]Resembles human ulcers caused by NSAID use, characterized by both acute and chronic lesions.[5]Suitable for evaluating SMM's ability to counteract the detrimental effects of NSAIDs on the gastric mucosa.
Acetic Acid-Induced Acetic acidChemical cauterization leading to chronic, well-defined ulcers that closely resemble human peptic ulcers in their healing process.Allows for the study of both ulcer formation and the entire healing process over a longer duration.Appropriate for investigating the long-term healing and regenerative effects of SMM.
Stress-Induced Physical restraint, cold exposure, or a combination (e.g., water-immersion restraint)Multifactorial, involving central nervous system responses, increased gastric acid secretion, reduced mucosal blood flow, and oxidative stress.[6][7]Mimics stress-related gastric mucosal damage in humans.[6]Useful for assessing the protective effects of SMM against centrally-mediated ulcerogenic stimuli.

Experimental Protocols

The following are detailed protocols for the induction of gastric ulcers in rats, a commonly used species in gastrointestinal research. Doses and timings may need to be optimized based on the specific strain and substrain of the animal used.

Protocol 1: Ethanol-Induced Gastric Ulcer

Objective: To induce acute gastric mucosal lesions to evaluate the cytoprotective effects of SMM.

Materials:

  • Male Wistar rats (180-220 g)

  • Absolute ethanol

  • S-Methylmethionine (SMM)

  • Vehicle for SMM (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Dissection tools

  • Formalin solution (10%)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Normal Control: Receive vehicle only.

    • Ulcer Control: Receive vehicle followed by ethanol.

    • SMM Treatment Group(s): Receive desired doses of SMM (e.g., 50, 100, 200 mg/kg) orally.

    • Reference Drug Group: Receive a standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg) orally.

  • Dosing: Administer SMM, vehicle, or reference drug by oral gavage.

  • Ulcer Induction: One hour after treatment, administer 1 mL of absolute ethanol orally to all groups except the normal control group.

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the animals by an approved method.

  • Stomach Examination: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Scoring: Pin the stomach flat on a board and examine for hemorrhagic lesions in the glandular region. The ulcer index can be calculated based on the number and severity of lesions. A common scoring system is as follows:

    • 0: No lesion

    • 1: Hyperemia

    • 2: One or two small lesions

    • 3: More than two small lesions or one medium lesion

    • 4: More than two medium lesions or one large lesion

    • 5: Perforated ulcer

  • Histopathology: Fix a portion of the stomach tissue in 10% formalin for histological examination.

Protocol 2: NSAID-Induced Gastric Ulcer (Indomethacin)

Objective: To induce gastric ulcers by inhibiting prostaglandin synthesis to assess the protective effects of SMM against NSAID-induced damage.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Indomethacin

  • S-Methylmethionine (SMM)

  • Vehicle for SMM and Indomethacin (e.g., 1% sodium carboxymethylcellulose)

  • Oral gavage needles and subcutaneous injection supplies

  • Dissection tools

  • Formalin solution (10%)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into groups similar to the ethanol-induced model.

  • Dosing: Administer SMM, vehicle, or a reference drug orally.

  • Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30-50 mg/kg) orally or subcutaneously.

  • Sacrifice and Sample Collection: 4-6 hours after indomethacin administration, euthanize the animals.

  • Stomach Examination and Ulcer Scoring: Follow steps 6 and 7 from the ethanol-induced protocol. The ulcer index is often calculated by measuring the length of each lesion in millimeters and summing the lengths for each stomach.

  • Histopathology: Fix stomach tissue in 10% formalin for histological analysis.

Protocol 3: Acetic Acid-Induced Chronic Gastric Ulcer

Objective: To induce chronic gastric ulcers to evaluate the healing and regenerative properties of SMM.

Materials:

  • Male Wistar rats (200-250 g)

  • Glacial acetic acid

  • Surgical instruments

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Suture materials

  • S-Methylmethionine (SMM)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before surgery, with free access to water.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the stomach.

    • Inject a small volume (e.g., 0.05 mL) of 30-50% acetic acid into the subserosal layer of the anterior wall of the stomach.

    • Alternatively, apply a cylindrical mold filled with glacial acetic acid to the serosal surface for a defined period (e.g., 60 seconds).

    • Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Treatment: Begin daily oral administration of SMM, vehicle, or a reference drug 24 hours after surgery and continue for a specified period (e.g., 7, 14, or 21 days).

  • Sacrifice and Ulcer Measurement: At the end of the treatment period, euthanize the animals. Excise the stomach and measure the ulcer area (in mm²).

  • Histopathology: Collect tissue samples from the ulcerated region for histological examination to assess the quality of healing.

Protocol 4: Stress-Induced Gastric Ulcer (Water-Immersion Restraint)

Objective: To induce gastric ulcers through a combination of physical and psychological stress to evaluate the protective effects of SMM against stress-induced mucosal injury.

Materials:

  • Male Wistar rats (180-200 g)

  • Restraint cages or tubes

  • Water bath maintained at a constant temperature (e.g., 23°C)

  • S-Methylmethionine (SMM)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing: Divide the animals into groups and administer SMM, vehicle, or a reference drug orally one hour before stress induction.

  • Stress Induction:

    • Place each rat in a restraint cage.

    • Immerse the rats vertically in a water bath to the level of the xiphoid process for a specified duration (e.g., 6-8 hours).

  • Sacrifice and Stomach Examination: Immediately after the stress period, euthanize the animals.

  • Ulcer Scoring and Histopathology: Follow steps 6, 7, and 8 from the ethanol-induced protocol to assess the extent of gastric lesions.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of S-Methylmethionine on Ethanol-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)% Inhibition of Ulceration
Normal Control-0.00 ± 0.00-
Ulcer Control (Ethanol)-4.50 ± 0.350%
SMM503.15 ± 0.28*30%
SMM1002.03 ± 0.21**55%
SMM2001.17 ± 0.15 74%
Omeprazole200.90 ± 0.1280%

*p<0.05, **p<0.01, ***p<0.001 compared to Ulcer Control.

Table 2: Effect of S-Methylmethionine on Indomethacin-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg)Ulcer Index (mm) (Mean ± SEM)% Inhibition of Ulceration
Normal Control-0.00 ± 0.00-
Ulcer Control (Indomethacin)3025.4 ± 2.10%
SMM10015.2 ± 1.8*40.2%
SMM2009.9 ± 1.3**61.0%
Famotidine207.1 ± 0.9***72.0%

*p<0.05, **p<0.01, ***p<0.001 compared to Ulcer Control.

Signaling Pathways and Visualizations

The gastroprotective effects of S-Methylmethionine are likely mediated through multiple signaling pathways. Based on its known antioxidant and cell-proliferative effects, a plausible pathway involves the activation of pro-survival and antioxidant signaling cascades.

Proposed Signaling Pathway for S-Methylmethionine in Gastric Mucosal Protection

SMM may exert its protective effects by activating the Extracellular signal-regulated kinase (ERK) 1/2 pathway, a key regulator of cell proliferation and survival.[2][8] Activation of ERK1/2 can lead to the upregulation of antioxidant enzymes and the expression of growth factors, promoting tissue repair.

SMM_Signaling_Pathway cluster_stimulus Ulcerogenic Stimuli cluster_smm Therapeutic Intervention cluster_cellular_effects Cellular Mechanisms cluster_outcome Physiological Outcome Ethanol Ethanol ROS ↑ Reactive Oxygen Species (ROS) Ethanol->ROS GastricUlcer Gastric Ulceration Ethanol->GastricUlcer NSAIDs NSAIDs Prostaglandins ↓ Prostaglandins NSAIDs->Prostaglandins NSAIDs->GastricUlcer Stress Stress Stress->ROS Stress->GastricUlcer SMM S-Methylmethionine (SMM) ERK ↑ ERK1/2 Activation SMM->ERK Activates Antioxidant ↑ Antioxidant Enzymes (SOD, CAT, GPx) SMM->Antioxidant Promotes Mucus ↑ Mucin Production SMM->Mucus Enhances MucosalProtection Gastric Mucosal Protection & Healing SMM->MucosalProtection ROS->GastricUlcer Prostaglandins->GastricUlcer GrowthFactors ↑ Growth Factors (EGF, VEGF) ERK->GrowthFactors Upregulates Antioxidant->MucosalProtection Contributes to GrowthFactors->MucosalProtection Promotes Mucus->MucosalProtection Contributes to MucosalProtection->GastricUlcer Inhibits

Caption: Proposed signaling pathway of S-Methylmethionine in gastric protection.

Experimental Workflow for Evaluating S-Methylmethionine

The following diagram illustrates a typical experimental workflow for assessing the anti-ulcer activity of SMM in an animal model.

Experimental_Workflow A Animal Acclimatization (e.g., 7 days) B Fasting (24 hours) A->B C Grouping & Pre-treatment (SMM, Vehicle, Reference Drug) B->C D Induction of Gastric Ulcer (Ethanol, NSAID, etc.) C->D E Euthanasia & Stomach Excision D->E F Macroscopic Evaluation (Ulcer Index Calculation) E->F G Histopathological Analysis E->G H Biochemical Assays (e.g., Antioxidant enzymes) E->H I Data Analysis & Interpretation F->I G->I H->I

References

Application of S-Methylmethionine in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine found in various plants.[1][2] Initially recognized for its therapeutic effects on gastrointestinal ulcerations, recent research has unveiled its significant potential in dermatology.[1][2] SMM has demonstrated promising effects in promoting wound healing and protecting the skin from damage induced by ultraviolet (UV) radiation.[3][4] These properties are primarily attributed to its ability to activate key signaling pathways within skin cells, leading to enhanced cellular proliferation, migration, and tissue repair.[1][2]

This document provides detailed application notes and experimental protocols for researchers investigating the dermatological applications of S-Methylmethionine. It includes a summary of quantitative data from preclinical studies, step-by-step methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

Key Applications in Dermatology Research

  • Wound Healing: SMM has been shown to accelerate the closure of both physical and chemical wounds.[1][2] It stimulates the proliferation and migration of human dermal fibroblasts (hDFs), which are crucial for the formation of new tissue.[1][2]

  • Photoprotection: SMM exhibits a protective effect against UVB-induced skin damage.[3][4] It enhances the viability of keratinocyte progenitor cells (KPCs) and hDFs following UVB exposure, reduces erythema (redness), and mitigates immune suppression in the skin.[3][4][5]

  • Anti-inflammatory Effects: SMM has been noted to possess anti-inflammatory properties, which may contribute to its efficacy in various skin conditions.[5]

Mechanism of Action: The ERK1/2 Signaling Pathway

The primary mechanism by which SMM exerts its effects on skin cells is through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][5] Activation of ERK1/2 is a critical step in promoting cell proliferation and migration, essential processes in wound healing and tissue regeneration.[1][2] Inhibition of the ERK1/2 pathway has been shown to abrogate the positive effects of SMM on fibroblast activity.[1][2]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from in vitro and in vivo studies on S-Methylmethionine in dermatology.

Table 1: In Vitro Efficacy of S-Methylmethionine on Human Skin Cells

ParameterCell TypeSMM ConcentrationObservationOutcomeReference
Cell Viability (Post-UVB) Keratinocyte Progenitor Cells (KPCs)1, 10, 100, 500, 1000 µMIncreased viability after 400 mJ UVB irradiation.Significant protection against UVB-induced cell death.[3]
Human Dermal Fibroblasts (hDFs)10 µMIncreased survival after 120 mJ/cm² UVB irradiation.Significant recovery of cell viability.[6]
Cell Proliferation Human Dermal Fibroblasts (hDFs)10 µMIncreased cell number.Promotion of fibroblast growth.[7]
Gene Expression (Post-UVB) Human Dermal Fibroblasts (hDFs)Not SpecifiedIncreased Type I Collagen mRNA.Stimulation of collagen synthesis.[3][4]
Human Dermal Fibroblasts (hDFs)Not SpecifiedDecreased Matrix Metalloproteinase-1 (MMP-1) mRNA.Inhibition of collagen degradation.[3][4]
Protein Expression Human Dermal Fibroblasts (hDFs)0-1 mM (24h)Dose-dependent increase in phosphorylated ERK1/2.Activation of the MAPK/ERK pathway.[8]

Table 2: In Vivo Efficacy of S-Methylmethionine in Animal Models

ParameterAnimal ModelSMM FormulationApplication ProtocolOutcomeReference
Wound Closure Mice (Physical & Chemical Wounds)TopicalApplied for a given period.Facilitated wound closure and re-epithelialization.[1][2]
UVB-Induced Erythema Hairless Albino Rats5% and 10% SMM in petrolatumApplied 30 min before and immediately after UVB irradiation.Significantly decreased erythema index.[3][5]
UVB-Induced Immune Suppression Hairless Albino Rats5% and 10% SMM in petrolatumApplied before and after UVB irradiation.Significantly reduced the depletion of Langerhans cells.[3][4]
Skin Deposition Hairless Mouse2% SMM with 2% oleic acid and 10% ethanolTopical application for 12 hours.Achieved an estimated 943 µM concentration in the epidermis/dermis.[9]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the dermatological effects of S-Methylmethionine.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of SMM on the proliferation of human dermal fibroblasts (hDFs).

Materials:

  • Human Dermal Fibroblasts (hDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • S-Methylmethionine (SMM) stock solution (e.g., 100 mM in sterile PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hDFs into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • SMM Treatment: Prepare serial dilutions of SMM in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SMM.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated groups to the untreated control group to determine the percentage of cell proliferation.

In Vitro Wound Healing (Scratch) Assay

This assay evaluates the effect of SMM on the migration of hDFs.

Materials:

  • Human Dermal Fibroblasts (hDFs)

  • 6-well or 12-well cell culture plates

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • S-Methylmethionine (SMM) stock solution

  • Sterile 200 µL pipette tip

  • Phosphate-Buffered Saline (PBS)

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed hDFs into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • SMM Treatment: Add fresh culture medium containing the desired concentration of SMM (and a vehicle control) to the respective wells.

  • Imaging (T=0): Immediately capture the first image of the scratch in predefined locations for each well using a phase-contrast microscope.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure by comparing the measurements over time to the initial scratch size.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol details the method to detect the activation of the ERK1/2 pathway in hDFs treated with SMM.

Materials:

  • Human Dermal Fibroblasts (hDFs)

  • S-Methylmethionine (SMM)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture hDFs to 70-80% confluency and treat with various concentrations of SMM for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Analysis: Quantify the band intensities using densitometry software.

In Vivo Model of UVB-Induced Erythema

This protocol describes an animal model to assess the photoprotective effects of topical SMM.

Materials:

  • Hairless albino rats

  • S-Methylmethionine (SMM) formulated in a suitable vehicle (e.g., 5% and 10% in petrolatum)

  • Broadband UVB light source

  • Spectrophotometer or colorimeter to measure erythema

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

  • Topical Application: Divide the animals into groups (vehicle control, 5% SMM, 10% SMM). Apply the respective formulations to a defined area on the dorsal skin 30 minutes before UVB irradiation.

  • UVB Irradiation: Expose the treated skin areas to a controlled dose of UVB radiation.

  • Post-Irradiation Application: Immediately after irradiation, re-apply the formulations to the same areas.

  • Erythema Assessment: At various time points post-irradiation (e.g., 24, 48, 72 hours), quantitatively measure the degree of erythema using a spectrophotometer or colorimeter to calculate the erythema index.

  • Histological Analysis (Optional): At the end of the experiment, skin biopsies can be taken for histological analysis, including staining for immune cells like Langerhans cells.

  • Statistical Analysis: Compare the erythema index between the SMM-treated groups and the vehicle control group using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathway

SMM_ERK1_2_Pathway SMM S-Methylmethionine (SMM) MEK1_2 MEK1/2 SMM->MEK1_2 Activates Cell_Membrane Cell Membrane ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 (Phosphorylated) Nucleus Nucleus p_ERK1_2->Nucleus Translocates to Transcription_Factors Transcription Factors p_ERK1_2->Transcription_Factors Activates Cellular_Response Cellular Response: • Proliferation • Migration • Survival Transcription_Factors->Cellular_Response Leads to

Caption: SMM activates the ERK1/2 signaling pathway to promote cell proliferation and migration.

Experimental Workflow: In Vitro Wound Healing Assay

Wound_Healing_Workflow Start Start: Seed Fibroblasts Confluence Incubate to Confluence Start->Confluence Scratch Create Scratch with Pipette Tip Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add Medium with SMM or Vehicle Wash->Treat Image_0h Image at T=0h Treat->Image_0h Incubate Incubate Image_0h->Incubate Image_Xh Image at Intervals (e.g., 12h, 24h) Incubate->Image_Xh Image_Xh->Incubate Repeat Imaging Analyze Analyze Wound Closure Image_Xh->Analyze

Caption: Workflow for the in vitro wound healing (scratch) assay.

Logical Relationship: SMM's Photoprotective Effects

SMM_Photoprotection cluster_effects UVB-Induced Damage cluster_protection SMM-Mediated Protection UVB UVB Radiation Skin_Cells Keratinocytes & Fibroblasts UVB->Skin_Cells Damages Apoptosis Apoptosis (Cell Death) Skin_Cells->Apoptosis ROS ROS Generation Skin_Cells->ROS Collagen_Degradation Collagen Degradation (↑MMP-1) Skin_Cells->Collagen_Degradation SMM S-Methylmethionine (SMM) Increased_Viability Increased Cell Viability & Survival SMM->Increased_Viability Promotes Reduced_ROS Reduced ROS SMM->Reduced_ROS Reduces Collagen_Synthesis Collagen Synthesis (↓MMP-1) SMM->Collagen_Synthesis Promotes Increased_Viability->Apoptosis Inhibits Reduced_ROS->ROS Scavenges Collagen_Synthesis->Collagen_Degradation Counteracts

Caption: SMM's mechanisms for protecting skin cells from UVB-induced damage.

References

Troubleshooting & Optimization

Technical Support Center: S-Methylmethionine (SMM) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylmethionine (SMM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of SMM in aqueous solutions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your SMM solutions and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of S-Methylmethionine (SMM) in aqueous solutions?

A1: The stability of SMM in aqueous solutions is primarily influenced by temperature and pH. Elevated temperatures and neutral to alkaline pH can significantly accelerate its degradation.[1][2] The main degradation pathway involves the conversion of SMM to dimethyl sulfide (B99878) (DMS) and homoserine.

Q2: What are the ideal storage conditions for aqueous solutions of SMM?

Q3: How does pH impact the stability of SMM in solution?

A3: SMM is more stable in acidic conditions. Non-enzymatic degradation of SMM is noted to increase at higher pH levels.[2] Studies on the thermal degradation of SMM have been conducted in citrate (B86180) buffers ranging from pH 4.0 to 8.0, indicating that experiments are feasible within this range, although stability will vary.[1][2] For maximum stability, especially during storage, an acidic pH is recommended.

Q4: Can I use SMM in cell culture media at physiological pH (e.g., 7.4)?

A4: Yes, SMM can be used in cell culture media at physiological pH. However, it is important to be aware that the stability will be reduced compared to storage in an acidic buffer. For experiments conducted at 37°C, it is recommended to prepare the SMM-containing media fresh for each experiment or to add the SMM solution to the media immediately before use.

Q5: What are the primary degradation products of SMM, and how can I detect them?

A5: The main degradation products of SMM are dimethyl sulfide (DMS) and homoserine.[5] The presence of DMS can sometimes be noted by its characteristic sulfurous odor. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) can be used to separate and quantify SMM and its degradation products.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results

dot

Caption: Troubleshooting workflow for inconsistent experimental results.

Possible Cause Troubleshooting Step
Degradation of SMM stock solution Prepare a fresh stock solution of SMM from powder. Aliquot into single-use volumes and store at -80°C to avoid multiple freeze-thaw cycles.[3]
Suboptimal pH of the experimental buffer Verify the pH of your experimental buffer. If the experimental design allows, consider using a buffer with a slightly acidic pH to improve SMM stability. For cell culture, ensure the medium is well-buffered and used shortly after the addition of SMM.
Elevated incubation temperature If your experiment permits, consider running it at a lower temperature to reduce the rate of thermal degradation. For experiments at 37°C, minimize the pre-incubation time of SMM at this temperature.
Interaction with other media components When using complex media like cell culture media, consider preparing it fresh and adding the SMM solution just before starting the experiment.
Issue 2: Visible precipitate or cloudiness in the SMM solution

dot

Caption: Troubleshooting workflow for precipitate in SMM solutions.

Possible Cause Troubleshooting Step
Concentration exceeds solubility SMM chloride is soluble in water.[4] However, if you are using a different salt form or a complex buffer, solubility might be limited. Try preparing a new solution at a lower concentration. Gentle warming may aid dissolution, but be mindful of accelerating degradation.
Incorrect solvent or buffer Ensure you are using a high-purity solvent. If using a buffer, check for potential interactions between the buffer salts and SMM. Phosphate buffers are generally a good choice.
Microbial contamination If the solution was not prepared under sterile conditions and stored at room temperature or 4°C for an extended period, microbial growth could be the cause. Prepare a fresh, sterile solution and store it appropriately.

Quantitative Data on SMM Stability

The thermal degradation of SMM has been shown to follow first-order kinetics, with the reaction rate doubling for every 5-6°C increase in temperature.[1][2]

Table 1: First-Order Rate Constants (k) for Thermal Degradation of SMM in Citrate Buffers [1]

pHTemperature (°C)Rate Constant (k) (min⁻¹)
4.0820.0025
4.0880.0048
4.0930.0082
4.0990.0150
5.0820.0026
5.0880.0051
5.0930.0088
5.0990.0162
6.0820.0028
6.0880.0055
6.0930.0095
6.0990.0175
7.0820.0030
7.0880.0060
7.0930.0104
7.0990.0190
8.0820.0033
8.0880.0065
8.0930.0112
8.0990.0205

Note: This data is for high temperatures. Degradation at lower temperatures (4°C, 25°C, 37°C) will be significantly slower.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable SMM Stock Solution

dot

Caption: Recommended workflow for preparing and storing stable SMM solutions.

Objective: To prepare a concentrated stock solution of SMM with enhanced stability for use in various experimental applications.

Materials:

  • S-Methylmethionine (salt form, e.g., chloride)

  • Nuclease-free, sterile water

  • Sterile 0.1 M HCl

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of SMM powder into a sterile microcentrifuge tube.

  • Add a small volume of sterile 0.1 M HCl to dissolve the SMM powder. The final pH of the solution should be acidic. For guidance, solutions of the related compound SAM are often prepared in 20 mM HCl.[8]

  • Vortex gently until the SMM is completely dissolved.

  • (Optional, for cell culture applications) Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quantification of SMM by LC-MS/MS (Adapted from protocols for similar compounds)

Objective: To quantify the concentration of SMM in an aqueous sample.

Instrumentation and Columns:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Reversed-phase C18 or a suitable alternative column (e.g., RP-Amide)

Mobile Phase and Gradient:

  • Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient can be optimized to achieve separation of SMM from its degradation products and other sample components. A starting point could be a gradient from 5% to 95% Mobile Phase B.

Sample Preparation:

  • Thaw samples on ice.

  • For complex matrices like plasma or cell lysates, a protein precipitation step is necessary. Add ice-cold acetonitrile (in a 3:1 ratio to the sample volume).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Mass Spectrometry Parameters:

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.

  • The specific ion transitions for SMM will need to be determined by infusing a standard solution. For SMM (C₆H₁₄NO₂S⁺, Molar Mass: 164.24 g/mol ), the parent ion would be m/z 164.2. Daughter ions would need to be identified through fragmentation experiments.

This technical support center provides a foundational understanding of SMM stability. For critical applications, it is recommended to perform your own stability studies under your specific experimental conditions.

References

Technical Support Center: Overcoming Challenges in S-Methylmethionine (SMM) Dosage Determination in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Methylmethionine (SMM) in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments with SMM.

Problem Potential Cause Troubleshooting Steps
High variability in animal response to SMM treatment. Inconsistent SMM intake: Animals may not be consuming the entire dose when administered in feed due to palatability issues.1. Optimize Formulation: Mask the taste of SMM in the feed by incorporating sweeteners like sucralose. 2. Alternative Administration: Switch to oral gavage for precise dosage control. Ensure proper technique to avoid aspiration. 3. Monitor Food Intake: Carefully measure daily food consumption to ensure consistent SMM intake.
SMM Degradation: SMM is susceptible to degradation, leading to inconsistent active compound concentration.1. Fresh Preparations: Prepare SMM solutions or supplemented feed fresh daily. 2. Proper Storage: Store stock SMM powder in a cool, dark, and dry place. Store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. pH Control: Maintain a slightly acidic pH for SMM solutions to improve stability.
Biological Variability: Age, sex, and gut microbiome can influence SMM metabolism and bioavailability.1. Standardize Animal Models: Use animals of the same age, sex, and genetic background. 2. Acclimatization: Allow for a sufficient acclimatization period before starting the experiment. 3. Gut Microbiome Consideration: Be aware that diet and environment can alter the gut microbiome, which may impact SMM metabolism.
Low or no detectable levels of SMM in plasma or tissue samples. Poor Oral Bioavailability: SMM may have low absorption from the gastrointestinal tract.1. Formulation Strategies: Consider using bioavailability enhancers or lipid-based nanoparticle formulations to improve absorption. 2. Fasting: Administer SMM to fasted animals to potentially increase absorption.
Rapid Metabolism: SMM is rapidly metabolized, primarily in the liver and kidneys.[1]1. Time-Course Study: Conduct a pharmacokinetic study with multiple time points to determine the optimal window for sample collection after administration. 2. Tissue-Specific Accumulation: Analyze target tissues where SMM is known to accumulate, such as the liver and kidneys.[1]
Analytical Method Sensitivity: The method used for quantification may not be sensitive enough.1. Method Optimization: Use a validated, high-sensitivity method like LC-MS/MS for quantification. 2. Internal Standards: Incorporate a stable isotope-labeled internal standard for accurate quantification.
Inconsistent or unexpected experimental results. SMM Isomers: Commercially available SMM may be a mix of biologically active and inactive isomers.1. Source and Purity: Verify the purity and isomeric composition of your SMM source. 2. Consistent Sourcing: Use SMM from the same supplier and lot number throughout a study.
Dietary Interactions: Components of the experimental diet may interact with SMM.1. Defined Diets: Use a purified, defined diet to minimize confounding variables. 2. Methionine Content: Be mindful of the baseline methionine content in your chosen diet, as it is a precursor to SMM.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for SMM in rodent models?

A common starting point for dietary administration in mice is 1% (w/w) of the total diet, which has been shown to alter glucose metabolism and hepatic gene expression in high-fat-fed mice.[2] For oral gavage in rats, doses up to 1000 mg/kg have been used to investigate effects on hyperlipidemia. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and desired outcome.

2. How should I prepare and store SMM for in vivo administration?

For dietary administration, SMM can be mixed directly into the feed. To ensure homogeneity, it is best to have a specialized company formulate the diet. For oral gavage, dissolve SMM in a suitable vehicle like sterile water or saline. Prepare solutions fresh daily. If stock solutions are necessary, store them in small, single-use aliquots at -80°C to minimize degradation from freeze-thaw cycles. SMM is more stable in slightly acidic conditions.

3. What is the best way to administer SMM to rodents?

The choice of administration route depends on the experimental goals.

  • Dietary Admixture: This method is suitable for long-term studies and mimics human consumption. However, it can be challenging to ensure accurate and consistent dosing if the taste of SMM affects food intake.

  • Oral Gavage: This is the preferred method for precise dosing and short-term studies. It is essential to use the correct technique and an appropriately sized gavage needle to prevent injury to the animal.

4. How can I measure the concentration of SMM in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying SMM in plasma and tissue homogenates due to its high sensitivity and specificity. A stable isotope dilution assay using a deuterium-labeled internal standard is recommended for accurate quantification.

5. Is SMM stable in biological samples after collection?

Like the related compound S-adenosylmethionine (SAM), SMM can be unstable in biological matrices. To ensure sample integrity:

  • Process samples quickly after collection.

  • Store plasma and tissue homogenates at -80°C until analysis.

  • Consider adding a small amount of acid (e.g., perchloric acid or formic acid) to the sample to improve stability.

Quantitative Data from in vivo Studies

The following tables summarize quantitative data from various in vivo studies investigating the effects of SMM.

Table 1: S-Methylmethionine Dosage and Effects in Rodent Models

Animal Model SMM Dose Administration Route Duration Key Findings Reference
C57BL/6J Mice (High-Fat Diet)1% (w/w) in dietDietary10 weeksReduced final body weight and average weight gain. Improved glucose metabolism (fasting glucose, insulin, HOMA-IR). Altered hepatic gene expression related to xenobiotic, glucose, and circadian rhythm pathways.[2]
Wistar Rats (Choline-Deficient Diet)Higher dose (not specified)OralNot specifiedNormalized fatty liver.[3]
Wistar Albino Rats (DEN/CCl4-induced liver cancer)50 mg/kg/dayOral Gavage16 weeksDecreased liver function enzymes (ALT, AST, GGT, LDH). Increased serum albumin. Down-regulated expression of inflammatory cytokines (TNF-α, iNOS, TGF-1β) and GP3.[4]
Newborn Rats0.1 g/100 g body weightOral Gavage10 days (every other day)Increased weight of incisor and molar tooth germs. Increased total hydroxyproline (B1673980) content of incisor tooth germs.[5]

Table 2: Comparative Effects of SMM and Methionine

Animal Model Compound Dose Key Findings Reference
Rats (Choline-Deficient Fatty Liver)S-MethylmethionineHigh dose (p.o.)Normalized the fatty liver.[3]
MethionineHigh dose (p.o.)Accelerated the fatty liver syndrome and increased liver weight.[3]
Rats (Brain SAMe levels)S-Adenosylmethionine (SAMe)0-400 mg/kg (p.o.)Increased liver and blood SAMe levels. Modest increases in CNS SAMe levels.[6]
Methionine0-100 mg/kg (p.o.)Raised SAMe levels in various regions of the CNS at lower doses than SAMe.[6]

Experimental Protocols

1. Oral Gavage Administration of SMM in Rodents

This protocol is a general guideline and should be adapted based on your specific experimental design and institutional animal care and use committee (IACUC) regulations.

  • Materials:

    • S-Methylmethionine (SMM) powder

    • Sterile vehicle (e.g., water, saline)

    • Appropriately sized oral gavage needles (typically 18-20 gauge for mice, 16-18 gauge for rats)

    • Syringes

    • Animal scale

  • Procedure:

    • Animal Handling and Restraint: Accustom the animals to handling before the experiment. Use proper restraint techniques to immobilize the head and neck without compromising the airway.

    • Dosage Calculation: Weigh each animal to calculate the precise volume of the SMM solution to be administered. The volume should generally not exceed 10 mL/kg body weight.

    • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle to indicate the maximum insertion depth.

    • Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. Administer the SMM solution slowly.

    • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing. Return the animal to its cage and monitor its recovery.

2. Quantification of SMM in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of SMM. Specific parameters may need to be optimized for your instrument and matrix.

  • Sample Preparation (Plasma):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterium-labeled SMM).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 ratio (solvent:plasma).

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Tissue):

    • Weigh the frozen tissue sample.

    • Add a cold homogenization buffer (e.g., PBS with protease inhibitors) and the internal standard.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant and proceed with protein precipitation as described for plasma samples.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or a mixed-mode column suitable for polar analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SMM and its internal standard.

Signaling Pathways and Experimental Workflows

SMM and its Role in Methionine Metabolism

SMM is a key intermediate in methionine metabolism. It is synthesized from methionine and S-adenosylmethionine (SAMe) and can be converted back to methionine, serving as a methyl donor.

SMM_Metabolism Methionine Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe ATP -> PPi + Pi SMM S-Methylmethionine (SMM) SAMe->SMM Methionine S-methyltransferase Methylated_Product Methylated Product SAMe->Methylated_Product SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase SMM->Methionine Homocysteine S-methyltransferase Homocysteine Homocysteine Methyl_Acceptor Methyl Acceptor (DNA, proteins, etc.) Methyl_Acceptor->Methylated_Product SAH->Homocysteine

S-Methylmethionine's role in the methionine cycle.

SMM and the ERK1/2 Signaling Pathway

SMM has been shown to promote wound healing by activating dermal fibroblasts through the ERK1/2 signaling pathway.

SMM_ERK_Pathway SMM S-Methylmethionine Receptor Cell Surface Receptor SMM->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

SMM activates the ERK1/2 pathway to promote cell proliferation and migration.

SMM and the PI3K/Akt/mTOR Signaling Pathway

The precursor to SMM, methionine, has been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth and protein synthesis. While direct evidence for SMM is still emerging, it is plausible that SMM, as a methionine derivative, also modulates this pathway.

SMM_PI3K_Pathway SMM S-Methylmethionine GrowthFactorReceptor Growth Factor Receptor SMM->GrowthFactorReceptor Modulates PI3K PI3K GrowthFactorReceptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis CellGrowth Cell Growth mTOR->CellGrowth

Potential modulation of the PI3K/Akt/mTOR pathway by SMM.

Experimental Workflow for in vivo SMM Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of SMM.

SMM_Workflow start Experimental Design (Hypothesis, Animal Model, Dosage) acclimatization Animal Acclimatization start->acclimatization treatment SMM Administration (Diet or Gavage) acclimatization->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Sample Analysis (LC-MS/MS, Gene Expression, etc.) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

References

Technical Support Center: S-Methylmethionine (SMM) HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of S-Methylmethionine (SMM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of SMM.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM) and why is its analysis important?

A1: S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a derivative of the amino acid methionine. It is found in various plants and is believed to have several biological roles. Accurate HPLC analysis is crucial for understanding its function, and for quality control in pharmaceutical and nutraceutical applications.

Q2: What are the key chemical properties of SMM relevant to HPLC analysis?

A2: SMM is a polar and water-soluble compound. Its stability can be sensitive to pH, temperature, and light, which is a critical consideration for sample preparation and HPLC method development.[1]

Q3: What are the most common issues encountered during the HPLC analysis of SMM?

A3: Common problems include poor peak shape (tailing or fronting), inconsistent retention times, low sensitivity, and the appearance of ghost peaks. These issues can often be traced back to problems with the sample preparation, mobile phase, column, or the HPLC system itself.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your SMM HPLC analysis.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of quantification. Here’s how to troubleshoot it.

Troubleshooting Steps:
  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and re-injecting.

  • Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of SMM and its interaction with the stationary phase. For silica-based columns, secondary interactions with residual silanol (B1196071) groups can cause peak tailing. Adjusting the mobile phase pH can help to ensure SMM is in a single ionic state, minimizing these interactions.[2]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be of equal or lesser strength than the mobile phase to prevent peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.

  • Inspect the Column: A degraded or contaminated column, or a void at the column inlet, can cause peak tailing and splitting.[2] If you suspect column degradation, try flushing it or replacing it with a new one.

  • Minimize Extra-Column Volume: Excessive tubing length between the injector, column, and detector can lead to peak broadening.[2] Ensure all connections are secure and use tubing with the narrowest possible inner diameter.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Fronting, Split) check_overload Dilute Sample and Re-inject start->check_overload Is sample concentrated? check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_overload->check_solvent No Improvement end Peak Shape Improved check_overload->end Improvement check_ph Optimize Mobile Phase pH check_solvent->check_ph No Improvement check_solvent->end Improvement check_column Inspect/Replace Column check_ph->check_column No Improvement check_ph->end Improvement check_ecv Minimize Extra-Column Volume check_column->check_ecv No Improvement check_column->end Improvement check_ecv->end Improvement

Caption: Troubleshooting workflow for addressing poor peak shape in HPLC.

Problem 2: Inconsistent or Drifting Retention Times

Fluctuations in retention time can make peak identification difficult and affect the reliability of your results.

Troubleshooting Steps:
  • Check for System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and lead to variable retention times.[3] Carefully inspect all fittings and connections.

  • Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each run.[4] Inadequate equilibration is a common cause of drifting retention times, especially in normal phase chromatography.[4]

  • Verify Mobile Phase Composition: Ensure the mobile phase is accurately prepared and properly degassed.[3] Changes in mobile phase composition, even minor ones, can significantly impact retention times.[4] If you are using a gradient, ensure the pump is mixing the solvents correctly.

  • Maintain Consistent Column Temperature: Column temperature can affect retention times.[5] Using a reliable column oven is recommended for consistent results.[3]

  • Check for Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.[6]

Logical Diagram for Retention Time Variability

start Inconsistent Retention Times leak_check Check for Leaks start->leak_check equilibration Ensure Proper Column Equilibration leak_check->equilibration No Leaks Found end Stable Retention Times leak_check->end Leak Found and Fixed mobile_phase Verify Mobile Phase Preparation equilibration->mobile_phase Properly Equilibrated equilibration->end Equilibration Issue Corrected temperature Check Column Temperature Stability mobile_phase->temperature Composition Correct mobile_phase->end Mobile Phase Corrected column_health Assess Column Condition temperature->column_health Temperature Stable temperature->end Temperature Stabilized column_health->end Column OK column_health->end Column Replaced

Caption: Decision tree for troubleshooting inconsistent HPLC retention times.

Problem 3: Low Sensitivity or No Peak Detected

This can be a frustrating issue, indicating that the analyte is not being detected effectively.

Troubleshooting Steps:
  • Verify Sample Preparation: Ensure that your sample preparation method is appropriate for SMM and that you are not losing the analyte during extraction or cleanup. SMM is sensitive, so sample handling is critical.[1]

  • Check Detector Settings: Confirm that the detector is on and set to the correct wavelength for SMM detection (typically around 200-210 nm for UV detection, though SMM itself is often derivatized for better detection).[7] For fluorescence detection after derivatization, ensure the excitation and emission wavelengths are correct.[8][9]

  • Increase Injection Volume or Sample Concentration: If your method allows, a larger injection volume or a more concentrated sample may produce a detectable peak.

  • Consider Derivatization: SMM may not have a strong chromophore for UV detection. Derivatization to a fluorescent compound can significantly enhance sensitivity.[8][9]

  • Check for Adsorption: SMM may adsorb to sample vials or other surfaces.[4] Using different types of vials (e.g., polypropylene (B1209903) instead of glass) may help.

Experimental Protocols

Below are example protocols for sample preparation and HPLC analysis of SMM. These should be optimized for your specific application.

Sample Preparation from Biological Matrices (Example)

This protocol is a general guideline and may need modification based on the specific matrix.

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Protein Precipitation: Add a precipitating agent like cold methanol (B129727) with 0.1% formic acid or trichloroacetic acid to remove proteins.[5][10]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.[5]

Sample Preparation Workflow

start Biological Sample homogenize Homogenize start->homogenize precipitate Protein Precipitation homogenize->precipitate centrifuge Centrifuge precipitate->centrifuge collect Collect Supernatant centrifuge->collect filter Filter collect->filter end Ready for HPLC Injection filter->end

Caption: A typical workflow for preparing biological samples for HPLC analysis.

HPLC Method Parameters (Example)

These are starting parameters that will likely require optimization.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with an acidic modifier (e.g., 0.1% formic acid or phosphate (B84403) buffer)
Mobile Phase B Acetonitrile or methanol
Gradient Start with a low percentage of Mobile Phase B and gradually increase.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C[5]
Injection Volume 5 - 20 µL
Detection UV at 200-210 nm or fluorescence after derivatization[7][8][9]

Quantitative Data Summary

The following table summarizes typical quantitative data that might be obtained during SMM analysis. The exact values will depend on the specific method and instrumentation used.

ParameterTypical Value Range
Retention Time 3 - 10 minutes
Limit of Detection (LOD) 10 - 50 pmol/mL (with fluorescence detection)[8]
Limit of Quantification (LOQ) 30 - 150 pmol/mL (with fluorescence detection)
Linearity (R²) > 0.99

Note: These values are illustrative and will vary based on the specific analytical method and instrumentation.

References

Technical Support Center: Optimizing S-Methylmethionine (SMM) Delivery for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylmethionine (B80178) (SMM) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of SMM in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM) and why is it used in in vivo studies?

A1: S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a derivative of the essential amino acid methionine.[1] It is naturally abundant in plants and serves as an intermediate in various biosynthetic pathways.[1] In research, SMM is investigated for its potential therapeutic effects, including its role as a methyl donor, its influence on metabolic pathways, and its antioxidant and anti-inflammatory properties.[2][3] It is often used in studies related to metabolic disorders, liver health, and cancer.[3][4]

Q2: What are the common routes of administration for SMM in animal studies?

A2: The most common routes of administration for SMM in animal studies are oral and parenteral. Oral administration is often done via gavage, where the compound is delivered directly into the stomach.[5] It can also be mixed with the animal's feed.[6] Parenteral routes include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections, although oral administration is more frequently reported in the literature for SMM and its related compound, S-adenosylmethionine (SAMe).[7][8]

Q3: How should I prepare an SMM solution for oral gavage?

A3: SMM is generally soluble in aqueous solutions. For oral gavage in rodents, SMM can be dissolved in sterile water or physiological saline (0.9% NaCl).[3][5] The concentration should be calculated based on the desired dosage (mg/kg) and the volume to be administered, which is typically between 5-10 mL/kg for rats and mice.[1] It is crucial to ensure the solution is clear and free of precipitates before administration.

Q4: What are the recommended dosages for SMM in rodent studies?

A4: The optimal dosage of SMM can vary significantly depending on the animal model, the research question, and the specific experimental design. Reviewing existing literature for similar studies is the best approach to determine an appropriate starting dose. Reported oral dosages for SMM and the related compound SAMe in rodents generally range from 25 mg/kg to 400 mg/kg.[5][9]

Q5: Are there any known side effects of SMM administration in animals?

A5: The available literature suggests that SMM is generally well-tolerated with low toxicity.[2] However, as with any experimental compound, it is important to monitor animals closely for any adverse effects, such as changes in weight, behavior, or food and water intake. High doses of methionine, the precursor to SMM, have been associated with some toxic effects, so careful dose selection is important.

Troubleshooting Guides

Issue 1: Precipitation of SMM in Formulation
  • Problem: My SMM solution is cloudy or has visible precipitate after preparation.

  • Possible Causes:

    • Low Solubility in the Chosen Vehicle: While SMM is generally water-soluble, high concentrations may exceed its solubility limit.

    • Incorrect pH: The pH of the solution can affect the solubility of the compound.

    • Low Temperature: Preparing or storing the solution at a low temperature might cause the compound to precipitate.

  • Troubleshooting Steps:

    • Gentle Warming: Try gently warming the solution in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound.[10]

    • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[10]

    • Adjust pH: Check the pH of your solution. Adjusting the pH towards a more neutral range (around 7.0) may improve solubility.

    • Use a Co-solvent (with caution): For parenteral formulations where aqueous solubility is a major issue, a small percentage of a biocompatible co-solvent like DMSO or PEG300 could be considered. However, this should be a last resort and thoroughly validated for in vivo use, as co-solvents can have their own biological effects.[11] Always perform a preliminary test by diluting the co-solvent formulation in a physiological buffer to check for precipitation upon dilution.[11]

    • Prepare Fresh Solutions: It is always best practice to prepare SMM solutions fresh on the day of the experiment to minimize stability and solubility issues.[10]

Issue 2: Animal Stress or Aversion During Oral Gavage
  • Problem: The animals are showing signs of stress (e.g., struggling, vocalization) during oral gavage, or there is evidence of aspiration.

  • Possible Causes:

    • Improper Restraint Technique: Incorrect handling can cause distress and increase the risk of injury.

    • Incorrect Gavage Needle Size or Placement: Using a gavage needle that is too large or inserting it incorrectly can cause trauma to the esophagus or lead to accidental tracheal administration.

    • Unpalatable Formulation: The taste of the SMM solution may be aversive to the animals.

  • Troubleshooting Steps:

    • Proper Training: Ensure that all personnel performing oral gavage are properly trained in animal handling and the gavage technique.

    • Correct Needle Size: Use the appropriate size and type of gavage needle for the animal's size and age. Flexible or soft-tipped needles can reduce the risk of trauma.

    • Voluntary Ingestion: As a refinement to reduce stress, consider training animals to voluntarily consume the SMM in a palatable vehicle, such as sweetened condensed milk or gelatin.[12][13]

    • Acclimatization: Acclimate the animals to the handling and restraint procedures for several days before the actual experiment to reduce stress.

Data Presentation

Table 1: Reported Dosages of S-Methylmethionine (SMM) and S-Adenosylmethionine (SAMe) in Rodent Studies
CompoundAnimal ModelRoute of AdministrationDosage Range (mg/kg)Research AreaReference
SMMPigOral (in feed)200Gastrointestinal Health[6][9]
SMMRatOral (gavage)50Hepatoprotection[2]
SAMeRatOral (gavage)25 - 100Neuroscience[5]
SAMeRatOral (gavage)200 - 400Neuroscience[5]
SAMeMouseOral (in diet)100Cognitive Performance[14]
SAMeRatSubcutaneous (s.c.)10Oxidative Stress[8]
Table 2: Pharmacokinetic Parameters of S-Methylmethionine (SMM) and Related Compounds in Rats
CompoundRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
MethionineIntravenous (i.v.)5---[15]
SAMeIntravenous (i.v.)140--569.52[16]

Note: Specific pharmacokinetic data for SMM in rodents is limited in the publicly available literature. The data for methionine and SAMe are provided for reference.

Experimental Protocols

Protocol 1: Preparation and Administration of SMM by Oral Gavage in Mice
  • Materials:

    • S-Methylmethionine (SMM) powder

    • Sterile physiological saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped)

    • Syringes (1 mL)

  • Procedure:

    • Calculate the required amount of SMM: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of SMM needed.

    • Prepare the SMM solution:

      • Aseptically weigh the SMM powder and transfer it to a sterile microcentrifuge tube.

      • Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg gavage volume, the concentration would be 1 mg/mL).

      • Vortex the solution until the SMM is completely dissolved and the solution is clear.

    • Animal Handling and Administration:

      • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.

      • Measure the correct insertion length for the gavage needle (from the tip of the nose to the last rib).

      • Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.

      • Slowly advance the needle to the pre-measured length. If any resistance is met, do not force it.

      • Once the needle is correctly positioned, slowly administer the SMM solution.

      • Carefully withdraw the needle and return the mouse to its cage.

      • Monitor the animal for any signs of distress or adverse reactions.

Mandatory Visualizations

Signaling Pathways

Methionine_mTORC1_Signaling cluster_sensing Methionine/SAM Sensing Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits (when SAM is low) Rag_GTP RagA/B-GTP (Active) GATOR1->Rag_GTP GAP activity Rag_GDP RagA/B-GDP (Inactive) Rag_GDP->Rag_GTP Amino Acids mTORC1_active mTORC1 (Active) Rag_GTP->mTORC1_active mTORC1_inactive mTORC1 (Inactive) mTORC1_inactive->mTORC1_active Lysosome CellGrowth Cell Growth & Proliferation mTORC1_active->CellGrowth Autophagy Autophagy mTORC1_active->Autophagy

Caption: Methionine/SAM sensing pathway leading to mTORC1 activation.

PPAR_Signaling SMM S-Methylmethionine (SMM) (or its metabolites) PPAR PPARα/γ SMM->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Regulates LipidMetabolism Lipid Metabolism GeneTranscription->LipidMetabolism GlucoseHomeostasis Glucose Homeostasis GeneTranscription->GlucoseHomeostasis Inflammation Inflammation GeneTranscription->Inflammation Modulates SMM_InVivo_Workflow Start Start: Experiment Planning Calc Dose Calculation & Formulation Prep Start->Calc Admin SMM Administration (e.g., Oral Gavage) Calc->Admin Monitor Animal Monitoring (Health & Behavior) Admin->Monitor Endpoint Endpoint Collection (Tissues, Blood) Monitor->Endpoint Analysis Data Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

References

Technical Support Center: S-Methylmethionine (SMM) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of S-Methylmethionine (SMM) in cell culture media. It addresses common issues related to the degradation of SMM and offers troubleshooting strategies and frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving SMM-supplemented cell culture media.

Problem IDIssuePossible CausesRecommended Actions
SMM-001"Off-odor" (cooked corn/cabbage-like smell) emanating from the cell culture medium. Non-enzymatic thermal degradation of SMM into dimethyl sulfide (B99878) (DMS). This is more likely to occur if the medium is subjected to elevated temperatures for extended periods.1. Minimize heat exposure: Avoid prolonged heating of SMM-containing media. Prepare fresh media before use and store at 2-8°C. 2. pH control: Maintain the pH of the culture medium within the optimal physiological range (7.2-7.4), as alkaline conditions can accelerate SMM degradation. 3. Ventilation: Ensure adequate ventilation in the incubator to dissipate any DMS produced.
SMM-002Inconsistent experimental results or loss of SMM bioactivity over time. 1. Non-enzymatic degradation: SMM is thermally labile and its concentration can decrease during incubation at 37°C. 2. Enzymatic degradation: Cells can metabolize SMM, converting it back to L-methionine.1. Establish a baseline: Quantify the SMM concentration in your medium at the beginning and end of your experiment to determine the rate of degradation under your specific conditions. 2. Replenish SMM: For long-term experiments, consider partial media changes to replenish the SMM concentration. 3. Control for methionine: Be aware that cellular conversion of SMM will increase the L-methionine concentration in the medium, which may affect your experimental outcomes. Include a high-methionine control group in your experimental design.
SMM-003Unexpected changes in cell proliferation, metabolism, or phenotype. 1. Formation of DMS: DMS, a degradation product of SMM, can have biological effects, including cytoprotection against oxidative stress at low concentrations.[1] 2. Increased L-methionine levels: Cellular metabolism of SMM increases the concentration of L-methionine, which can impact cell growth and metabolism, particularly in cancer cell lines.[2][3]1. Monitor cell health: Closely monitor cell morphology, viability, and proliferation rates. 2. Analyze degradation products: If feasible, quantify DMS and L-methionine concentrations in your spent media to correlate with observed cellular effects. 3. Literature review: Consult scientific literature for the known effects of DMS and high methionine concentrations on your specific cell type.
SMM-004Difficulty in quantifying SMM concentration in prepared media. Inaccurate analytical methodology or sample handling. 1. Use a validated protocol: Employ a validated analytical method, such as HPLC or LC-MS/MS, for accurate quantification. Refer to the provided experimental protocol section. 2. Proper sample storage: Store media samples intended for SMM analysis at -80°C to prevent degradation prior to analysis.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM) and why is it used in cell culture?

S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a derivative of the essential amino acid L-methionine.[4] It is found naturally in many plants. In cell culture, it can be used as a supplement for various research purposes, including studying methionine metabolism and its role as a methyl donor.

Q2: What are the main degradation pathways of SMM in cell culture media?

SMM can degrade through two primary pathways:

  • Non-enzymatic (Chemical) Degradation: This is primarily a thermal degradation process where SMM breaks down into dimethyl sulfide (DMS) and homoserine lactone. This reaction is dependent on temperature and pH, with higher temperatures and alkaline pH accelerating the degradation. This degradation follows first-order kinetics.[5]

  • Enzymatic Degradation: Cells can take up SMM from the medium and convert it back to L-methionine through the "SMM cycle." This process is part of the cellular methionine metabolism.

Q3: How stable is SMM in typical cell culture conditions (37°C, pH 7.2-7.4)?

Q4: What are the primary degradation products of SMM I should be aware of?

The main degradation products are:

  • Dimethyl Sulfide (DMS): Responsible for the characteristic "cooked corn" or "cabbage-like" odor. It can have biological activity.[1]

  • L-Methionine: Produced through enzymatic conversion by cells. An increase in methionine concentration can influence cellular processes.[2][3]

  • Homoserine Lactone: A product of the non-enzymatic degradation pathway.

Q5: Can the degradation of SMM affect my experimental results?

Yes. The decrease in SMM concentration and the appearance of its degradation products (DMS and L-methionine) can introduce variables into your experiment. It is crucial to account for these changes in your experimental design and data interpretation.

Q6: How can I minimize the degradation of SMM in my cell culture medium?

  • Storage: Store stock solutions of SMM and prepared media at 2-8°C and protect from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

  • Preparation: Prepare SMM-containing media fresh whenever possible. Avoid prolonged heating or storage at room temperature.

  • pH: Ensure the pH of your culture medium is maintained in the optimal physiological range (7.2-7.4).

Q7: How can I differentiate between non-enzymatic and enzymatic degradation of SMM in my experiments?

To distinguish between the two degradation pathways, you can set up parallel experiments:

  • Cell-free control: Incubate the SMM-supplemented medium under the same conditions (37°C, CO2) but without cells. Any decrease in SMM concentration in this control group is due to non-enzymatic degradation.

  • Cell-containing culture: The rate of SMM decrease in the presence of cells will be a combination of both non-enzymatic and enzymatic degradation.

  • Quantify methionine: An increase in L-methionine concentration in the cell-containing culture compared to the cell-free control would indicate enzymatic conversion of SMM to methionine.

Experimental Protocols

Protocol for Quantification of S-Methylmethionine in Cell Culture Media by LC-MS/MS

This protocol provides a general framework for the quantification of SMM. It should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation:

  • Collect cell culture supernatant at desired time points.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any cells or debris.

  • Transfer the clear supernatant to a new microcentrifuge tube.

  • For protein precipitation, add 4 volumes of ice-cold methanol (B129727) to 1 volume of supernatant.

  • Vortex briefly and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Conditions (Example):

  • LC System: A standard HPLC or UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • SMM: Precursor ion (Q1) m/z 164.1 -> Product ion (Q3) m/z 118.1

    • Internal Standard (e.g., d3-SMM): To be determined based on the standard used.

3. Quantification:

  • Prepare a calibration curve using a series of known concentrations of an SMM standard.

  • Spike an internal standard into all samples and standards for accurate quantification.

  • Quantify the SMM concentration in the samples by comparing the peak area ratio of SMM to the internal standard against the calibration curve.

Visualizations

NonEnzymatic_Degradation SMM S-Methylmethionine (SMM) Degradation Thermal Degradation (Non-Enzymatic) SMM->Degradation Heat, Alkaline pH DMS Dimethyl Sulfide (DMS) (Odor) Degradation->DMS Homoserine Homoserine Lactone Degradation->Homoserine

Non-Enzymatic Degradation of SMM

Enzymatic_Degradation cluster_medium Cell Culture Medium cluster_cell Cell SMM_medium S-Methylmethionine (SMM) SMM_cell SMM SMM_medium->SMM_cell Uptake Methionine L-Methionine SMM_cell->Methionine Homocysteine S-methyltransferase Homocysteine Homocysteine SMM_cell->Homocysteine Methyl Group Donation Protein Protein Synthesis Methionine->Protein Homocysteine->Methionine Remethylation

Enzymatic Conversion of SMM in Cells

Troubleshooting_Workflow Start Issue with SMM Experiment Odor Off-odor in Medium? Start->Odor Inconsistent_Results Inconsistent Results? Odor->Inconsistent_Results No Action_Odor Minimize Heat Exposure Check pH Odor->Action_Odor Yes Unexpected_Effects Unexpected Cellular Effects? Inconsistent_Results->Unexpected_Effects No Action_Inconsistent Quantify SMM Degradation Replenish SMM Include Controls Inconsistent_Results->Action_Inconsistent Yes Action_Unexpected Monitor Cell Health Analyze Degradation Products Review Literature Unexpected_Effects->Action_Unexpected Yes End Resolution Unexpected_Effects->End No Action_Odor->End Action_Inconsistent->End Action_Unexpected->End

Troubleshooting Workflow for SMM Issues

References

Technical Support Center: Enhancing the Oral Bioavailability of S-Methylmethionine (SMM) Supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of S-Methylmethionine (SMM) supplements.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM) and what are its potential therapeutic benefits?

S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a derivative of the amino acid methionine.[1] It is naturally abundant in many plants.[1] SMM has been investigated for various potential health benefits, including gastroprotective effects, such as aiding in the healing of peptic ulcers, and possessing antioxidant and anti-inflammatory properties.[2][3][4] It is a metabolic agent that can influence various processes in the body.[2]

Q2: What is known about the oral bioavailability of S-Methylmethionine?

Studies in both rats and humans have shown that S-Methylmethionine is rapidly absorbed after oral administration, with accumulation observed in the liver and kidneys.[5] The L-form of SMM appears to be the predominantly assimilated form.[5] However, specific quantitative data on the percentage of oral bioavailability in humans is not extensively documented in publicly available literature.

Q3: What are the primary challenges that can limit the oral bioavailability of SMM?

While SMM is absorbed orally, its bioavailability can be influenced by several factors common to many orally administered compounds. These can include:

  • Physicochemical Properties: The solubility and stability of SMM in the gastrointestinal (GI) tract environment can affect its dissolution and subsequent absorption.

  • Intestinal Permeability: The ability of SMM to pass through the intestinal epithelial barrier is a critical factor. This can be influenced by its size, charge, and the presence or absence of specific transporters.

  • Presystemic Metabolism: SMM may be subject to metabolism in the intestines or the liver (first-pass effect) before it reaches systemic circulation, which could reduce the amount of active compound available.

Q4: What general strategies can be employed to enhance the oral bioavailability of SMM?

A variety of formulation strategies can be explored to improve the oral bioavailability of SMM, including:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of compounds.[4][6][7] These systems can enhance lymphatic transport, potentially bypassing first-pass metabolism.[8]

  • Nanoparticle-Based Delivery Systems: Encapsulating SMM into nanoparticles, such as those made from chitosan (B1678972) or other polymers, can protect it from degradation in the GI tract and may improve its uptake by intestinal cells.[1][9][10][11]

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of the drug.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to enhance its solubility and dissolution rate.

  • Prodrug Approach: Modifying the chemical structure of SMM to create a more lipophilic prodrug could enhance its passive diffusion across the intestinal membrane.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental studies aimed at improving SMM bioavailability.

Issue 1: Low SMM concentration detected in plasma after oral administration.

Potential Cause Troubleshooting Suggestion
Poor Solubility/Dissolution Evaluate the solubility of your SMM formulation in simulated gastric and intestinal fluids. Consider micronization of the SMM powder to increase surface area. Explore the use of solubility-enhancing excipients such as surfactants or cyclodextrins.
Low Permeability Conduct an in vitro Caco-2 permeability assay to assess the intrinsic permeability of SMM. If permeability is low, investigate the use of permeation enhancers or formulate SMM in a lipid-based or nanoparticle system designed to improve intestinal uptake.
High First-Pass Metabolism Investigate the metabolic stability of SMM in liver microsomes or hepatocytes. If significant metabolism is observed, consider formulation strategies that promote lymphatic absorption, such as long-chain triglyceride-based lipid formulations, to bypass the liver.
Degradation in GI Tract Assess the stability of SMM at different pH values simulating the stomach and intestinal environments. If SMM is unstable, consider enteric-coated formulations to protect it from the acidic environment of the stomach.

Issue 2: High variability in plasma SMM concentrations between subjects in preclinical studies.

Potential Cause Troubleshooting Suggestion
Food Effects The presence of food can significantly impact the absorption of many compounds. Conduct pharmacokinetic studies in both fasted and fed states to determine the influence of food on SMM absorption. Lipid-based formulations can sometimes help to reduce food-effect variability.[6]
Inconsistent Formulation Dosing Ensure the formulation is homogenous and that the dosing procedure is consistent across all subjects. For liquid formulations, ensure proper mixing before each administration.
Gastrointestinal Transit Time Differences Variations in GI transit time can affect the extent of drug absorption. While difficult to control, being aware of this variable can help in the interpretation of results.

Issue 3: Difficulty in quantifying SMM in plasma samples.

| Potential Cause | Troubleshooting Suggestion | | Low Analyte Concentration | SMM concentrations in plasma may be below the limit of detection of your analytical method. Develop a highly sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for quantification.[12][13][14] | | Matrix Effects | Components in the plasma matrix can interfere with the ionization of SMM in the mass spectrometer. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[13] | | Analyte Instability | SMM may be unstable in plasma samples, even during storage. Conduct stability studies of SMM in plasma at different temperatures (room temperature, 4°C, -20°C, -80°C) to determine optimal storage conditions.[12] |

Experimental Protocols

1. In Vitro Caco-2 Permeability Assay for S-Methylmethionine

This protocol is adapted from standard Caco-2 permeability assay procedures and is intended to assess the intestinal permeability of SMM.[15][16][17]

Objective: To determine the apparent permeability coefficient (Papp) of SMM across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (donor) and basolateral (receiver) sides of the monolayer.

    • A solution of SMM at a known concentration is added to the apical side.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The volume removed is replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • The experiment is repeated in the reverse direction to assess active efflux. SMM is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of SMM in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of SMM transport (mass/time)

      • A: The surface area of the permeable membrane

      • C₀: The initial concentration of SMM in the donor compartment

2. In Vivo Intestinal Permeability Study in Rodents

This protocol provides a general framework for assessing the in vivo absorption of SMM.

Objective: To determine the pharmacokinetic profile of SMM in a rodent model after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be fasted overnight before the experiment.

  • Formulation Administration:

    • Prepare the SMM formulation (e.g., solution, suspension, lipid-based formulation).

    • Administer a single oral dose of the SMM formulation to the animals via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Plasma Sample Analysis:

    • Quantify the concentration of SMM in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of SMM versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • Oral bioavailability (F%) if an intravenous dose group is included for comparison.

3. S-Methylmethionine Stability Study for Oral Formulations

This protocol outlines a stability study for an oral SMM formulation, based on general pharmaceutical stability testing guidelines.[18][19]

Objective: To evaluate the chemical stability of SMM in a given oral formulation under different storage conditions.

Methodology:

  • Formulation Preparation: Prepare at least three batches of the final SMM oral formulation.

  • Storage Conditions: Store the samples in controlled environment chambers at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 3, 6 months

  • Analytical Testing: At each time point, analyze the samples for:

    • Assay of SMM: Quantify the amount of SMM remaining using a validated stability-indicating HPLC or LC-MS/MS method.

    • Degradation Products: Identify and quantify any significant degradation products.

    • Physical Characteristics: Observe any changes in appearance, color, odor, and, for liquid formulations, pH and viscosity.

  • Data Evaluation: Determine the shelf-life of the formulation based on the time it takes for the SMM content to decrease to a predefined limit (e.g., 90% of the initial concentration).

Data Presentation

Table 1: Hypothetical Caco-2 Permeability Data for SMM and Control Compounds

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
SMM (Unformulated) 1.51.81.2Moderate
SMM in Lipid Formulation 7.88.11.0High
Propranolol (High Permeability Control) 25.024.51.0High
Atenolol (Low Permeability Control) 0.50.61.2Low

Table 2: Hypothetical Pharmacokinetic Parameters of SMM in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)Relative Bioavailability (%)
SMM Solution 50350 ± 451.01200 ± 150100 (Reference)
SMM Nanoparticles 50780 ± 902.03600 ± 400300
SMM SEDDS 50950 ± 1101.54200 ± 550350

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation SMM Formulation (e.g., Lipid-based, Nanoparticle) physicochem Physicochemical Characterization (Solubility, Stability) formulation->physicochem caco2 Caco-2 Permeability Assay physicochem->caco2 Promising Formulations pk_study Pharmacokinetic Study (Rodent Model) caco2->pk_study Lead Formulations analysis Data Analysis (Cmax, Tmax, AUC) pk_study->analysis analysis->formulation Feedback for Optimization

Caption: Workflow for developing and evaluating enhanced oral SMM formulations.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_formulation_strategies Enhancement Strategies smm_formulation Oral SMM Formulation enterocyte Enterocyte smm_formulation->enterocyte Absorption (Passive/Active Transport) bloodstream Bloodstream enterocyte->bloodstream Entry into Circulation lipid Lipid Carriers: - Enhance solubility - Promote lymphatic uptake nano Nanoparticles: - Protect from degradation - Improve cellular uptake enhancers Permeation Enhancers: - Increase paracellular transport

Caption: Conceptual overview of SMM absorption and enhancement strategies.

References

minimizing matrix effects in S-Methylmethionine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylmethionine (SMM) mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure accurate, reproducible results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during SMM analysis, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix Overload: High concentrations of matrix components can saturate the column.1. Dilute the sample.[1][2] 2. Optimize sample cleanup to remove more interfering compounds.[3] 3. Reduce the injection volume.[1]
Co-elution with Interfering Compounds: A matrix component may be eluting at the same time as SMM.1. Adjust the chromatographic gradient to better separate SMM from the interference.[3] 2. Consider a column with a different stationary phase for alternative selectivity.[4]
Inconsistent Retention Times Column Contamination: Buildup of matrix components on the column.1. Implement a column wash step after each run. 2. Use a guard column to protect the analytical column.[4] 3. If the problem persists, flush the column according to the manufacturer's instructions.[4]
Insufficient Equilibration: The column is not returning to the initial mobile phase conditions between injections.1. Increase the column equilibration time between runs to at least 10 column volumes.[4]
Low Signal Intensity or Signal Suppression Ion Suppression: Co-eluting matrix components, especially phospholipids (B1166683) in biological samples, are interfering with the ionization of SMM.[3][5][6][7]1. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for SMM.[8][9][10] 2. Incorporate a phospholipid removal step in your sample preparation.[5] 3. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][7] 4. Dilute the sample to reduce the concentration of interfering matrix components.[1][2]
High Signal Intensity or Signal Enhancement Ion Enhancement: Co-eluting compounds are enhancing the ionization of SMM.[10]1. A SIL-IS will also compensate for ion enhancement.[10] 2. Prepare matrix-matched calibration standards to mimic the effect in your samples.[3][10]
High Background Noise Contamination: Contaminants in the sample, solvents, or LC-MS system.[6]1. Use high-purity, LC-MS grade solvents and reagents.[11] 2. Ensure proper cleaning of all glassware and plasticware.[11] 3. Run system blanks to identify the source of contamination.[12]

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of SMM mass spectrometry?

Matrix effects are the alteration of SMM's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, vegetable extract).[10][13] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy and reproducibility of your results.[2][6][10] In biological samples, phospholipids are a major source of matrix effects.[5][7]

2. How can I determine if my SMM analysis is affected by matrix effects?

Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike method.[10]

  • Post-Column Infusion: A constant flow of a standard SMM solution is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any fluctuation in the SMM baseline signal indicates the elution of interfering components.[1][10]

  • Post-Extraction Spike: The signal response of a known concentration of SMM is compared in a neat solvent versus a blank matrix extract that has been spiked with SMM after the extraction process. A significant difference in signal intensity between the two samples indicates the presence of matrix effects.[10]

3. What is the most effective way to correct for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) for S-Methylmethionine is widely regarded as the most effective strategy.[2][8][9][10] A SIL-IS is chemically identical to SMM but has a different mass. It co-elutes with SMM and experiences the same degree of ion suppression or enhancement.[10] This allows for the ratio of the analyte to the internal standard to remain constant, enabling accurate quantification.[3][10]

4. What are some key considerations for sample preparation to minimize matrix effects?

Thorough sample preparation is crucial for reducing matrix effects.[3] Key strategies include:

  • Protein Precipitation: For biological fluids, this is a common first step to remove the bulk of proteins.

  • Phospholipid Removal: Since phospholipids are a major cause of ion suppression in biological matrices, dedicated phospholipid removal products (e.g., 96-well plates) or techniques are highly recommended.[5][14][15] These can remove over 99% of phospholipids, leading to improved sensitivity and reproducibility.[5]

  • Solid-Phase Extraction (SPE): This technique can selectively extract SMM while leaving behind many interfering matrix components.[3]

  • Liquid-Liquid Extraction (LLE): This can also be effective for cleaning up samples.[7]

5. Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution can be a simple and effective approach to reduce the concentration of interfering matrix components.[1][2] However, this strategy is only feasible if the concentration of SMM in your sample is high enough to remain detectable after dilution and still provide adequate sensitivity for your assay.[1][2]

Experimental Protocols

Protocol 1: SMM Extraction from Biological Fluids with Protein Precipitation

This protocol is a general method for extracting SMM from plasma or serum.

  • Sample Aliquoting: Transfer 200 µL of your plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of your working SIL-IS solution (e.g., d3-S-Methylmethionine in 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.

  • Protein Precipitation: Add 550 µL of ice-cold acetone (B3395972) to the sample.

  • Vortexing and Incubation: Vortex for another 10 minutes and incubate at 4°C for an additional 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further cleanup.

This protocol is adapted from a similar procedure for S-adenosylmethionine.[16]

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol describes a generic workflow for using a phospholipid removal plate after protein precipitation.

  • Protein Precipitation: Perform protein precipitation as described in Protocol 1.

  • Plate Placement: Place the 96-well phospholipid removal plate on a compatible collection plate.

  • Sample Loading: Load the supernatant from the protein precipitation step into the wells of the phospholipid removal plate.

  • Filtration: Apply a vacuum or use a centrifuge to draw the sample through the sorbent in the wells and into the collection plate.

  • Eluate Collection: The collected eluate is now depleted of phospholipids and ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of a stable-isotope dilution UPLC-MS/MS method for the simultaneous quantification of S-adenosylmethionine (SAM), a structurally related compound to SMM, and S-adenosylhomocysteine (SAH) in plasma. This data highlights the level of precision and recovery achievable with a well-developed method.

Parameter S-adenosylmethionine (SAM) S-adenosylhomocysteine (SAH) Reference
Intra-assay Coefficient of Variation (CV) 3.3%3.9%[17]
Inter-assay Coefficient of Variation (CV) 10.1%8.3%[17]
Mean Recovery 100.0%101.7%[17]
Limit of Quantification (LOQ) 0.5 nmol/L0.7 nmol/L[17]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetone) Spike->Precipitate Cleanup Phospholipid Removal (SPE or PLR Plate) Precipitate->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantify Calculate Analyte/IS Ratio Data->Quantify Result Final Concentration Quantify->Result Troubleshooting Start Inaccurate or Irreproducible Results? CheckPeak Check Peak Shape and Retention Time Start->CheckPeak AssessMatrix Assess Matrix Effects (Post-Extraction Spike) CheckPeak->AssessMatrix If peaks are sharp and RT is stable OptimizeLC Optimize LC Method (Gradient, Column) CheckPeak->OptimizeLC If peaks are broad or RT shifts ImproveCleanup Improve Sample Cleanup (SPE, PLR) AssessMatrix->ImproveCleanup If matrix effects are severe UseSIL Implement SIL-IS AssessMatrix->UseSIL If matrix effects are present (>15%) ImproveCleanup->UseSIL ProblemSolved Problem Resolved UseSIL->ProblemSolved OptimizeLC->AssessMatrix SIL_IS_Principle cluster_source Ion Source cluster_ratio Result p1 Ion_SMM SMM Ion p1->Ion_SMM Ion_SIL_SMM SIL-SMM Ion p1->Ion_SIL_SMM SMM SMM (Analyte) SMM->p1 SIL_SMM SIL-SMM (Internal Std) SIL_SMM->p1 Matrix Matrix Component Matrix->p1 Ion Suppression Detector Mass Spectrometer Detector Ion_SMM->Detector Signal is Reduced Ion_SIL_SMM->Detector Signal is Reduced Proportionally Ratio Analyte / IS Ratio Remains Constant Detector->Ratio

References

stability testing of S-Methylmethionine under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of S-Methylmethionine (SMM) under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of S-Methylmethionine (SMM)?

A1: The stability of SMM in aqueous solutions is primarily influenced by temperature and pH. Elevated temperatures and alkaline pH conditions significantly accelerate its degradation.

Q2: What are the degradation products of SMM?

A2: SMM primarily degrades into dimethyl sulfide (B99878) (DMS) and homoserine. DMS is a volatile compound often associated with a "cooked vegetable" aroma.

Q3: How can I minimize the degradation of SMM during my experiments?

A3: To minimize degradation, it is recommended to prepare SMM solutions fresh at a slightly acidic pH and to keep them at low temperatures (e.g., on ice) as much as possible. For long-term storage, freezing solutions at -20°C or below is advisable.

Q4: What is the kinetic profile of SMM degradation?

A4: The thermal degradation of SMM follows first-order kinetics. This means the rate of degradation is directly proportional to the concentration of SMM.[1][2]

Q5: How does temperature affect the degradation rate of SMM?

A5: The rate of SMM degradation increases with temperature. Studies have shown that the reaction rate can double for every 5-6°C increase in temperature.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Rapid loss of SMM concentration in stock solution. - High storage temperature.- Neutral or alkaline pH of the solution.- Microbial contamination.- Store stock solutions at -20°C or -80°C.- Prepare stock solutions in a slightly acidic buffer (e.g., pH 4.0-5.0).- Filter-sterilize the solution if it is to be stored for an extended period at 4°C.
Inconsistent results between experimental replicates. - Inconsistent temperature control during incubation.- pH drift in the experimental buffer.- Inaccurate initial concentration of SMM.- Use a calibrated and stable incubator or water bath.- Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.- Prepare a fresh stock solution and accurately determine its concentration before starting the experiment.
Unexpected peaks in HPLC/LC-MS chromatogram. - Formation of degradation products (DMS, homoserine).- Contamination of the sample or mobile phase.- Confirm the retention times of potential degradation products with standards.- Use high-purity solvents and reagents. Ensure proper cleaning of the chromatography system.
Low recovery of SMM from the analytical column. - Suboptimal mobile phase pH.- Poor retention on the column.- Adjust the mobile phase pH to ensure SMM is in a suitable ionic state for the column chemistry.- Select a column with appropriate stationary phase chemistry (e.g., C18, mixed-mode) for retaining a polar compound like SMM.

Data on SMM Stability

The following tables summarize the stability of S-Methylmethionine under various pH and temperature conditions based on published data. The degradation follows first-order kinetics.

Table 1: Effect of Temperature on the Half-Life of SMM in Wort (pH 5.2)

Temperature (°C)Half-Life (minutes)
100 (Boiling)38
9476
88152
82304

Note: Data is extrapolated based on the principle that the half-life doubles for each 6°C decrease in temperature, as reported in studies on wort.[2]

Table 2: Effect of pH on the Half-Life of SMM in Wort at Boiling Temperature (100°C)

pHHalf-Life (minutes)
5.238
5.532.5

Source: Data from studies on SMM degradation in boiling wort.[2]

Table 3: Illustrative Degradation of SMM Over Time at 99°C in Citrate (B86180) Buffer (pH 4.0)

Time (minutes)% SMM Remaining (Illustrative)
0100
2085
4072
6061
8052

Note: This table provides an illustrative example of first-order degradation based on the conditions described in the literature.[1] Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: SMM Stability Testing

This protocol outlines a general procedure for assessing the stability of SMM under defined pH and temperature conditions.

  • Preparation of Buffers:

    • Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) using a suitable buffer system such as citrate or phosphate (B84403) buffer.

    • Verify the pH of each buffer using a calibrated pH meter.

  • Preparation of SMM Stock Solution:

    • Accurately weigh a known amount of S-Methylmethionine chloride.

    • Dissolve it in a slightly acidic buffer (e.g., pH 4.0) to a final concentration of 10 mg/mL.

    • Keep the stock solution on ice.

  • Sample Preparation and Incubation:

    • For each pH and temperature condition to be tested, label a set of microcentrifuge tubes.

    • Add the appropriate buffer to each tube.

    • Spike the buffer with the SMM stock solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Vortex briefly to mix.

    • Take a "time zero" sample from each condition and immediately stop the reaction by adding a quenching solution (e.g., an equal volume of cold methanol) and store at -20°C until analysis.

    • Place the remaining tubes in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Quench the reaction as described in step 3 and store at -20°C.

  • Sample Analysis (see Protocol 2).

Protocol 2: Quantification of SMM by HPLC-UV

This protocol provides a method for the quantification of SMM using High-Performance Liquid Chromatography with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic elution with 95% A and 5% B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Standard Curve Preparation:

    • Prepare a series of SMM standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the quenching solution.

    • Inject each standard to generate a calibration curve.

  • Sample Analysis:

    • Thaw the quenched samples from Protocol 1.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak corresponding to SMM.

    • Calculate the concentration of SMM in each sample using the standard curve.

    • Determine the percentage of SMM remaining at each time point relative to the "time zero" sample.

Visualizations

SMM_Degradation_Pathway SMM S-Methylmethionine Degradation Degradation (Heat, Alkaline pH) SMM->Degradation DMS Dimethyl Sulfide (DMS) Degradation->DMS Homoserine Homoserine Degradation->Homoserine

SMM Degradation Pathway

SMM_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Buffer Prepare Buffers (Varying pH) Spike_Samples Spike Buffers with SMM Prep_Buffer->Spike_Samples Prep_SMM Prepare SMM Stock Solution Prep_SMM->Spike_Samples Time_Zero Collect 'Time Zero' Sample Spike_Samples->Time_Zero Incubate Incubate at Different Temperatures Spike_Samples->Incubate Quench Quench Reaction (e.g., with Methanol) Time_Zero->Quench Time_Points Collect Samples at Time Intervals Incubate->Time_Points Time_Points->Quench HPLC Analyze by HPLC/LC-MS Quench->HPLC Data_Analysis Calculate % SMM Remaining HPLC->Data_Analysis

SMM Stability Testing Workflow

References

Technical Support Center: Synthesis of S-Methylmethionine (SMM) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of S-Methylmethionine (SMM) derivatives. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM), and why are its derivatives synthetically challenging?

A1: S-Methylmethionine (SMM) is a derivative of the amino acid methionine where the sulfur atom is methylated, forming a sulfonium (B1226848) salt.[1] The primary challenges in synthesizing and handling its derivatives stem from the reactivity of the thioether and sulfonium groups. Key difficulties include the compound's instability and susceptibility to specific side reactions like oxidation and unwanted S-alkylation, particularly during peptide synthesis.[2][3][4]

Q2: My final SMM derivative has a strong, unpleasant odor. What is the cause, and how can I prevent it?

A2: The unpleasant odor is typically due to the degradation of the SMM moiety into volatile sulfur compounds, most notably dimethyl sulfide (B99878) (DMS).[5][6] This degradation is often triggered by heat or specific pH conditions.[5][6][7] To prevent this, use mild reaction and workup conditions, avoid excessive heating, and store the final compound at low temperatures.[8] For applications like cosmetics where odor is a major issue, researchers have focused on creating more stable, cyclized derivatives that do not readily release DMS.[5][7]

Q3: Is it necessary to protect the sulfonium group of SMM during synthesis?

A3: In many synthetic strategies, particularly solid-phase peptide synthesis (SPPS), the methionine side chain is often left unprotected due to its perceived non-reactivity under standard coupling conditions.[3][9] However, this leaves it vulnerable to oxidation and S-alkylation during the acidic cleavage and deprotection steps.[2][4] While direct protection of the sulfonium group is not standard, mitigating side reactions through optimized cleavage cocktails is the more common and effective approach.

Q4: My SMM derivative appears to be degrading during storage. What are the optimal storage conditions?

A4: SMM and its derivatives can be unstable. Storage of plant matter rich in SMM has shown significant decreases in content over several months, with degradation accelerated by uncontrolled temperatures.[8] For purified compounds, it is recommended to store them as a stable salt form (e.g., chloride or bromide) at low temperatures (e.g., -20°C), under an inert atmosphere (like argon or nitrogen) to minimize oxidation, and protected from light and moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity: Presence of a +16 Da impurity in Mass Spec Oxidation of Methionine: The thioether or sulfonium group has been oxidized to a sulfoxide (B87167). This is a common side reaction, especially during acidic cleavage steps in peptide synthesis.[2][4][9]1. Use Scavengers: Add scavengers to the cleavage cocktail. Dimethyl sulfide (DMS), ammonium (B1175870) iodide (NH₄I), or triphenylphosphine (B44618) (PPh₃) with trimethylsilyl (B98337) chloride (TMSCl) can minimize or reverse oxidation.[2][3][4] 2. Degas Solvents: Use degassed buffers and solvents for reactions and purification to remove dissolved oxygen.[10] 3. Post-Synthesis Reduction: If oxidation occurs, the sulfoxide can sometimes be reduced back to the thioether post-cleavage.
Low Purity: Presence of a +56 Da impurity (or other alkyl adducts) S-Alkylation: During acidic deprotection (e.g., with TFA), carbocations from protecting groups (like tert-butyl) can alkylate the sulfur atom, forming a sulfonium salt impurity.[2][4]1. Optimize Scavenger Cocktail: Use a cleavage cocktail containing scavengers that effectively trap carbocations. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[2] 2. Reagent Selection: A reagent containing TFA/Anisole/TIS/TMSCl/Me₂S has been shown to reduce S-alkylation.[2]
Low Yield after Purification 1. Instability during Workup: The SMM derivative may be degrading under the purification conditions (e.g., pH, temperature). S-adenosylmethionine (a related compound) is known to be unstable in neutral and alkaline solutions.[11] 2. Poor Solubility: The derivative may have poor solubility in the chosen chromatography solvents, leading to losses. 3. Oxidation during Purification: Exposure to air and trace metals in buffers can cause oxidation.[10]1. Maintain Acidic pH: Keep the pH low during workup and purification if the compound is more stable in acid. S-adenosylmethionine, for instance, is relatively stable in strong acids.[12] 2. Add Reducing Agents: For purification, include a reducing agent like dithiothreitol (B142953) (DTT) and a metal chelator like EDTA in all buffers to prevent oxidation.[10] 3. Optimize Chromatography: Consider alternative methods like macroporous adsorption resins, which can be effective for separating methionine derivatives from salts.[13]

Experimental Protocols

Protocol 1: Cleavage and Deprotection of a Peptide Containing an SMM Moiety with Minimized Side Reactions

This protocol is adapted from best practices for preventing oxidation and S-alkylation during the final cleavage step in Fmoc-based solid-phase peptide synthesis.[2][4]

Objective: To cleave a synthesized peptide from the resin and remove side-chain protecting groups while minimizing oxidation and tert-butylation of the SMM residue.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (choose one based on available reagents):

    • Option A (with NH₄I): 90% Trifluoroacetic acid (TFA), 5% Dimethyl sulfide (DMS), 5% Ammonium Iodide (NH₄I) in water (1.5 M). Note: NH₄I has poor solubility in TFA and can complicate workup.[2][4]

    • Option B (Recommended): 85% TFA, 5% Anisole, 5% Triisopropylsilane (TIS), 5% Trimethylsilyl chloride (TMSCl), with 1 mg/mL Triphenylphosphine (PPh₃).[2]

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or Argon gas line

Procedure:

  • Transfer the peptide-bound resin to a reaction vessel.

  • Add the chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Flush the vessel with nitrogen or argon, seal it, and allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.

  • Proceed immediately to purification (e.g., RP-HPLC) using degassed solvents.

Visualizations

Workflow for SMM Derivative Synthesis

G General Workflow for SMM Derivative Synthesis cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis start Methionine Precursor protect Protecting Group Installation (Amino/Carboxyl) start->protect Standard protecting group chemistry methyl S-Methylation Reaction protect->methyl e.g., MeI, MeOTf deprotect Final Cleavage & Deprotection methyl->deprotect Acidic conditions (e.g., TFA) precip Precipitation & Isolation deprotect->precip e.g., Cold Ether side_reactions Side Reactions: - Oxidation (+16 Da) - S-Alkylation (+56 Da) deprotect->side_reactions purify Chromatography (e.g., HPLC) precip->purify analyze Characterization (MS, NMR) purify->analyze product Pure SMM Derivative analyze->product

Caption: A generalized workflow for the chemical synthesis and purification of an S-Methylmethionine derivative.

Troubleshooting Logic for Low Purity

G Troubleshooting Low Purity in SMM Synthesis start Analyze Crude Product (e.g., LC-MS) check_mass Unexpected Mass Peaks? start->check_mass plus_16 Mass +16 Da? check_mass->plus_16 Yes no_issue Purity is High check_mass->no_issue No is_oxidation Probable Oxidation to Sulfoxide plus_16->is_oxidation Yes plus_56 Mass +56 Da (tBu)? plus_16->plus_56 No solution_ox Solution: 1. Add Scavengers (DMS, PPh₃) 2. Use Degassed Solvents 3. Post-synthesis Reduction is_oxidation->solution_ox is_alkylation Probable S-Alkylation (tert-butylation) plus_56->is_alkylation Yes other_issues Other Impurities plus_56->other_issues No solution_alk Solution: 1. Optimize Scavenger Cocktail (TIS) 2. Ensure complete removal of Boc/tBu protecting groups is_alkylation->solution_alk solution_other Action: - Check starting material purity - Optimize coupling/reaction times - Adjust purification gradient other_issues->solution_other

Caption: A decision tree for troubleshooting common impurities encountered during SMM derivative synthesis.

SMM Degradation Pathway

G Primary Degradation Pathway of SMM SMM S-Methylmethionine (SMM) (Sulfonium Cation) Degradation Degradation (e.g., Heat, Base) SMM->Degradation DMS Dimethyl Sulfide (DMS) (Unpleasant Odor) Degradation->DMS Product 1 Homoserine Homoserine Lactone Degradation->Homoserine Product 2

References

optimizing extraction of S-Methylmethionine from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction of S-Methylmethionine (SMM), also known as Vitamin U, from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM) and why is it sometimes called this compound?

A1: S-Methylmethionine (SMM) is a derivative of the amino acid methionine.[1] It is naturally found in many plants and is an intermediate in several biosynthetic pathways.[1] The term "this compound" was coined in the 1950s by Garnett Cheney, who identified an uncharacterized factor in raw cabbage juice that appeared to help in the healing of peptic ulcers.[1][2] While it is not technically a vitamin, the name has persisted in some contexts.

Q2: Which plant materials are the richest sources of SMM?

A2: SMM is particularly abundant in certain plants. Some of the richest sources include vegetables from the Brassicaceae family like cabbage and kohlrabi, as well as tomatoes, celery, and various teas (Camellia sinensis).[3][4] The concentration can vary significantly based on the plant variety, growing conditions, and storage.[3]

Q3: How stable is SMM during extraction and storage?

A3: SMM is a heat-labile compound.[5] During thermal processing or high-temperature extraction, it can degrade into dimethyl sulfide (B99878) (DMS), which is responsible for the characteristic "cooked cabbage" aroma, and homoserine.[6][7] Storage also affects SMM content; for instance, cabbage stored at 0-1°C for six months showed a 34% decrease in SMM, while storage at uncontrolled temperatures resulted in a 62% decrease.[3] Therefore, optimizing extraction often involves minimizing heat exposure.

Q4: What are the common analytical methods for quantifying SMM?

A4: Several methods are used for the determination of SMM in plant extracts. Common techniques include High-Performance Liquid Chromatography (HPLC) with an amino acid analyzer, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).[6][8][9] LC-MS/MS, particularly using a stable isotope dilution assay, offers high sensitivity and accuracy for quantification.[6]

Troubleshooting Guide

Issue 1: Low or No Detectable SMM Yield

Possible Cause Troubleshooting Steps
Thermal Degradation SMM is sensitive to heat. High temperatures during extraction (e.g., boiling, high-heat soxhlet) can lead to significant degradation into DMS.[5][6] Solution: Employ non-thermal or low-temperature extraction methods. Consider vacuum drying at low temperatures (<25°C) and cold solvent extraction.[10]
Inappropriate Solvent The polarity and pH of the solvent are crucial. Solution: Aqueous extraction is common.[11] A Korean patent suggests using purified water at 15°C with continuous circulation for high yield from cabbage.[10] For analytical purposes, acidic solutions are often used in initial sample preparation for LC-MS.[12][13]
Poor Quality Plant Material SMM content decreases significantly with improper or prolonged storage.[3] Solution: Use fresh plant material whenever possible. If using dried material, ensure it was processed under conditions that preserve SMM (e.g., freeze-drying or low-temperature vacuum drying).[10]
Inefficient Cell Lysis The solvent needs to penetrate the plant tissue to extract SMM effectively. Solution: Ensure the plant material is properly homogenized or pulverized (e.g., to a 50 mesh size) to increase the surface area for extraction.[10] Advanced techniques like ultrasound-assisted extraction can also improve cell disruption and yield.[14][15]

Issue 2: Inconsistent Results Between Extraction Batches

Possible Cause Troubleshooting Steps
Variability in Plant Material SMM levels can differ between plants of the same species due to cultivation, harvest time, and post-harvest handling.[3] Solution: Standardize the source and pre-treatment of your plant material. If possible, use a single, homogenized batch of material for a series of experiments.
Inconsistent Extraction Parameters Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect yield.[14] Solution: Strictly control all extraction parameters. Use automated or semi-automated systems where possible to ensure reproducibility. Document every step meticulously.
Sample Oxidation/Degradation SMM, like other sulfur-containing compounds, can be susceptible to oxidation during processing. Solution: Consider performing extractions under an inert atmosphere (e.g., nitrogen). Store extracts at low temperatures (-20°C to -80°C) and minimize freeze-thaw cycles.[13]

Quantitative Data Summary

The following table summarizes the SMM content found in various raw plant materials as reported in scientific literature. Note that values can vary widely due to different analytical methods, plant varieties, and growing conditions.

Plant MaterialSMM Concentration (per kg fresh weight)Reference(s)
Cabbage530 - 1040 mg[3]
Kohlrabi810 - 1100 mg[3]
Turnip510 - 720 mg[3]
Tomatoes2.8 - 830 mg[3][6]
Celery176 - 780 mg[3][6]
Leeks660 - 750 mg[3]
Raspberries270 mg[3]
Strawberries140 - 250 mg[3]

Experimental Protocols & Workflows

General Workflow for SMM Extraction and Analysis

The following diagram illustrates a generalized workflow for extracting and quantifying SMM from plant materials.

Caption: General workflow for SMM extraction and analysis.

Protocol 1: Non-Thermal Aqueous Extraction of SMM from Cabbage

This protocol is adapted from a patented method designed to maximize SMM yield by avoiding heat.[10]

  • Preparation of Material:

    • Select fresh cabbage and remove any non-usable parts. Wash thoroughly.

    • Dry the cabbage using a low-temperature vacuum dryer. The recommended conditions are 20°C at a pressure of 900 mmHg until the moisture content is between 1-5%.[10]

    • Pulverize the dried cabbage to a fine powder (e.g., 50 mesh).[10]

  • Extraction:

    • Use a continuous circulation extraction system.

    • The solvent is purified water maintained at a low temperature (e.g., 15°C).[10]

    • Extract the pulverized cabbage for a period of 180 minutes.[10] This method has been reported to yield an extract containing approximately 80 mg of SMM per 100 ml.[10]

  • Post-Extraction:

    • Filter or centrifuge the extract to remove solid plant material.

    • For preservation, the patent suggests an ultra-high temperature sterilization (135°C for 4 seconds) step.[10] While this seems counterintuitive for a heat-sensitive compound, it is likely performed rapidly to kill microorganisms for shelf-life extension, assuming some loss of SMM is acceptable for the final product's stability. For analytical purity, this step should be omitted and the sample should be frozen or analyzed immediately.

Protocol 2: General Sample Preparation for LC-MS/MS Analysis

This is a generalized guide for preparing a plant extract for SMM quantification via LC-MS/MS.

  • Initial Extraction:

    • Homogenize a known weight of fresh or freeze-dried plant material in a suitable extraction buffer (e.g., 0.1% formic acid in water).

    • Use a high-speed homogenizer or sonicator to ensure thorough cell disruption.

  • Protein Precipitation & Clarification:

    • Add a cold organic solvent like acetone (B3395972) or acetonitrile (B52724) to the homogenate to precipitate proteins.[12]

    • Vortex the sample and incubate at a low temperature (e.g., 4°C or -20°C) for 10-20 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitate.

  • Final Preparation:

    • Carefully transfer the supernatant to a new tube.

    • If the extract is highly concentrated, it may need to be diluted with the initial mobile phase of your chromatography method.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the LC-MS/MS system. It is advisable to include an internal standard (such as deuterium-labeled SMM) early in the extraction process for accurate quantification.[6]

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting low SMM yields.

G cluster_causes Potential Cause Categories cluster_solutions1 Degradation Solutions cluster_solutions2 Extraction Efficiency Solutions cluster_solutions3 Plant Material Solutions start Problem: Low SMM Yield c1 Degradation start->c1 c2 Inefficient Extraction start->c2 c3 Plant Material Issue start->c3 s1a High Temp? -> Use cold extraction c1->s1a s1b Long Extraction Time? -> Shorten duration c1->s1b s1c Oxidation? -> Use inert atmosphere c1->s1c s2a Poor Cell Lysis? -> Improve grinding/homogenization c2->s2a s2b Wrong Solvent? -> Test different polarities/pH c2->s2b s2c Poor Ratio? -> Optimize solvent:solid ratio c2->s2c s3a Old/Improperly Stored? -> Use fresh material c3->s3a s3b Low SMM Variety? -> Screen different sources c3->s3b s3c Incorrect Part Used? -> Confirm SMM location in plant c3->s3c

Caption: Troubleshooting flowchart for low SMM yield.

References

interference of other sulfur compounds in S-Methylmethionine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylmethionine (SMM) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the analytical challenges in SMM quantification, with a particular focus on interference from other sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for S-Methylmethionine (SMM) analysis?

A1: The most prevalent and robust methods for the quantification of SMM are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring SMM in complex biological matrices. Other methods that have been used include High-Performance Liquid Chromatography (HPLC) with other detectors and Gas Chromatography with a Flame Photometric Detector (GC-FPD), particularly for the analysis of SMM's thermal degradation product, dimethyl sulfide (B99878) (DMS).

Q2: Which sulfur-containing compounds are most likely to interfere with SMM analysis?

A2: While a definitive list is sample-dependent, several sulfur-containing compounds are potential sources of interference in SMM analysis due to their structural similarity or co-elution during chromatographic separation. These include:

  • S-Adenosylmethionine (SAM): As a metabolic precursor to SMM, SAM is structurally very similar and often present in the same biological samples.[3][4] Its presence can lead to isobaric interference (same nominal mass) and chromatographic co-elution if the separation method is not optimized.

  • S-Adenosylhomocysteine (SAH): Another key component of the methionine cycle, SAH can also pose a risk of interference.[4]

  • Methionine: The parent amino acid of SMM, methionine, can be present at much higher concentrations in biological samples and may cause matrix effects.

  • Glutathione (GSH): This abundant tripeptide contains a thiol group and can contribute to matrix effects, affecting the ionization efficiency of SMM in the mass spectrometer.

  • Other Thiols and Sulfides: A variety of other sulfur-containing compounds present in the sample matrix can co-elute and cause ion suppression or enhancement.

Q3: My SMM signal is inconsistent or lower than expected. What could be the cause?

A3: Inconsistent or low SMM signals are often attributed to matrix effects .[5][6] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of SMM in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[5][6] This is a common challenge in LC-MS/MS analysis of complex samples like plasma, tissue homogenates, and plant extracts.[6]

Q4: How can I troubleshoot and mitigate matrix effects in my SMM analysis?

A4: A systematic approach is crucial for addressing matrix effects. The following troubleshooting workflow can help identify and minimize their impact:

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Investigation cluster_3 Mitigation Strategies cluster_4 Verification Problem Inconsistent or Poor SMM Signal CheckSystem Verify LC-MS/MS System Performance (e.g., with standard solution) Problem->CheckSystem CheckSamplePrep Review Sample Preparation Protocol Problem->CheckSamplePrep PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion If system is OK PostExtractionSpike Conduct Post-Extraction Spike Analysis CheckSamplePrep->PostExtractionSpike If protocol is followed OptimizeChromo Optimize Chromatographic Separation (e.g., gradient, column chemistry) PostColumnInfusion->OptimizeChromo If matrix effect is detected ImproveSamplePrep Enhance Sample Cleanup (e.g., SPE, LLE) PostExtractionSpike->ImproveSamplePrep If matrix effect is confirmed UseInternalStandard Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChromo->UseInternalStandard ImproveSamplePrep->UseInternalStandard MatrixMatched Prepare Matrix-Matched Calibrators UseInternalStandard->MatrixMatched ValidateMethod Re-validate Analytical Method MatrixMatched->ValidateMethod

Troubleshooting workflow for SMM analysis interference.

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?

A5: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, SMM) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is the gold standard for correcting matrix effects in LC-MS/MS analysis.[5] Because it has nearly identical chemical and physical properties to the unlabeled SMM, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. 3. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for the column and analyte. For SMM, an acidic mobile phase is often used.
Injection of Sample in a Stronger Solvent than the Mobile Phase 1. Dilute the sample in the initial mobile phase. 2. Reduce the injection volume.
Column Overload 1. Dilute the sample. 2. Reduce the injection volume.
Extra-column Volume 1. Check for and minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected.
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents 1. Prepare fresh mobile phase using high-purity solvents and additives. 2. Filter all mobile phases.
Contaminated LC System 1. Flush the entire LC system with an appropriate cleaning solution.
Dirty Ion Source 1. Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Sample Carryover 1. Implement a robust needle wash protocol between injections. 2. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocol: LC-MS/MS Analysis of SMM in Biological Samples

This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Extraction from Tissue)

  • Homogenization: Weigh a known amount of frozen tissue (e.g., 50-100 mg) and homogenize in 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing a stable isotope-labeled internal standard for SMM).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted SMM.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. LC-MS/MS Parameters

Parameter Typical Conditions
LC Column C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to separate SMM from interfering compounds. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor specific precursor-to-product ion transitions for both SMM and its stable isotope-labeled internal standard. These must be determined empirically on your instrument.

Visualization of a Key Metabolic Pathway

The close structural relationship between SMM and other sulfur-containing metabolites is a primary reason for potential analytical interference. The following diagram illustrates the metabolic connections between methionine, S-adenosylmethionine (SAM), and S-methylmethionine (SMM).

SulfurMetabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SMM S-Methylmethionine (SMM) Methionine->SMM MT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Acceptor Acceptor Acceptor->Methylated_Acceptor

Metabolic pathway of S-Methylmethionine and related compounds.

This technical support guide provides a starting point for addressing common issues in SMM analysis. For further assistance, please consult the documentation for your specific analytical instrumentation and consider consulting with an analytical chemistry specialist.

References

long-term storage and stability of S-Methylmethionine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of S-Methylmethionine (SMM) standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid S-Methylmethionine (SMM) standards?

For long-term storage, solid S-Methylmethionine, typically available as L-Methionine-S-methyl Sulfonium Chloride, should be stored at 4°C in a tightly sealed container, protected from moisture due to its hygroscopic nature.[1][2] A supplier's certificate of analysis suggests a retest date of up to four years under these conditions, indicating good stability.[1]

Q2: How should I prepare and store SMM standard stock solutions?

It is highly recommended to prepare SMM stock solutions fresh for each use. If storage is necessary, prepare the solution in a suitable solvent (e.g., high-purity water or a slightly acidic buffer), aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or colder.

Q3: What is the expected stability of SMM in aqueous solutions?

While specific long-term stability data for SMM in aqueous solutions is limited, information on the related compound S-adenosylmethionine (SAM) suggests that freezing is the optimal storage method for aqueous solutions.[3] Acidic conditions (pH 2.5-4.4) have been shown to improve the stability of SAM in solution.[3] For SMM, it is best practice to use prepared solutions promptly.

Q4: What are the primary degradation products of SMM?

The primary degradation pathway of SMM, particularly with heat, involves the conversion to dimethyl sulfide (B99878) (DMS) and homoserine lactone.[4] This can be a concern during sample analysis involving elevated temperatures.

Q5: Are SMM standards sensitive to light?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent peak areas for SMM standard in chromatography. 1. Degradation of the standard solution. SMM may have degraded in solution, especially if stored for an extended period at room temperature or refrigerated. 2. Inconsistent sample preparation. Errors in dilution or handling of the standard. 3. Hygroscopic nature of solid standard. The solid may have absorbed moisture, leading to inaccurate weighing.1. Prepare fresh standard solutions for each analytical run. If storing, use aliquots and keep them frozen at -20°C or below. 2. Review and standardize the dilution procedure. Ensure accurate pipetting and thorough mixing. 3. Store the solid SMM standard in a desiccator at 4°C. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Appearance of unexpected peaks in the chromatogram. 1. Degradation of SMM. The unexpected peaks could be degradation products like dimethyl sulfide (DMS) or homoserine lactone. 2. Contamination. The solvent or glassware used for preparation might be contaminated.1. Confirm the identity of the degradation products by mass spectrometry if possible. Prepare fresh standards. 2. Use high-purity solvents and thoroughly cleaned glassware.
Gradual decrease in SMM concentration over time in stored solutions. Instability of SMM in the chosen solvent and storage conditions. Neutral or alkaline pH and elevated temperatures can accelerate degradation.Prepare solutions in a slightly acidic buffer (e.g., pH 4-5) to improve stability. Store aliquots at -80°C for longer-term storage. Consider performing a stability study under your specific laboratory conditions.

Data on S-Methylmethionine Stability

Due to limited published long-term stability studies on SMM analytical standards, the following tables summarize available information and provide general recommendations based on best practices for similar compounds.

Table 1: Recommended Storage Conditions for S-Methylmethionine Standards
Form Storage Temperature Recommended Duration Key Considerations
Solid (L-Methionine-S-methyl Sulfonium Chloride) 4°CUp to 4 years (based on supplier retest date)[1]Store in a desiccator; hygroscopic.[1][2]
Aqueous Solution (Water) -20°CShort-term (days to weeks)Prepare fresh if possible. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution (Acidic Buffer, pH 4-5) -20°CPotentially longer than in water (weeks to months)Based on stability data for the similar compound SAM.
Aqueous Solution 4°CVery short-term (hours to a few days)Prone to degradation.
Aqueous Solution Room TemperatureNot recommendedSignificant degradation can occur.
Table 2: Factors Affecting S-Methylmethionine Stability
Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation to DMS.[4]Store solid at 4°C and solutions frozen (-20°C or colder).
pH Neutral and alkaline conditions may promote degradation.Use slightly acidic (pH 4-5) buffers for solutions.
Moisture Solid form is hygroscopic and can absorb water, affecting weighing accuracy.Store solid standard in a desiccator.
Light Potential for photodegradation (general precaution for standards).Store in amber vials or in the dark.
Freeze-Thaw Cycles Can degrade the molecule over time.Aliquot solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of S-Methylmethionine Standard Stock Solution (1 mg/mL)

Materials:

  • S-Methylmethionine (L-Methionine-S-methyl Sulfonium Chloride) solid standard

  • High-purity water (e.g., HPLC or LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Amber vials

Procedure:

  • Allow the container of solid SMM to equilibrate to room temperature before opening.

  • Accurately weigh approximately 10 mg of the SMM standard.

  • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

  • Add a small amount of high-purity water to dissolve the solid.

  • Once dissolved, bring the volume up to the 10 mL mark with high-purity water.

  • Mix the solution thoroughly.

  • If not for immediate use, aliquot the stock solution into single-use amber vials and store at -20°C or below.

Protocol 2: Stability Assessment of SMM Standard Solutions

Objective: To determine the stability of a prepared SMM standard solution under specific storage conditions.

Materials:

  • Prepared SMM stock solution

  • HPLC or LC-MS system with a suitable column for amino acid analysis

  • Calibrated pipettes and vials

  • Storage locations at desired temperatures (e.g., -20°C, 4°C, 25°C)

Procedure:

  • Prepare a fresh SMM standard solution at a known concentration (e.g., 100 µg/mL).

  • Immediately analyze an aliquot of the fresh solution (Time 0) using a validated chromatographic method to determine the initial peak area and concentration. This will serve as the baseline.

  • Aliquot the remaining solution into multiple vials for storage at each selected temperature condition.

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample using the same chromatographic method.

  • Compare the peak area or calculated concentration to the Time 0 value to determine the percentage of SMM remaining.

  • Plot the percentage of SMM remaining versus time for each storage condition to establish a stability profile.

Visualizations

SMM_Degradation_Pathway S-Methylmethionine Degradation Pathway SMM S-Methylmethionine (SMM) DMS Dimethyl Sulfide (DMS) SMM->DMS Heat, Neutral/Alkaline pH HomoserineLactone Homoserine Lactone SMM->HomoserineLactone Heat, Neutral/Alkaline pH

S-Methylmethionine (SMM) primary degradation pathway.

SMM_Standard_Workflow SMM Standard Preparation and Analysis Workflow cluster_prep Preparation cluster_storage Storage (if necessary) cluster_analysis Analysis Weigh Weigh Solid SMM Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Aliquot Aliquot into Vials Dilute->Aliquot For storage Inject Inject into HPLC/LC-MS Dilute->Inject For immediate use Store Store at -20°C or colder Aliquot->Store Store->Inject Thaw before use Acquire Acquire Data Inject->Acquire Process Process and Quantify Acquire->Process

Workflow for SMM standard preparation and analysis.

Troubleshooting_Logic Troubleshooting Inconsistent SMM Results Start Inconsistent SMM Peak Area CheckFresh Prepare Fresh Standard? Start->CheckFresh YesFresh Issue Persists CheckFresh->YesFresh No NoFresh Issue Resolved: Old standard was degraded CheckFresh->NoFresh Yes CheckSystem Check Instrument Performance (e.g., system suitability) YesFresh->CheckSystem Yes SystemOK System OK CheckSystem->SystemOK OK SystemNotOK Troubleshoot Instrument CheckSystem->SystemNotOK Not OK CheckMethod Review Sample Prep Protocol (e.g., dilution, solvent) SystemOK->CheckMethod MethodOK Protocol Correct CheckMethod->MethodOK OK MethodNotOK Revise Protocol CheckMethod->MethodNotOK Not OK Final Consider Matrix Effects if analyzing samples MethodOK->Final

A logical approach to troubleshooting inconsistent SMM results.

References

Technical Support Center: Enhancing S-Methylmethionine (SMM) In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylmethionine (SMM) in vivo delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with SMM. The questions are designed to help you identify and resolve common challenges.

Issue 1: Low Bioavailability of SMM in Animal Models

  • Question: My in vivo study shows low plasma and tissue concentrations of S-Methylmethionine after administration. What are the potential causes and how can I improve the bioavailability?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Permeability & Extensive First-Pass Metabolism SMM, like its related compound S-Adenosylmethionine (SAMe), can have its therapeutic potential limited by poor permeability and significant metabolism in the liver before reaching systemic circulation[1][2].
Solution: Encapsulate SMM in a nanoparticle or liposomal delivery system. Studies on SAMe have shown that these carriers can protect the molecule from degradation and enhance its absorption[1][2]. For example, inulin (B196767) nanoparticles have been shown to significantly increase the bioavailability of SAMe in rats[1][2].
Instability of SMM in Formulation S-Methylmethionine can be unstable in certain aqueous solutions, especially at neutral or alkaline pH and elevated temperatures. This can lead to degradation before and after administration[3].
Solution: Optimize your formulation's pH to be acidic (pH 3.0-5.0) to minimize degradation. For storage, keep SMM solutions frozen at -20°C or -80°C[3]. The use of certain salts, like 1,4-butanedisulfonate for SAMe, has been shown to improve stability in liposomal formulations[4].
Rapid Clearance by the Reticuloendothelial System (RES) Nanoparticle and liposomal delivery systems can be rapidly cleared from the bloodstream by macrophages in the liver and spleen, reducing circulation time and target tissue accumulation[5][6].
Solution: For liposomal and nanoparticle formulations, consider surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. PEGylation creates a hydrophilic layer that can reduce opsonization and subsequent phagocytosis, thereby prolonging circulation time[6][7].

Issue 2: Inconsistent Results Between Experiments

  • Question: I am observing high variability in SMM bioavailability and efficacy across different animals and experimental runs. What could be causing this inconsistency?

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Formulation Characteristics Minor variations in nanoparticle or liposome (B1194612) size, surface charge, and drug loading can significantly impact in vivo performance, leading to variable results[8].
Solution: Strictly control the parameters of your formulation protocol. This includes using consistent sources and concentrations of lipids/polymers, maintaining a constant drug-to-carrier ratio, and standardizing procedural steps like sonication or extrusion times and pressures. Characterize each batch of your formulation for size, zeta potential, and encapsulation efficiency to ensure consistency.
Variability in Animal Dosing Technique Improper or inconsistent oral gavage or injection techniques can lead to significant differences in the administered dose and absorption rate.
Solution: Standardize the administration protocol. For oral gavage, ensure all personnel use the same technique and appropriately sized gavage needles for the animals. For injections, ensure the injection site and volume are consistent. A pilot study to refine the dosing procedure can be beneficial[9].
Animal-to-Animal Physiological Differences Factors such as age, sex, and individual metabolic rates can influence drug absorption and metabolism, contributing to variability[10].
Solution: Use animals from a consistent source and of the same age and sex. Ensure standardized housing and feeding conditions. Fasting animals overnight before oral dosing can help reduce variability in gastrointestinal conditions[10].

Frequently Asked Questions (FAQs)

Q1: What is S-Methylmethionine (SMM) and why is it used in research?

A1: S-Methylmethionine (SMM), sometimes referred to as Vitamin U, is a derivative of the amino acid methionine[11][12]. It is a naturally occurring compound found in many plants[11][12]. SMM is a potent methyl donor and is involved in various metabolic processes[13][14][15]. It has been investigated for its potential health benefits, including gastroprotective effects, antioxidant activity, and roles in regulating glucose and lipid metabolism[13][14][15][16].

Q2: What are the main challenges in delivering SMM in vivo?

A2: The primary challenges for in vivo delivery of SMM are similar to those for S-Adenosylmethionine (SAMe), which include poor permeability across biological membranes and extensive first-pass metabolism in the liver, leading to low oral bioavailability[1][2]. Additionally, the stability of SMM in formulations can be a concern[3][17].

Q3: What are the most promising delivery systems for improving SMM bioavailability?

A3: Nanoparticle and liposomal delivery systems are among the most promising strategies. For the related compound SAMe, encapsulating it in inulin or pectin (B1162225) nanoparticles has been shown to significantly increase its oral bioavailability[1][2][18]. Liposomal formulations, particularly those with anionic lipids, have also demonstrated enhanced delivery and potency of SAMe[4][19].

Q4: How can I determine the amount of SMM successfully loaded into my delivery system?

A4: The amount of SMM loaded is determined by calculating the encapsulation efficiency (EE%). This is typically done using an indirect or direct method. The indirect method involves separating the nanoparticles/liposomes from the solution (e.g., by centrifugation) and measuring the amount of free SMM in the supernatant. The EE% is then calculated as: EE% = [(Total SMM - Free SMM) / Total SMM] x 100. Direct methods involve disrupting the nanoparticles/liposomes and measuring the encapsulated SMM directly[20][21][22].

Q5: What is a typical dosage of SMM used in animal studies?

A5: The optimal dosage of SMM can vary depending on the animal model, the delivery system used, and the therapeutic goal. It is recommended to conduct a dose-response pilot study to determine the most effective and non-toxic dose for your specific experiment[9]. For context, a study on the effects of SMM on chronic gastritis in humans used a daily dose of 300 mg[23].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SMM and related delivery systems to aid in experimental design and comparison.

Table 1: Bioavailability Enhancement with Novel Delivery Systems

Delivery SystemCompoundAnimal ModelIncrease in BioavailabilityReference
Inulin NanoparticlesSAMeRatsThree-fold increase compared to pure form[1][2]
Pectin Nanoparticles-in-MicroparticlesSAMeWistar Rats260% relative bioavailability[18]
Anionic Liposomes (DSPC/EPG)L/LMet-MACNot specifiedHigh encapsulation efficiency (>70%)[16][24]

Table 2: Physicochemical Properties of SMM Delivery Systems

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
L-methionine-loaded Chitosan (B1678972) Nanoparticles218.9 ± 7.4Not specifiedOptimum loading at 1.5 parts methionine to 1 part chitosan NPs[15]
SAMe-loaded Pectin Nanoparticles301.5 ± 20.3-16.3 ± 1.774.80 ± 3.75[18]

Experimental Protocols

Protocol 1: Preparation of SMM-Loaded Chitosan Nanoparticles (Adapted from L-methionine protocol)

This protocol is adapted from a method for preparing L-methionine-loaded chitosan nanoparticles using the ionic gelation method[25].

Materials:

  • S-Methylmethionine (SMM)

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring overnight at room temperature.

  • SMM Solution Preparation: Prepare an aqueous solution of SMM at the desired concentration.

  • Nanoparticle Formulation:

    • Add the SMM solution to the chitosan solution under magnetic stirring. The ratio of SMM to chitosan should be optimized for desired loading (e.g., start with a 1:1 weight ratio).

    • Prepare a TPP solution (e.g., 1 mg/mL in deionized water).

    • Add the TPP solution dropwise to the chitosan-SMM mixture under continuous stirring.

    • Continue stirring for 30-60 minutes to allow for nanoparticle formation.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes.

    • Discard the supernatant (which can be used to determine encapsulation efficiency).

    • Wash the nanoparticle pellet with deionized water and centrifuge again. Repeat this step twice.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.

Protocol 2: Preparation of SMM-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes[26][27].

Materials:

  • S-Methylmethionine (SMM)

  • Phospholipids (B1166683) (e.g., DSPC, DSPE-PEG2000)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 4.0-5.0 for SMM stability)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio is 10:5:0.2 for DSPC:Cholesterol:DSPE-PEG2000[9].

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Dissolve SMM in the hydration buffer.

    • Add the SMM-containing buffer to the flask with the lipid film.

    • Hydrate the film by gentle rotation or agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated SMM by dialysis against the hydration buffer or by size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Visualizations

SMM_Metabolic_Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (Methionine Adenosyltransferase) + ATP SMM S-Methylmethionine (SMM) SAM->SMM Methionine S-methyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Substrate Substrate SMM->Met Homocysteine S-methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Methylated_Substrate Methylated Substrate (DNA, proteins, etc.) Substrate->Methylated_Substrate

Caption: S-Methylmethionine (SMM) Biosynthesis and its role in the Methionine Cycle.

Troubleshooting_Workflow Start Low SMM Bioavailability Observed in Vivo Check_Formulation Is SMM encapsulated in a delivery system? Start->Check_Formulation Encapsulate Action: Encapsulate SMM in Nanoparticles or Liposomes Check_Formulation->Encapsulate No Check_Stability Is the formulation pH acidic and stored correctly? Check_Formulation->Check_Stability Yes Encapsulate->Check_Stability Adjust_pH_Storage Action: Adjust pH to 3.0-5.0 and store at -20°C or below Check_Stability->Adjust_pH_Storage No Check_Clearance Is the delivery system PEGylated? Check_Stability->Check_Clearance Yes Adjust_pH_Storage->Check_Clearance PEGylate Action: Add PEGylation to the formulation protocol Check_Clearance->PEGylate No Check_Consistency Are formulation parameters and dosing techniques consistent? Check_Clearance->Check_Consistency Yes PEGylate->Check_Consistency Standardize_Protocols Action: Standardize all protocols and characterize each batch Check_Consistency->Standardize_Protocols No End Re-evaluate Bioavailability Check_Consistency->End Yes Standardize_Protocols->End

Caption: Troubleshooting workflow for low in vivo bioavailability of SMM.

References

method refinement for S-Methylmethionine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of S-Methylmethionine (SMM) in complex matrices. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of S-Methylmethionine.

Issue ID Problem Potential Causes Recommended Solutions
SMM-T-01 Poor Peak Shape (Tailing or Fronting) Secondary Interactions: SMM, being a polar compound, can interact with active sites (e.g., residual silanols) on the stationary phase, especially on standard C18 columns.[1] Column Overload: Injecting too high a concentration of the analyte can saturate the column.[2] Inappropriate Mobile Phase pH: The pH can affect the ionization state of SMM and the column's surface chemistry.Optimize Chromatography: - Consider using a HILIC or a polar-embedded reversed-phase column designed for polar analytes.[1] - Adjust the mobile phase pH. SMM is most stable in acidic conditions (pH 3-5).[3] - Increase the buffer concentration in the mobile phase (e.g., 10-20 mM ammonium (B1175870) formate) to help mask silanol (B1196071) interactions.[4][5] Reduce Injection Load: - Dilute the sample or reduce the injection volume.[2]
SMM-T-02 Low or No Signal (Poor Sensitivity) Ion Suppression: Co-eluting matrix components (salts, lipids, proteins) interfere with the ionization of SMM in the mass spectrometer source.[6][7] Analyte Degradation: SMM is thermally labile and can degrade at neutral or alkaline pH or during sample processing at elevated temperatures.[8][9] Suboptimal MS Parameters: Incorrect source temperature, gas flows, or collision energy.Mitigate Matrix Effects: - Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] - Dilute the sample extract to reduce the concentration of interfering components.[10] - Optimize chromatography to separate SMM from the suppression zones, often at the beginning and end of the gradient.[7][11] Ensure Analyte Stability: - Keep samples and extracts at low temperatures (4°C or on ice) during preparation. - Use an acidic mobile phase and sample diluent. - Prepare fresh samples and standards before analysis.[3] Optimize MS Conditions: - Perform a full optimization of source and compound-specific parameters for SMM and its internal standard.
SMM-T-03 Inconsistent Retention Time Column Equilibration: Insufficient equilibration time between injections, particularly for HILIC columns.[4] Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components. Column Degradation: Loss of stationary phase or column contamination over time.Ensure System Stability: - Allow for adequate column equilibration time (at least 10 column volumes) before each injection.[3] - Prepare fresh mobile phase daily. - Use a guard column to protect the analytical column from contaminants.[1] - Flush the column regularly with a strong solvent.[1]
SMM-T-04 High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[12] System Contamination: Buildup of contaminants in the LC system or MS ion source.[13][12] Carryover: Adsorption of SMM from a high-concentration sample onto system components, which then elutes in subsequent blank injections.Maintain System Cleanliness: - Use high-purity, LC-MS grade solvents and reagents. - Regularly clean the MS ion source according to the manufacturer's instructions. - Implement a rigorous system flushing protocol. Minimize Carryover: - Optimize the autosampler wash procedure, using a strong solvent. - Inject blank samples after high-concentration standards or samples to assess for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to correct for matrix effects when quantifying S-Methylmethionine?

A1: The most robust and widely accepted method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled SMM (d3-SMM or d6-SMM).[6] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate analyte/IS ratio and reliable quantification.[6]

Q2: How can I prevent the degradation of SMM during sample preparation and storage?

A2: SMM is known to be unstable under certain conditions. To minimize degradation, samples should be processed at low temperatures (e.g., on ice). SMM is more stable in acidic conditions (pH 3-5).[3] For long-term storage, samples and stock solutions should be kept at -80°C. Avoid repeated freeze-thaw cycles by storing samples in smaller aliquots.

Q3: Which type of chromatography column is best suited for SMM analysis?

A3: Due to its polar nature, SMM can be challenging to retain on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice as they provide better retention for polar compounds. Alternatively, modern polar-embedded or polar-endcapped reversed-phase columns can also offer improved retention and peak shape.

Q4: My SMM recovery is low. What are the likely causes and how can I improve it?

A4: Low recovery can stem from several factors during sample preparation. Inefficient extraction from the matrix is a common cause. Ensure the extraction solvent is appropriate for your sample type and that there is sufficient mixing and time for extraction. Another cause can be analyte loss during solvent evaporation steps if they are too harsh (high temperature or prolonged time). Finally, irreversible adsorption of SMM to container surfaces or filter membranes can also lead to low recovery. Consider using low-binding tubes and evaluate different filter materials.

Q5: What are typical validation parameters for an SMM quantification method?

A5: A validated method for SMM quantification should include data on linearity (correlation coefficient >0.99), accuracy (recovery), precision (intra- and inter-day variation), limit of detection (LOD), and limit of quantification (LOQ).[14][15][16] The acceptance criteria for these parameters are often guided by regulatory standards (e.g., FDA or EMA guidelines for bioanalytical method validation).

Quantitative Data Summary

The following table summarizes validation parameters for SMM and related amino acid quantification from various studies to provide a comparative overview.

AnalyteMatrixMethodRecovery (%)LODLOQReference
S-Methylmethionine Brassicaceae VegetablesUPLC-ESI-MS---[17]
S-Methylmethionine CeleryLC-MS/MS---[6][7]
S-Methylmethionine Fresh TomatoesLC-MS/MS---[6][7]
MethionineHuman PlasmaLC-ESI-MS/MS99.3 - 101.7%0.04 µmol/L0.1 µmol/L-
Various Amino AcidsHuman PlasmaLC-MS/MS--Varies by analyte[18]
PhytohormonesPlant TissuesUPLC-MS/MS85 - 115%Varies by analyteVaries by analyte[19]

Experimental Protocols

Protocol: Quantification of S-Methylmethionine in Plant Tissue using LC-MS/MS

This protocol is a representative method based on common practices for amino acid analysis in complex plant matrices.

1. Sample Preparation (Extraction)

  • Homogenization: Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., d3-SMM) to each sample.

  • Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol (B129727) in water with 0.1% formic acid).

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, this extract can be injected directly. For more complex matrices, an additional cleanup step is recommended.

2. Optional: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge: Use a mixed-mode or C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the previous step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and highly polar interferences.

  • Elution: Elute SMM with 1 mL of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute polar compounds.

    • 0-1 min: 95% B

    • 1-5 min: Gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both SMM and its SIL-IS. (e.g., for SMM: m/z 164 -> 118, 101). These should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Plant Tissue Spike_IS 2. Spike with Internal Standard Homogenize->Spike_IS Extract 3. Extract with Acidified Methanol Spike_IS->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LC_Separation 6. LC Separation (HILIC) Supernatant->LC_Separation Inject MS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing 8. Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for SMM quantification.

troubleshooting_workflow Start Start: Analytical Issue Encountered CheckPeakShape Is Peak Shape Poor? (Tailing/Fronting) Start->CheckPeakShape CheckSignal Is Signal Intensity Low or Inconsistent? CheckPeakShape->CheckSignal No Sol_PeakShape Solution: - Use HILIC/Polar Column - Adjust Mobile Phase pH - Reduce Sample Load CheckPeakShape->Sol_PeakShape Yes CheckRT Is Retention Time Shifting? CheckSignal->CheckRT No CheckMatrixEffects Assess Matrix Effects (Post-Spike) CheckSignal->CheckMatrixEffects Yes CheckEquilibration Is Column Equilibration Sufficient? CheckRT->CheckEquilibration Yes Sol_RT Solution: - Increase Equilibration Time - Prepare Fresh Mobile Phase - Use Guard Column CheckRT->Sol_RT Yes CheckStability Review Sample Handling (Temp, pH) CheckMatrixEffects->CheckStability Sol_Signal Solution: - Improve Sample Cleanup (SPE) - Use SIL-IS - Keep Samples Cold/Acidic CheckStability->Sol_Signal CheckMobilePhase Is Mobile Phase Fresh & Accurate? CheckEquilibration->CheckMobilePhase CheckMobilePhase->Sol_RT

Caption: Troubleshooting decision tree for SMM analysis.

References

Validation & Comparative

S-Methylmethionine vs. S-adenosylmethionine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of methyl donors is critical for designing effective experiments and developing novel therapeutics. This guide provides an objective comparison of S-Methylmethionine (SMM) and S-adenosylmethionine (SAMe), two key players in cellular methylation, supported by experimental data and detailed protocols.

Introduction to S-Methylmethionine and S-adenosylmethionine

S-adenosylmethionine (SAMe) is a cornerstone of cellular metabolism, serving as the primary methyl group donor in a vast array of biochemical reactions. Synthesized from methionine and ATP, SAMe is indispensable for the methylation of DNA, RNA, proteins, and lipids, thereby regulating fundamental cellular processes such as gene expression, signal transduction, and biosynthesis.[1][2][3] The ratio of SAMe to its demethylated product, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation capacity.[4]

S-Methylmethionine (SMM) , also known as "vitamin U," is a derivative of methionine. It is biosynthesized from L-methionine and SAMe by the enzyme methionine S-methyltransferase.[5] While abundant in plants, where it is thought to be involved in sulfur transport and methionine storage, its role in mammals is less defined.[6] However, emerging evidence suggests that SMM can act as a methyl donor in specific enzymatic reactions.[7][8]

Comparative Analysis of Methyl Donor Performance

Direct comparative studies on the methyl donor efficiency of SMM and SAMe across a wide range of methyltransferases are limited. However, research on the human betaine-homocysteine S-methyltransferase (BHMT) and its isoform BHMT-2 provides a clear, quantitative comparison in a mammalian system.[7][8]

BHMT is a zinc metalloenzyme that plays a role in the remethylation of homocysteine to methionine. While its primary methyl donor is betaine (B1666868), it can also utilize SMM. In contrast, BHMT-2 is a homolog of BHMT that specifically uses SMM as its methyl donor and cannot use betaine.[7][8]

Quantitative Data Summary

The following table summarizes the kinetic parameters of human BHMT and BHMT-2 with SMM and SAMe. This data provides a direct comparison of their efficiency as methyl donors in the context of homocysteine methylation.

EnzymeMethyl DonorKm (mM)kcat (min-1)kcat/Km (M-1s-1)Reference
BHMT Betaine0.0048303.5 x 106[7]
SMM4.67702.8 x 103[7]
BHMT-2 SMM0.946501.2 x 104[7][8]
SAMe-Some activity*-[7]

*BHMT-2 exhibited some activity with SAMe, but detailed kinetic parameters were not determined in the study.[7]

Key Observations:

  • For the BHMT enzyme, betaine is a significantly more efficient methyl donor than SMM, as indicated by the much higher catalytic efficiency (kcat/Km).[7]

  • BHMT-2, however, demonstrates a clear preference for SMM as a methyl donor and has a higher catalytic efficiency with SMM compared to BHMT.[7]

  • The Km of BHMT-2 for SMM (0.94 mM) suggests a physiologically relevant role, especially in tissues where SMM may be present from dietary sources.[7][8]

Signaling Pathways

SAMe and SMM are implicated in distinct signaling pathways, reflecting their different roles in cellular regulation.

S-adenosylmethionine (SAMe) and the mTORC1 Pathway

SAMe is a critical regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central controller of cell growth, proliferation, and metabolism.[9][10] The protein SAMTOR acts as a direct sensor of intracellular SAM levels. When SAM levels are high, SAMTOR is released from the GATOR1 complex, leading to the activation of mTORC1.[2] This intricate sensing mechanism ensures that cell growth is coupled to the availability of this essential methyl donor.

SAMe_mTORC1_Pathway cluster_legend Legend Activation Activation Inhibition Inhibition Metabolite Metabolite Protein Protein/Complex Methionine Methionine SAMe S-adenosylmethionine (SAMe) Methionine->SAMe SAMTOR SAMTOR SAMe->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 mTORC1 mTORC1 GATOR1->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

SAMe-mTORC1 Signaling Pathway
S-Methylmethionine (SMM) and the ERK1/2 Pathway

Evidence suggests that SMM can activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[11] A study on human dermal fibroblasts demonstrated that SMM treatment led to the phosphorylation and activation of ERK1/2. This activation was linked to increased cell proliferation and migration, which are crucial processes in wound healing.[11] This finding points to a potential role for SMM in tissue repair and regeneration, mediated through a well-established signaling cascade.

SMM_ERK1_2_Pathway cluster_legend Legend Activation Activation Metabolite Metabolite Protein Protein/Complex SMM S-Methylmethionine (SMM) CellSurfaceReceptor Cell Surface Receptor (?) SMM->CellSurfaceReceptor Activates MEK MEK CellSurfaceReceptor->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates & Activates ProliferationMigration Cell Proliferation & Migration ERK1_2->ProliferationMigration Promotes

SMM-ERK1/2 Signaling Pathway

Experimental Protocols

In Vitro Methyltransferase Assay for SMM with BHMT-2

This protocol is adapted from the methodology used to characterize the SMM-dependent methylation of homocysteine by BHMT-2.[7][8]

Objective: To determine the kinetic parameters of a methyltransferase with SMM as the methyl donor.

Materials:

  • Purified recombinant human BHMT-2 enzyme

  • S-Methylmethionine (SMM) solution of varying concentrations

  • L-homocysteine

  • [3H-methyl]-SMM (for radioactive assay) or a suitable detection system for non-radioactive assays

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT

  • Scintillation fluid and counter (for radioactive assay)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate on ice.

    • For a standard 50 µL reaction, add the following components:

      • Assay Buffer

      • L-homocysteine (at a saturating concentration, e.g., 2 mM)

      • Varying concentrations of SMM (e.g., 0.1 to 10 mM)

      • A tracer amount of [3H-methyl]-SMM

  • Enzyme Initiation:

    • Initiate the reaction by adding a pre-determined amount of purified BHMT-2 enzyme to each reaction mixture.

  • Incubation:

    • Incubate the reactions at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Product Separation and Quantification (Radioactive Method):

    • The product, [3H-methyl]-methionine, can be separated from the unreacted [3H-methyl]-SMM using cation-exchange chromatography.

    • Alternatively, a simpler method involves spotting the reaction mixture onto a P81 phosphocellulose filter paper, washing the filter to remove unreacted substrate, and then quantifying the radioactivity of the product retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the initial reaction velocities at each SMM concentration.

    • Plot the initial velocities against the SMM concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow for Comparative Analysis

To directly compare the methyl donor efficiency of SMM and SAMe for a specific methyltransferase, a parallel experimental setup is required.

Comparative_Workflow cluster_SMM SMM Arm cluster_SAMe SAMe Arm SMM_Substrate Methyl Acceptor + SMM (varying conc.) SMM_Enzyme Add Enzyme SMM_Substrate->SMM_Enzyme SMM_Incubate Incubate (t, T) SMM_Enzyme->SMM_Incubate SMM_Detect Detect Product SMM_Incubate->SMM_Detect Analysis Kinetic Analysis (Km, kcat, kcat/Km) SMM_Detect->Analysis SAMe_Substrate Methyl Acceptor + SAMe (varying conc.) SAMe_Enzyme Add Enzyme SAMe_Substrate->SAMe_Enzyme SAMe_Incubate Incubate (t, T) SAMe_Enzyme->SAMe_Incubate SAMe_Detect Detect Product SAMe_Incubate->SAMe_Detect SAMe_Detect->Analysis Start Start Start->SMM_Substrate Start->SAMe_Substrate

Comparative Experimental Workflow

Conclusion

S-adenosylmethionine is unequivocally the universal methyl donor, participating in a vast number of essential cellular reactions. Its role in cellular signaling, particularly through the mTORC1 pathway, underscores its central importance in coupling nutrient status to cell growth.

S-Methylmethionine, while derived from SAMe, appears to have a more specialized role as a methyl donor. The available quantitative data from studies on BHMT and BHMT-2 demonstrate that SMM can be an efficient methyl donor for specific enzymes.[7][8] Its involvement in the ERK1/2 signaling pathway suggests potential roles in cellular processes like tissue repair.[11]

For researchers in drug development and cellular metabolism, the key takeaway is that while SAMe remains the primary focus for studies on general methylation, SMM presents an intriguing alternative with potentially more targeted effects. Future research should aim to elucidate the broader substrate scope of SMM with other mammalian methyltransferases and further explore its role in cellular signaling. This will provide a more complete understanding of the division of labor between these two important methyl donors.

References

A Comparative Analysis of S-Methylmethionine and Proton Pump Inhibitors for Ulcer Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The therapeutic landscape for peptic ulcer disease is dominated by acid-suppressing agents, most notably proton pump inhibitors (PPIs). However, interest in alternative and complementary therapies continues to grow, with compounds like S-Methylmethionine (SMM), often referred to as "Vitamin U," garnering attention for their potential gastroprotective effects. This guide provides a detailed comparison of the efficacy, mechanisms of action, and supporting experimental data for both SMM and PPIs in the context of ulcer treatment.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between S-Methylmethionine and Proton Pump Inhibitors lies in their mode of action. PPIs directly target the final step of acid production, while SMM appears to work through a multi-faceted cytoprotective mechanism.

S-Methylmethionine (SMM): The Cytoprotective Agent

S-Methylmethionine, a derivative of the amino acid methionine found in sources like cabbage juice, is believed to exert its therapeutic effects by bolstering the stomach's natural defense mechanisms.[1][2][3] Its proposed mechanisms include:

  • Mucosal Protection: SMM is thought to stimulate the production of mucin, a key component of the protective mucous layer that shields the gastric lining from acid and other irritants.[1][2][3]

  • Anti-Inflammatory Effects: The compound may modulate the production of pro-inflammatory mediators, thereby reducing inflammation in the gastrointestinal tract.[1]

  • Tissue Repair and Regeneration: SMM may support tissue healing by contributing to DNA repair, protein synthesis, and cell proliferation.[1]

  • Antioxidant Properties: Some research suggests that SMM has antioxidant effects, which could help mitigate oxidative stress in the gastric lining.[4][5]

Proton Pump Inhibitors (PPIs): The Acid Blockers

PPIs, such as omeprazole, lansoprazole, and pantoprazole, are potent inhibitors of gastric acid secretion.[6][7][8] Their mechanism is highly specific and involves the irreversible blockade of the H+/K+ ATPase enzyme system, commonly known as the proton pump, located in the gastric parietal cells.[6][7][9] This action effectively prevents the final step of acid production, leading to a significant and prolonged reduction in stomach acidity, which in turn allows ulcers to heal.[6][8][10]

Visualizing the Mechanisms

To better illustrate these distinct pathways, the following diagrams have been generated using the DOT language.

SMM_Mechanism cluster_GastricMucosa Gastric Mucosa SMM S-Methylmethionine Mucin Mucin Production SMM->Mucin Stimulates AntiInflammatory Anti-Inflammatory Effects SMM->AntiInflammatory Promotes TissueRepair Tissue Repair & Regeneration SMM->TissueRepair Supports UlcerHealing Ulcer Healing Mucin->UlcerHealing AntiInflammatory->UlcerHealing TissueRepair->UlcerHealing PPI_Mechanism cluster_ParietalCell Gastric Parietal Cell PPI Proton Pump Inhibitors (PPIs) ProtonPump H+/K+ ATPase (Proton Pump) PPI->ProtonPump Irreversibly Inhibits AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Drives UlcerHealing Ulcer Healing AcidSecretion->UlcerHealing Reduced Acidity Promotes Comparative_Workflow Start Identify Therapeutic Agents (SMM vs. PPIs) Mechanism Elucidate Mechanisms of Action Start->Mechanism EfficacyData Gather Efficacy Data (Clinical Trials, Meta-Analyses) Mechanism->EfficacyData SafetyProfile Assess Safety and Tolerability EfficacyData->SafetyProfile Comparison Synthesize and Compare (Data Tables, Diagrams) SafetyProfile->Comparison Conclusion Draw Conclusions on Comparative Efficacy Comparison->Conclusion

References

Comparative Guide to the Hepatoprotective Efficacy of S-Methylmethionine in Drug-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of S-Methylmethionine and its Alternatives for Researchers and Drug Development Professionals

Introduction: Drug-induced liver injury (DILI) is a significant cause of morbidity and mortality and a major challenge in drug development. The search for effective hepatoprotective agents is ongoing. S-Methylmethionine (SMM), also known as Vitamin U, is a derivative of the amino acid methionine and has shown promise as a hepatoprotective agent in preclinical studies.[1] This guide provides a comparative analysis of the hepatoprotective effects of SMM against drug-induced injury, with a focus on its performance relative to established alternatives such as N-acetylcysteine (NAC) and silymarin. Due to the limited number of direct comparative studies involving SMM, this guide also incorporates data from its closely related and more extensively studied metabolite, S-adenosyl-L-methionine (SAMe), to provide a broader context for its potential efficacy.

Data Presentation: Quantitative Comparison of Hepatoprotective Effects

S-Methylmethionine (SMM) in Preclinical Models of Drug-Induced Liver Injury

SMM has demonstrated significant hepatoprotective effects in animal models of liver injury induced by various drugs. The following table summarizes key quantitative data from these studies.

Drug Model Animal Model SMM Dosage Key Biomarkers Results Reference
Valproic AcidFemale Sprague Dawley rats50 mg/kg/day (gavage) for 15 daysLiver enzymes (AST, ALT, ALP, LDH), Glutathione (B108866) (GSH), Lipid peroxidationSMM treatment reversed the valproic acid-induced increase in liver enzymes and lipid peroxidation, and restored depleted glutathione levels.[2]
Diethylnitrosamine (DEN) / Carbon Tetrachloride (CCl4)Male Wistar albino rats50 mg/kg/day (stomach tube) for 16 weeksLiver enzymes (AST, GGT), Albumin, Globulin, Inflammatory cytokines (TNF-α, iNOS, TGF-1β)MMSC (SMM) significantly improved liver function biomarkers and downregulated the expression of inflammatory cytokines.[3][4]
Comparative Efficacy of S-adenosyl-L-methionine (SAMe) and N-acetylcysteine (NAC) in Acetaminophen-Induced Liver Injury

As a key metabolite of SMM, SAMe has been more extensively studied, particularly in comparison to the standard DILI antidote, NAC. The following table presents data from a head-to-head comparison in a mouse model of acetaminophen-induced hepatotoxicity.

Treatment Group Liver to Body Weight Ratio (%) Alanine (B10760859) Aminotransferase (ALT) (U/L) Total Hepatic Glutathione (GSH) (nmol/mg protein) Reference
Vehicle Control4.6 ± 0.145 ± 59.8 ± 0.5
Acetaminophen (APAP)6.8 ± 0.310,500 ± 8001.2 ± 0.2
SAMe + APAP4.8 ± 0.24,500 ± 7003.5 ± 0.4
NAC + APAP5.9 ± 0.37,800 ± 9002.8 ± 0.3

Data adapted from a study in C57BL/6 mice. SAMe and NAC were administered at an equimolar dose of 1.25 mmol/kg intraperitoneally just before a 300 mg/kg intraperitoneal injection of acetaminophen. Hepatotoxicity was evaluated after 4 hours.

Experimental Protocols

Valproic Acid-Induced Liver Injury Model in Rats[2][5]
  • Animals: Female Sprague Dawley rats.

  • Groups:

    • Intact Control

    • Control + SMM (50 mg/kg/day, gavage)

    • Valproic Acid (VPA) only (500 mg/kg/day, intraperitoneally)

    • VPA + SMM

  • Duration: 15 days.

  • Procedure: On day 16, after overnight fasting, animals were sacrificed. Liver tissue was collected and homogenized.

  • Analysis: Liver homogenates were analyzed for levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), lactate (B86563) dehydrogenase (LDH), myeloperoxidase, sorbitol dehydrogenase, glutamate (B1630785) dehydrogenase, xanthine (B1682287) oxidase, lipid peroxidation (malondialdehyde levels), paraoxonase activity, and glutathione (GSH) levels.

Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma Model in Rats[3][4]
  • Animals: Male Wistar albino rats.

  • Groups:

    • Untreated Normal Control

    • Hepatocellular Carcinoma (HCC) induced by Diethylnitrosamine (DEN) and Carbon Tetrachloride (CCl4)

    • Normal rats treated with SMM (50 mg/kg/day, stomach tube)

    • HCC-induced rats treated with SMM

  • Induction of HCC: A single intraperitoneal injection of DEN (200 mg/kg), followed two weeks later by subcutaneous injections of CCl4 (3 ml/kg) weekly for 16 weeks.

  • Treatment: SMM was administered daily for 16 weeks after HCC induction.

  • Analysis: Serum levels of AST, gamma-glutamyl transferase (GGT), albumin, and globulin were measured. Liver tissue was analyzed for the expression of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and transforming growth factor-beta (TGF-1β) by qRT-PCR.

Visualizing the Mechanisms and Workflows

Metabolic Pathway of S-Methylmethionine

Metabolic Pathway of S-Methylmethionine (SMM) Methionine Methionine SAMe S-adenosyl-L-methionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase SMM S-Methylmethionine (SMM) SAMe->SMM Methionine S-methyltransferase Homocysteine Homocysteine SAMe->Homocysteine Methylation Reactions Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione (GSH) Cysteine->Glutathione Glutathione Synthesis Proposed Hepatoprotective Signaling Pathway of SMM Drug_Metabolite Drug / Toxic Metabolite ROS Reactive Oxygen Species (ROS) Drug_Metabolite->ROS Inflammation Inflammatory Cytokines (TNF-α, iNOS) Drug_Metabolite->Inflammation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Hepatocyte_Injury Hepatocyte Injury / Necrosis Inflammation->Hepatocyte_Injury SMM S-Methylmethionine (SMM) SMM->Inflammation Inhibits GSH Glutathione (GSH) SMM->GSH Enhances Synthesis GSH->ROS Neutralizes Lipid_Peroxidation->Hepatocyte_Injury Hepatoprotection Hepatoprotection Experimental Workflow for DILI Studies Animal_Model Animal Model Selection (e.g., Rats, Mice) Grouping Grouping (Control, DILI Inducer, DILI + SMM, DILI + Alternative) Animal_Model->Grouping Induction Induction of Liver Injury (e.g., Acetaminophen, CCl4) Grouping->Induction Treatment Treatment Administration (SMM, NAC, Silymarin) Induction->Treatment Sample_Collection Sample Collection (Blood, Liver Tissue) Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis (Liver Enzymes, GSH) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

S-Methylmethionine vs. Methionine Supplementation: A Comparative Guide to In Vivo Liver Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S-Methylmethionine (SMM), also known as Vitamin U, and methionine supplementation on liver health, based on available in vivo experimental data. While both are related sulfur-containing compounds, emerging evidence suggests divergent effects on the liver, particularly under conditions of hepatic stress. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to inform future research and therapeutic development.

Data Presentation: Quantitative Comparison of Liver Health Markers

The following tables summarize the in vivo effects of SMM and methionine supplementation on key markers of liver function and health from distinct experimental models. It is crucial to note that the data for SMM and methionine are derived from different studies employing different models of liver injury, as direct head-to-head comparative studies with extensive quantitative data are limited in the current literature.

Table 1: Effects of S-Methylmethionine (SMM) Supplementation on Liver Function in a Rat Model of Hepatocellular Carcinoma (HCC)

Model: Diethyl nitrosamine (B1359907) (DEN)/Carbon tetrachloride (CCl4)-induced HCC in Wistar albino rats.[1]

ParameterControl GroupHCC-Induced GroupHCC + SMM Group
Liver Enzymes
ALT (U/L)45.2 ± 2.1152.6 ± 7.355.4 ± 2.8
AST (U/L)58.7 ± 2.5189.3 ± 8.168.2 ± 3.1
GGT (U/L)12.1 ± 0.945.8 ± 2.315.7 ± 1.2
Serum Proteins
Albumin (g/dL)4.2 ± 0.22.1 ± 0.13.9 ± 0.2
Globulin (g/dL)2.5 ± 0.14.8 ± 0.32.8 ± 0.1
A/G Ratio1.680.441.39
Inflammatory Markers (Gene Expression)
TNF-αBaselineSignificantly Up-regulatedSignificantly Down-regulated
iNOSBaselineSignificantly Up-regulatedSignificantly Down-regulated
TGF-1βBaselineSignificantly Up-regulatedSignificantly Down-regulated

Data are presented as mean ± standard deviation. SMM treatment significantly restored liver function biomarkers and downregulated inflammatory gene expression towards normal levels.

Table 2: Contrasting Effects of Methionine and S-Methylmethionine in a Choline-Deficient Fatty Liver Rat Model

SupplementOutcome on Choline-Deficient Fatty Liver
S-MethylmethionineNormalized the fatty liver
Methionine (high dose)Accelerated the syndrome and increased liver weight

Table 3: Effects of Methionine Supplementation in a Methionine and Choline-Deficient (MCD) Diet-Induced Steatohepatitis Model in Rats

Methionine was supplemented to a diet known to cause liver injury due to its deficiency.

ParameterMCD Diet GroupMCD Diet + Methionine Group
Liver Enzymes
ALTSignificantly ElevatedSignificantly Reduced
ASTSignificantly ElevatedSignificantly Reduced
Liver Histology
SteatosisSeverePresent (not fully resolved)
Inflammation & NecrosisSevereSignificantly Ameliorated
Hepatic Markers
Glutathione (B108866) (GSH)DepletedRestored
S-adenosylmethionine (SAMe)DepletedPartially Restored

Methionine supplementation in a deficiency model ameliorates necroinflammation but may not fully resolve steatosis, highlighting its complex role. In contrast, high-dose methionine in other models can exacerbate liver injury.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols from the cited in vivo studies.

Protocol 1: SMM Supplementation in a Chemically-Induced Hepatocellular Carcinoma Rat Model[1]
  • Animal Model: Male Wistar albino rats (4-6 weeks old).

  • Induction of HCC:

    • A single intraperitoneal injection of diethyl nitrosamine (DEN) dissolved in physiological saline at a dose of 200 mg/kg body weight.

    • Two weeks later, subcutaneous injections of carbon tetrachloride (CCl4) at a dose of 3 ml/kg body weight (diluted 1:1 with corn oil) were administered weekly for six weeks to promote hepatic carcinogenesis.

  • Experimental Groups:

    • Normal Control: Received saline/corn oil vehicle.

    • HCC-Induced: Subjected to the DEN/CCl4 protocol.

    • Normal + SMM: Normal rats receiving SMM.

    • HCC + SMM: HCC-induced rats receiving SMM (dissolved in distilled water) orally at a dose of 40 mg/kg body weight daily from the 5th to the 10th week.

  • Biochemical Analysis: At the end of the 10-week period, blood was collected for the analysis of serum liver function markers (ALT, AST, GGT, albumin, globulin) using standard colorimetric methods with commercial kits.

  • Gene Expression Analysis: Liver tissues were collected for the analysis of TNF-α, iNOS, and TGF-1β gene expression by quantitative real-time PCR (qRT-PCR).

  • Histopathological Examination: Liver tissues were fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation.

Protocol 2: Methionine Supplementation in a Choline-Deficient Fatty Liver Rat Model (Hypothetical Reconstruction based on similar models)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Fatty Liver: Rats are fed a choline-deficient diet for a specified period (e.g., 8 weeks) to induce fatty liver.

  • Experimental Groups:

    • Control: Fed a standard chow diet.

    • Choline-Deficient: Fed the choline-deficient diet.

    • Choline-Deficient + Methionine: Fed the choline-deficient diet supplemented with a high dose of L-methionine.

    • Choline-Deficient + SMM: Fed the choline-deficient diet supplemented with SMM.

  • Analysis:

    • Liver-to-body weight ratio: Calculated at the end of the study.

    • Hepatic lipid content: Measured by biochemical assays (e.g., triglyceride levels).

    • Histopathology: H&E and Oil Red O staining of liver sections to assess steatosis.

    • Serum Liver Enzymes: Measurement of ALT and AST.

Signaling Pathways and Experimental Workflow

Methionine Metabolism and its Dual Role in the Liver

Methionine is an essential amino acid primarily metabolized in the liver. Its metabolic fate is crucial for hepatic health. Methionine is converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions essential for maintaining cellular function. SAMe is also a precursor for the synthesis of the major antioxidant, glutathione (GSH). However, excessive methionine can lead to an accumulation of toxic metabolites like homocysteine and S-adenosylhomocysteine (SAH), which can promote oxidative stress and inflammation, thereby contributing to liver injury.

Methionine_Metabolism cluster_transsulfuration Transsulfuration Pathway Met Methionine SAMe S-adenosylmethionine (SAMe) (Methyl Donor) Met->SAMe MAT SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, lipids) SAMe->Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met GSH Glutathione (GSH) (Antioxidant) HCY->GSH Cysteine

Caption: Metabolic pathway of methionine in the liver.

Proposed Hepatoprotective Mechanism of S-Methylmethionine (SMM)

SMM is thought to exert its liver-protective effects through multiple mechanisms, primarily by bolstering the liver's antioxidant and anti-inflammatory defenses. It is suggested that SMM can enhance the production of glutathione (GSH), a critical endogenous antioxidant. Furthermore, SMM has been shown to downregulate the expression of pro-inflammatory cytokines.

SMM_Pathway cluster_effects Cellular Effects SMM S-Methylmethionine (SMM) GSH Glutathione (GSH) Synthesis SMM->GSH Inflammation Pro-inflammatory Cytokines (TNF-α, iNOS, TGF-1β) SMM->Inflammation Antioxidant Increased Antioxidant Capacity GSH->Antioxidant Protection Hepatoprotection Antioxidant->Protection Inflammation->Protection

Caption: Proposed hepatoprotective pathways of SMM.

Experimental Workflow for In Vivo Assessment of SMM

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SMM in an in vivo model of liver injury.

Experimental_Workflow cluster_analysis Data Analysis start Animal Model Selection (e.g., Wistar Rats) induction Induction of Liver Injury (e.g., DEN/CCl4) start->induction grouping Randomization into Groups (Control, Injured, Injured+SMM) induction->grouping treatment SMM Administration (Oral Gavage) grouping->treatment monitoring Monitoring of Health (Weight, Behavior) treatment->monitoring endpoint Endpoint Data Collection (Blood, Liver Tissue) monitoring->endpoint biochem Biochemical Assays (ALT, AST, Albumin) endpoint->biochem histo Histopathology (H&E Staining) endpoint->histo gene Gene Expression (qRT-PCR) endpoint->gene

Caption: Experimental workflow for in vivo SMM studies.

Conclusion

The available in vivo evidence, though not from direct comparative studies, suggests that S-Methylmethionine and methionine can have markedly different effects on liver health. SMM consistently demonstrates hepatoprotective properties in models of liver injury, appearing to normalize liver function, reduce inflammation, and improve histology.[1][2] Conversely, while methionine is an essential amino acid, its supplementation at high doses or in certain metabolic contexts may exacerbate liver damage.[2] These findings underscore the potential of SMM as a therapeutic agent for liver diseases and highlight the need for further research to elucidate its mechanisms of action and to conduct direct, well-controlled comparative studies against methionine and other hepatoprotective compounds.

References

S-Methylmethionine vs. Famotidine: A Head-to-Head Comparison in Gastric Acid Regulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastric health research and therapeutic development, both S-Methylmethionine (SMM), often referred to as Vitamin U, and famotidine (B1672045) are compounds of significant interest. However, their roles and mechanisms in managing gastric acid-related conditions are fundamentally different. This guide provides a detailed, data-driven comparison of SMM and famotidine, highlighting their distinct effects on gastric acid secretion and mucosal protection.

Executive Summary

This comparative analysis reveals that S-Methylmethionine and famotidine are not direct competitors but rather represent two distinct strategies for promoting gastric health. Famotidine is a potent and direct inhibitor of gastric acid secretion, with its efficacy robustly supported by extensive clinical data. In contrast, S-Methylmethionine's primary role is gastroprotective, enhancing the resilience of the gastric mucosa against acidic and other damaging factors, with its effect on acid secretion being modulatory at best and not well-quantified. For researchers and drug development professionals, the choice between targeting acid secretion directly with agents like famotidine or bolstering mucosal defense with compounds like SMM depends on the specific therapeutic goals and the underlying pathology of the gastric condition being addressed.

Mechanism of Action

S-Methylmethionine (SMM): The Mucosal Guardian

S-Methylmethionine's principal mechanism is not the inhibition of gastric acid production but the enhancement of the gastric mucosal defense systems.[1][2] Its gastroprotective effects are attributed to several actions:

  • Stimulation of Mucus Secretion: SMM has been shown to increase the secretion of mucin, a key component of the protective mucus layer that lines the stomach.[1][3][4]

  • Enhancement of Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity and repair capacity of the gastric mucosa.

  • Support of Epithelial Cell Proliferation: SMM may aid in the regeneration of the stomach lining by promoting the growth of epithelial cells.[3][4]

  • Antioxidant and Anti-inflammatory Properties: SMM may help protect gastric tissues from oxidative stress and inflammation.[1][2][3]

While some literature mentions a "modulation" of gastric acid secretion by SMM, there is a notable lack of direct, quantitative evidence from rigorous clinical trials to support a significant inhibitory effect.[3][4] Some studies even suggest that SMM enhances ulcer healing without affecting acid secretion.[5]

SMM_Pathway cluster_effects Protective Effects SMM S-Methylmethionine (this compound) Mucosal_Cells Gastric Mucosal Cells SMM->Mucosal_Cells Acts on Mucus Increased Mucin Secretion Mucosal_Cells->Mucus Blood_Flow Enhanced Mucosal Blood Flow Mucosal_Cells->Blood_Flow Cell_Proliferation Epithelial Cell Proliferation Mucosal_Cells->Cell_Proliferation Protection Enhanced Gastric Mucosal Protection

Famotidine: The Acid Suppressor

Famotidine is a potent and highly selective histamine (B1213489) H2-receptor antagonist. Its mechanism of action is well-established and directly targets the final step of acid secretion in the stomach's parietal cells.

  • Histamine H2-Receptor Blockade: Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. It binds to H2 receptors on parietal cells, triggering a signaling cascade that activates the proton pump (H+/K+ ATPase).

  • Inhibition of Acid Secretion: Famotidine competitively blocks the H2 receptor, thereby preventing histamine from binding and initiating the acid secretion process. This leads to a significant reduction in both basal and stimulated gastric acid output.

Famotidine_Pathway cluster_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates Parietal_Cell Parietal Cell Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes Famotidine Famotidine Famotidine->H2_Receptor Blocks

Quantitative Comparison of Efficacy

Direct comparative data on the effect of SMM and famotidine on gastric acid secretion is unavailable due to the differing mechanisms of action. However, extensive quantitative data exists for famotidine's inhibitory effects.

ParameterFamotidineS-Methylmethionine
Mechanism of Action Histamine H2-receptor antagonist; directly inhibits gastric acid secretion.Enhances gastric mucosal defense; stimulates mucus secretion. Potential minor modulation of acid secretion is not well-quantified.
Effect on Basal Gastric Acid Secretion Significant inhibition. A 10 mg dose can inhibit fasting nocturnal basal secretion by 69%, with 20 mg and 40 mg doses achieving 86% to 94% inhibition.[6]No significant, well-documented effect.
Effect on Stimulated Gastric Acid Secretion Potent inhibition. A 20 mg oral dose can suppress pentagastrin-stimulated acid secretion by 90% two hours after administration.[7] Meal-stimulated acid secretion can be inhibited by up to 85% with a 40 mg dose.[6]No significant, well-documented effect.
Effect on Gastric pH Markedly increases gastric pH. A 20 mg intravenous dose can raise the mean gastric aspirate pH from 1.7 (placebo) to 6.2 within two hours.[8]No significant, well-documented effect.
Clinical Endpoint Reduction of intragastric acidity to promote healing of acid-related disorders like peptic ulcers and GERD.Protection of the gastric mucosa from injury and support of ulcer healing through enhanced defense mechanisms.

Experimental Protocols

Measurement of Gastric Acid Secretion in Human Subjects

A common method to quantify the effect of drugs on gastric acid secretion is through gastric aspiration studies, often in healthy volunteers or patients with specific gastric conditions.

Objective: To determine the effect of an investigational drug on basal and stimulated gastric acid secretion.

Materials:

  • Nasogastric tube

  • Aspiration pump

  • pH meter and titrator

  • Stimulant (e.g., pentagastrin, histamine, or a standardized meal)

  • Investigational drug (e.g., famotidine) and placebo

Procedure:

  • Subject Preparation: Subjects typically fast overnight.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed.

  • Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 1 hour), and the acid output is measured by titration.

  • Drug Administration: The investigational drug or placebo is administered (e.g., orally or intravenously).

  • Stimulated Acid Output (SAO) Measurement: After a set period following drug administration, a stimulant is given to induce acid secretion. Gastric contents are again continuously aspirated for a defined period (e.g., 2 hours), and the acid output is measured.

  • Data Analysis: The acid output (in mEq/hr) is calculated for both basal and stimulated conditions and compared between the drug and placebo groups.

Experimental_Workflow Start Start: Fasting Subject NG_Tube Insert Nasogastric Tube Start->NG_Tube BAO Measure Basal Acid Output (BAO) NG_Tube->BAO Drug_Admin Administer Drug or Placebo BAO->Drug_Admin Stimulation Administer Stimulant (e.g., Pentagastrin) Drug_Admin->Stimulation SAO Measure Stimulated Acid Output (SAO) Stimulation->SAO Analysis Data Analysis and Comparison SAO->Analysis End End Analysis->End

Conclusion

S-Methylmethionine and famotidine operate through fundamentally different mechanisms to promote gastric health. Famotidine is a direct and powerful inhibitor of gastric acid secretion, a therapeutic strategy with a wealth of supporting quantitative data from clinical trials. SMM, on the other hand, functions as a gastroprotective agent, enhancing the natural defense mechanisms of the stomach lining. While this protective role is valuable, its direct impact on reducing gastric acid levels is not well-established.

For researchers in drug development, this comparison underscores the importance of a nuanced approach to treating gastric disorders. While acid suppression with agents like famotidine is a cornerstone of therapy for many conditions, the development of compounds like SMM that bolster mucosal resilience represents a complementary and potentially synergistic strategy. Future research could explore the combined efficacy of these two approaches in managing complex gastric pathologies.

References

A Comparative Analysis of the Anti-inflammatory Effects of S-Methylmethionine and NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of S-Methylmethionine (SMM), also known as Vitamin U, and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to facilitate a comprehensive evaluation.

Executive Summary

NSAIDs are a cornerstone in the management of inflammation, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is well-characterized and supported by extensive quantitative data. S-Methylmethionine, a derivative of the amino acid methionine, has demonstrated anti-inflammatory potential, though its mechanisms are less clearly defined and appear to be multifactorial, involving the modulation of inflammatory cytokines rather than direct COX inhibition. This guide synthesizes the available preclinical and clinical data to draw a comparative picture of these two classes of anti-inflammatory agents.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from in vivo and in vitro studies for SMM's precursor, S-adenosylmethionine (SAMe), and various NSAIDs. A significant data gap exists for direct quantitative preclinical studies of SMM in standardized inflammation models.

Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)ED50
Indomethacin 10 mg/kgOral54% at 2, 3, and 4 hours[1]3 mg/kg (oral)[2]
Naproxen 15 mg/kgOral81% at 2 hours, 73% at 3 hours[1]15 mg/kg (oral)[1]
Diclofenac 3-100 mg/kgOralDose-dependent reduction[3]3.74 ± 1.39 mg/kg (oral)[3]
Celecoxib 0.3-30 mg/kgIntraperitonealDose-dependent reduction[4][5]Not explicitly stated
Ibuprofen (B1674241) ---ED50 ratio reference available[6]
S-Methylmethionine (SMM) Not AvailableNot AvailableNot AvailableNot Available
S-Adenosylmethionine (SAMe) Not AvailableNot AvailableNot AvailableNot Available

Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Inflammatory Mediators

CompoundAssayCell Type/SystemIC50 / ID50
Indomethacin COX-1 Inhibition--
COX-2 Inhibition--
Celecoxib COX-1 Inhibition--
COX-2 Inhibition--
Ibuprofen COX-1 Inhibition--
COX-2 Inhibition--
S-Methylmethionine (SMM) COX-1/COX-2 InhibitionNot AvailableNot Available
TNF-α InhibitionNot AvailableNot Available
S-Adenosylmethionine (SAMe) TNF-α InhibitionHuman Mononuclear Leukocytes131 µM[7]

Note: Specific IC50 values for COX inhibition by various NSAIDs are widely documented in scientific literature but are not uniformly presented in the initial search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema

This widely used in vivo model assesses acute inflammation.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (SMM or NSAID) or vehicle is administered, usually orally or intraperitoneally, at a predetermined time before the inflammatory insult.

    • A 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized edema.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED50, the dose causing 50% inhibition of edema, can then be determined from dose-response curves.[1][3]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the key enzymes in prostaglandin (B15479496) synthesis.

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Procedure:

    • The test compound is incubated with the COX enzyme.

    • Arachidonic acid, the substrate for COX, is added to initiate the enzymatic reaction.

    • The production of prostaglandins (B1171923) (e.g., PGE2) is measured, typically using an ELISA kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated. This allows for the determination of the compound's potency and selectivity for COX-1 versus COX-2.

LPS-Induced Cytokine Production in Mononuclear Leukocytes

This in vitro assay evaluates the effect of a compound on the production of inflammatory cytokines.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Procedure:

    • The cells are pre-treated with various concentrations of the test compound (SMM or NSAID).

    • Lipopolysaccharide (LPS), a component of bacterial cell walls, is added to the cell culture to stimulate an inflammatory response.

    • After a specific incubation period, the cell supernatant is collected.

  • Data Analysis: The concentration of inflammatory cytokines, such as TNF-α and IL-6, in the supernatant is measured using ELISA. The ID50, the dose causing 50% inhibition of cytokine production, can be calculated.[7]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of Action of NSAIDs.

SMM_Mechanism SMM S-Methylmethionine (SMM) Methyl_Donor Methyl Group Donor SMM->Methyl_Donor Signaling_Pathways Intracellular Signaling (e.g., NF-κB) SMM->Signaling_Pathways Modulation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Signaling_Pathways Cytokine_Expression Expression of Pro-inflammatory Cytokines (TNF-α, iNOS, TGF-β) Signaling_Pathways->Cytokine_Expression

Caption: Postulated Mechanism of S-Methylmethionine.

Experimental_Workflow Start Start: In Vivo Model (e.g., Rat) Treatment Administer Test Compound (SMM or NSAID) Start->Treatment Induce_Inflammation Induce Inflammation (Carrageenan Injection) Measure_Edema Measure Paw Edema (Plethysmometer) Induce_Inflammation->Measure_Edema Treatment->Induce_Inflammation Data_Analysis Analyze Data: % Inhibition, ED50 Measure_Edema->Data_Analysis

Caption: In Vivo Anti-inflammatory Assay Workflow.

Conclusion

The existing body of evidence strongly supports the potent anti-inflammatory effects of NSAIDs, mediated through the well-established mechanism of COX inhibition. Quantitative data from standardized preclinical models, such as the carrageenan-induced paw edema assay, are readily available for a wide range of NSAIDs, allowing for direct comparison of their potency.

S-Methylmethionine and its precursor, SAMe, also exhibit anti-inflammatory properties. However, the available data suggests a different mechanism of action that likely involves the modulation of pro-inflammatory cytokine expression rather than direct COX inhibition. A notable gap in the current scientific literature is the lack of direct, quantitative comparative studies of SMM against NSAIDs in standardized preclinical models. Future research should focus on generating this data to enable a more robust and direct comparison of their anti-inflammatory efficacy. This would include determining the ED50 of SMM in models like carrageenan-induced paw edema and its IC50 for the inhibition of various inflammatory mediators. Such studies are crucial for elucidating the therapeutic potential of SMM as a novel anti-inflammatory agent.

References

A Comparative Analysis of the Antioxidant Potential of S-Methylmethionine and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of S-Methylmethionine (SMM) and glutathione (B108866). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential applications of these compounds.

Introduction to S-Methylmethionine and Glutathione

S-Methylmethionine (SMM) , often referred to as "vitamin U," is a derivative of the amino acid methionine found in various vegetables.[1] While it has been studied for its anti-ulcer and anti-inflammatory properties, its direct antioxidant capabilities are less characterized.[1] Some studies suggest it may exert antioxidant effects indirectly, possibly by influencing the levels of endogenous antioxidant enzymes.[2]

Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant endogenous antioxidant in mammalian cells.[3] It plays a crucial role in protecting cells from oxidative damage by directly neutralizing reactive oxygen species (ROS), acting as a cofactor for antioxidant enzymes, and regenerating other antioxidants like vitamins C and E.[3][4]

Quantitative Comparison of Antioxidant Potential

Direct comparative studies on the in vitro antioxidant potential of SMM and glutathione are limited in the currently available scientific literature. While extensive quantitative data exists for glutathione across various antioxidant assays, similar data for SMM is scarce. The table below summarizes the available information.

Antioxidant AssayS-Methylmethionine (SMM)Glutathione (GSH)References
DPPH Radical Scavenging Activity (IC50) Data not available~115.28 µg/mL[5]
ABTS Radical Scavenging Activity (TEAC) Data not availableVaries depending on assay conditions[1][6]
Superoxide (B77818) Dismutase (SOD) Activity In vivo studies show increased SOD activity after MMSC treatment.Acts as a substrate for Glutathione Peroxidase, indirectly impacting SOD activity by reducing its substrate, superoxide.[2]
Catalase (CAT) Activity In vivo studies show increased CAT activity after MMSC treatment.Indirectly supports CAT activity by detoxifying its product, hydrogen peroxide, via Glutathione Peroxidase.[2]
Glutathione Peroxidase (GPx) Activity May indirectly influence GPx activity by potentially affecting glutathione levels.Serves as a direct and essential cofactor for GPx.[3]

Note: The lack of direct quantitative data for SMM in standard in vitro antioxidant assays like DPPH and ABTS makes a direct comparison of free radical scavenging ability challenging. The available data for SMM is primarily from in vivo studies, which suggest an indirect antioxidant effect through the upregulation of antioxidant enzymes.

Mechanisms of Antioxidant Action

Glutathione: A Multi-faceted Antioxidant

Glutathione employs a multi-pronged approach to combat oxidative stress:

  • Direct Radical Scavenging: The thiol group (-SH) of its cysteine residue directly donates a reducing equivalent to unstable reactive oxygen species (ROS), neutralizing them.

  • Enzymatic Detoxification: It serves as a crucial cofactor for the enzyme glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.

  • Regeneration of Other Antioxidants: Glutathione can regenerate other important antioxidants, such as vitamins C and E, to their active forms.

  • Detoxification of Xenobiotics: Through the action of glutathione S-transferases (GSTs), glutathione conjugates with toxins and facilitates their excretion from the body.

S-Methylmethionine: An Indirect Antioxidant?

The precise mechanism of SMM's antioxidant activity is not as well-defined as that of glutathione. Based on the available literature, it is hypothesized that SMM may function indirectly:

  • Upregulation of Antioxidant Enzymes: In vivo studies have demonstrated that administration of SMM can lead to increased activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[2]

  • Methyl Donor: As a derivative of methionine, SMM can act as a methyl group donor. Methylation processes are crucial for various cellular functions, and it is plausible that SMM influences the expression or activity of antioxidant-related genes through these pathways.

  • Potential Influence on Glutathione Metabolism: Some evidence suggests that SMM may enhance the production of glutathione, a critical molecule in liver detoxification processes. However, more direct evidence is needed to confirm this.

Role in Cellular Signaling Pathways

Glutathione and the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. However, under conditions of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and utilization.[7][8][9] Glutathione itself can modulate this pathway. Depletion of glutathione can lead to the activation of Nrf2, and glutathione can also directly interact with Keap1 through S-glutathionylation, leading to Nrf2 release and the subsequent antioxidant response.[10][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to GSH Glutathione (GSH) GSH->Keap1_Nrf2 induces S-glutathionylation & dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to sMaf sMaf sMaf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., GCL, GPx, SOD, CAT) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway and the role of glutathione.
Potential Signaling Involvement of S-Methylmethionine

The specific signaling pathways through which SMM exerts its potential antioxidant effects are not yet clearly elucidated. Based on its nature as a methionine derivative and a methyl donor, a hypothetical pathway can be proposed. SMM may contribute to the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, which can influence gene expression through DNA and histone methylation. This could potentially lead to the upregulation of antioxidant enzyme expression. Further research is required to validate this proposed mechanism.

SMM S-Methylmethionine (SMM) SAM S-Adenosylmethionine (SAM) SMM->SAM acts as methyl donor for Methylation DNA/Histone Methylation SAM->Methylation participates in Gene_Expression Altered Gene Expression Methylation->Gene_Expression leads to Antioxidant_Enzymes Increased Antioxidant Enzyme Synthesis (SOD, CAT) Gene_Expression->Antioxidant_Enzymes results in

Caption: Hypothetical antioxidant signaling pathway of S-Methylmethionine.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antioxidant potential are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

  • Procedure:

    • Prepare a stock solution of the test compound and a series of dilutions.

    • Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add a fixed volume of the DPPH solution to each dilution of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

start Start prep_sample Prepare Sample Dilutions start->prep_sample prep_dpph Prepare DPPH Solution start->prep_dpph mix Mix Sample and DPPH Solution prep_sample->mix prep_dpph->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the total antioxidant capacity of a sample.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. The extent of decolorization is proportional to the antioxidant capacity of the sample.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Prepare a stock solution of the test compound and a series of dilutions.

    • Add a fixed volume of the diluted ABTS•+ solution to each dilution of the test compound.

    • After a specific incubation time, measure the absorbance at 734 nm.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

start Start gen_abts Generate ABTS•+ Radical Solution start->gen_abts prep_sample Prepare Sample Dilutions start->prep_sample mix Mix Sample and ABTS•+ Solution gen_abts->mix prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.
Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme superoxide dismutase.

  • Principle: This assay often utilizes a system that generates superoxide radicals, such as the xanthine (B1682287)/xanthine oxidase system. A detection agent (e.g., a tetrazolium salt like WST-1 or NBT) is used, which is reduced by superoxide radicals to form a colored product. SOD in the sample dismutates the superoxide radicals, thereby inhibiting the reduction of the detection agent. The degree of inhibition is proportional to the SOD activity.

  • Procedure:

    • Prepare a sample homogenate (e.g., cell lysate or tissue homogenate).

    • Prepare a reaction mixture containing a buffer, xanthine, and the detection agent.

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at a specific temperature for a set time.

    • Measure the absorbance at the appropriate wavelength for the colored product.

    • SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.

start Start prep_sample Prepare Sample Homogenate start->prep_sample prep_reagents Prepare Reaction Mixture start->prep_reagents mix Add Sample to Reaction Mixture prep_sample->mix prep_reagents->mix initiate Initiate Reaction with Xanthine Oxidase mix->initiate incubate Incubate initiate->incubate measure Measure Absorbance incubate->measure calculate Calculate SOD Activity measure->calculate end End calculate->end

Caption: Workflow for the SOD activity assay.
Catalase (CAT) Activity Assay

This assay measures the activity of the enzyme catalase, which decomposes hydrogen peroxide.

  • Principle: The most common method involves monitoring the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. The rate of decrease in H2O2 concentration is measured, often by monitoring the decrease in absorbance at 240 nm, as H2O2 absorbs light at this wavelength.

  • Procedure:

    • Prepare a sample homogenate.

    • Prepare a reaction buffer containing a known concentration of H2O2.

    • Add the sample to the H2O2 solution to start the reaction.

    • Immediately monitor the decrease in absorbance at 240 nm over a specific time period using a spectrophotometer.

    • Catalase activity is calculated from the rate of H2O2 decomposition.

start Start prep_sample Prepare Sample Homogenate start->prep_sample prep_h2o2 Prepare H2O2 Solution start->prep_h2o2 mix Add Sample to H2O2 Solution prep_sample->mix prep_h2o2->mix measure Monitor Absorbance Decrease at 240 nm mix->measure calculate Calculate CAT Activity measure->calculate end End calculate->end

Caption: Workflow for the Catalase activity assay.
Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of the selenoenzyme glutathione peroxidase.

  • Principle: This is typically a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using glutathione (GSH) as a reducing substrate, which results in the formation of oxidized glutathione (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at 340 nm.

  • Procedure:

    • Prepare a sample homogenate.

    • Prepare a reaction mixture containing a buffer, glutathione, glutathione reductase, and NADPH.

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding the hydroperoxide substrate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • GPx activity is calculated from the rate of NADPH oxidation.

start Start prep_sample Prepare Sample Homogenate start->prep_sample prep_reagents Prepare Reaction Mixture (GSH, GR, NADPH) start->prep_reagents mix Add Sample to Reaction Mixture prep_sample->mix prep_reagents->mix initiate Initiate Reaction with Hydroperoxide mix->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate GPx Activity measure->calculate end End calculate->end

Caption: Workflow for the Glutathione Peroxidase activity assay.

Conclusion

Glutathione is a well-established and potent antioxidant with a clearly defined, multi-faceted mechanism of action and a crucial role in cellular signaling pathways, particularly the Keap1-Nrf2 pathway. Its antioxidant capacity has been extensively quantified through various in vitro assays.

In contrast, the antioxidant potential of S-Methylmethionine is less understood. While in vivo studies suggest it can enhance the activity of endogenous antioxidant enzymes, there is a notable lack of direct in vitro evidence to quantify its free radical scavenging ability. The proposed mechanisms for SMM's antioxidant action are currently hypothetical and require further investigation.

For researchers and professionals in drug development, glutathione represents a benchmark antioxidant with a robust body of supporting evidence. S-Methylmethionine, while showing promise in other therapeutic areas, requires more rigorous investigation to fully elucidate its direct antioxidant potential and mechanisms of action before it can be directly compared to established antioxidants like glutathione. Future research should focus on conducting direct comparative in vitro antioxidant assays and exploring the specific molecular pathways influenced by SMM.

References

validating the wound healing properties of S-Methylmethionine against standard treatments

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of available research suggests that S-Methylmethionine (SMM), a derivative of the amino acid methionine, demonstrates significant wound healing properties that are comparable to established standard treatments. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

S-Methylmethionine, sometimes referred to as "Vitamin U," has been shown to accelerate wound closure and promote re-epithelialization in preclinical studies.[1] Its mechanism of action involves the activation of dermal fibroblasts, crucial cells in the wound healing process, through the ERK1/2 signaling pathway.[1] This guide juxtaposes the performance of SMM against conventional wound care methodologies, offering a data-driven perspective on its potential as a therapeutic agent.

Comparative Efficacy: S-Methylmethionine vs. Standard of Care

To provide a clear comparison, the following table summarizes quantitative data on the efficacy of S-Methylmethionine and various standard wound healing treatments. It is important to note that direct head-to-head clinical trial data is limited; therefore, this table compiles data from separate studies to offer a comparative overview.

Treatment ModalityKey Efficacy Parameter(s)Quantitative ResultsSource(s)
S-Methylmethionine (SMM) Wound Closure RateFacilitated wound closure and promoted re-epithelialization compared with a control in animal models.[1]Kim et al. (2010)[1]
Fibroblast Proliferation & MigrationA single treatment was sufficient to promote the growth and migration of human dermal fibroblasts (hDFs).[1]Kim et al. (2010)[1]
Standard of Care (General) Healing Rate (Diabetic Foot Ulcers)57.33% healing rate at 12 weeks with traditional therapies (debridement, saline-moistened dressings, off-loading).A pivotal examination comparing traditional and emerging therapies (2023)
Saline Dressing Time to Wound Preparation for GraftingAverage of 10 days.Comparison of Normal Saline and Honey Dressing in Wound Preparation for Skin Grafting
Graft LossAverage of 2 cm².Comparison of Normal Saline and Honey Dressing in Wound Preparation for Skin Grafting
Hydrogel Dressings General EfficacyProvide a moist environment, remove excess exudate, and can be used for irregularly shaped and deep wounds.News-Medical.Net
Biocellulose & Carboxymethyl Cellulose (B213188) Dressings Healing Time (Epidermolysis Bullosa)Significantly reduced complete healing times compared to normal saline dressing.Clinical efficacy of biocellulose, carboxymethyl cellulose and normal saline dressing in epidermolysis bullosa (2019)
Emerging Therapies (Growth factors, skin substitutes, etc.) Healing Rate (Diabetic Foot Ulcers)81.33% healing rate at 12 weeks.A pivotal examination comparing traditional and emerging therapies (2023)

Unveiling the Mechanism: Signaling Pathways and Experimental Designs

To further understand the biological processes and experimental frameworks, the following diagrams illustrate the signaling pathway of S-Methylmethionine in wound healing and a typical experimental workflow for its evaluation.

SMM_Signaling_Pathway SMM S-Methylmethionine (SMM) CellSurfaceReceptor Cell Surface Receptor SMM->CellSurfaceReceptor ERK1_2 ERK1/2 (Extracellular signal-regulated kinase) CellSurfaceReceptor->ERK1_2 Activation Proliferation Fibroblast Proliferation ERK1_2->Proliferation Migration Fibroblast Migration ERK1_2->Migration WoundHealing Accelerated Wound Healing Proliferation->WoundHealing Migration->WoundHealing

S-Methylmethionine (SMM) Signaling Pathway in Dermal Fibroblasts.

Wound_Healing_Experimental_Workflow cluster_animal_model In Vivo Animal Model cluster_evaluation Evaluation WoundCreation Wound Creation (e.g., full-thickness excision) AnimalGrouping Animal Grouping (Control, SMM, Standard Treatment) WoundCreation->AnimalGrouping Treatment Topical Treatment Application AnimalGrouping->Treatment WoundClosure Wound Closure Rate (Image Analysis) Treatment->WoundClosure Histology Histological Analysis (Re-epithelialization, Collagen) Treatment->Histology TensileStrength Tensile Strength Measurement Treatment->TensileStrength DataAnalysis Data Analysis & Statistical Comparison WoundClosure->DataAnalysis Histology->DataAnalysis TensileStrength->DataAnalysis

A Typical Experimental Workflow for Evaluating Wound Healing Agents.

Detailed Experimental Protocols

A thorough understanding of the methodologies is critical for the evaluation and replication of scientific findings. Below are detailed protocols for key experiments cited in the validation of SMM's wound healing properties and for standard wound treatment assessments.

S-Methylmethionine (SMM) Wound Healing Model (In Vivo)
  • Animal Model: Typically, mice or rats are used. The dorsal skin is shaved and cleaned.

  • Wound Creation: A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 8 mm diameter).

  • Treatment Groups:

    • Control Group: The wound is treated with a vehicle control (e.g., saline or a base cream without SMM).

    • SMM Group: The wound is treated topically with a preparation containing a specific concentration of SMM.

    • Standard Treatment Group (for comparison): The wound is treated with a standard dressing (e.g., a hydrogel or saline-soaked gauze).

  • Application: Treatments are applied to the wounds daily or as determined by the study design. The wounds are often covered with a semi-occlusive dressing.

  • Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 10, and 14). The percentage of wound closure is calculated using image analysis software.

  • Histological Analysis: At the end of the experiment, tissue samples from the wound site are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

  • Tensile Strength Measurement: For incisional wound models, the tensile strength of the healed skin is measured using a tensiometer to determine the quality of wound repair.

Standard Wound Care Protocols

Standard wound care is multifaceted and depends on the wound type. Here are some common protocols:

  • Wound Cleansing: Wounds are typically cleansed with sterile normal saline to remove debris and reduce bacterial load.

  • Debridement: Non-viable tissue is removed to promote healing. This can be done surgically, mechanically (e.g., wet-to-dry dressings), enzymatically, or autolytically (using moisture-retentive dressings).

  • Dressings:

    • Saline-moistened Dressings: Gauze soaked in sterile saline is applied to the wound bed to maintain a moist environment. Dressings are changed regularly to prevent drying out.

    • Hydrogel Dressings: A layer of hydrogel is applied to the wound bed to donate moisture and facilitate autolytic debridement. This is particularly useful for dry wounds.

    • Foam Dressings: These are used for wounds with moderate to heavy exudate to absorb excess fluid while maintaining a moist wound environment.

  • Negative Pressure Wound Therapy (NPWT): A specialized foam dressing is placed in the wound, sealed with an adhesive film, and connected to a vacuum pump. This removes excess fluid, reduces edema, and promotes granulation tissue formation.

  • Skin Grafts and Substitutes: For large or non-healing wounds, skin grafts or bioengineered skin substitutes may be applied to provide a cellular and matrix scaffold for healing.

Conclusion

The available evidence suggests that S-Methylmethionine holds considerable promise as a wound healing agent. Its ability to stimulate key cellular processes in wound repair positions it as a viable candidate for further investigation and development. While direct comparative clinical trials with standard treatments are needed to definitively establish its place in clinical practice, the preclinical data is encouraging. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this novel therapeutic approach.

References

A Comparative Guide to S-Methylmethionine and Other Methyl Donors in Epigenetic Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S-Methylmethionine (SMM) and other key methyl donors, including S-adenosylmethionine (SAM), betaine (B1666868), choline (B1196258), and folate, on epigenetic modifications. We delve into the experimental data supporting their roles in DNA and histone methylation, detail the underlying biochemical pathways, and provide comprehensive experimental protocols for assessing their effects.

Executive Summary

Epigenetic modifications, such as DNA and histone methylation, are critical for regulating gene expression and maintaining cellular health. These processes are fundamentally dependent on the availability of methyl groups, which are supplied by various methyl donors. S-adenosylmethionine (SAM) is the universal methyl donor, directly participating in methylation reactions catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs)[1][2][3][4]. Other dietary compounds, including S-Methylmethionine (SMM), betaine, choline, and folate, play crucial roles in the one-carbon metabolism pathway that synthesizes and regenerates SAM.[5][6][7] Understanding the comparative efficacy and mechanisms of these methyl donors is vital for developing therapeutic strategies targeting epigenetic dysregulation in various diseases. While direct comparative studies on SMM are limited, its role as a precursor to SAM positions it as a potentially important modulator of epigenetic landscapes.[5] This guide synthesizes the current understanding of these methyl donors, with a focus on their impact on epigenetic modifications.

The Central Role of S-Adenosylmethionine (SAM)

S-adenosylmethionine (SAM) is the sole methyl group donor for the vast majority of biological methylation reactions, including the methylation of DNA and histones.[1][3][4] It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[8] The concentration of SAM and the ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), are critical determinants of cellular methylation potential.[1] A high SAM/SAH ratio promotes methyltransferase activity, while a low ratio can lead to inhibition of these enzymes and subsequent hypomethylation.

Comparative Analysis of Methyl Donors

While SAM is the direct methyl donor, other compounds contribute to the SAM pool through the one-carbon metabolism pathway. This section compares S-Methylmethionine, betaine, choline, and folate in their roles as methyl donors for epigenetic modifications.

S-Methylmethionine (SMM)

S-Methylmethionine, also known as "vitamin U," is a derivative of the amino acid methionine.[5] It is considered a potent methyl donor and can serve as a precursor to S-adenosylmethionine (SAM).[5] Although direct experimental data comparing the epigenetic effects of SMM to other methyl donors is currently scarce, its position in the one-carbon metabolism pathway suggests that it can influence DNA and histone methylation by increasing the intracellular pool of SAM. Further research is needed to elucidate the specific efficiency and potential unique effects of SMM on epigenetic modifications.

Betaine

Betaine, or trimethylglycine, is a crucial methyl donor, particularly in the liver. It participates in the methionine cycle by donating a methyl group to homocysteine to regenerate methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[6] This function is especially important under conditions of folate deficiency or when the folate-dependent pathway is impaired.

A comparative study on rat hepatocytes demonstrated that both betaine and SAM supplementation could increase the SAM/SAH ratio. However, only betaine was effective in preventing the release of homocysteine, a byproduct that can have detrimental cellular effects. This suggests that while both can support methylation, betaine has an additional benefit of reducing homocysteine levels.

Methyl DonorEffect on SAM/SAH RatioEffect on Homocysteine Release
Betaine IncreasedPrevented Increase
S-Adenosylmethionine (SAM) IncreasedNo significant effect
Choline

Choline is an essential nutrient that serves as a precursor to betaine.[7] Through its conversion to betaine, choline indirectly contributes to the remethylation of homocysteine to methionine, thereby supporting the synthesis of SAM.[7] Dietary choline intake has been shown to influence DNA and histone methylation patterns, particularly during development.

Folate

Folate (vitamin B9) is a critical B vitamin that plays a central role in the one-carbon metabolism. In the form of 5-methyltetrahydrofolate (5-MTHF), it donates a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS).[8] This pathway is essential for de novo SAM synthesis in most tissues. Folate deficiency has been linked to global DNA hypomethylation and an increased risk of various diseases.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these methyl donors and the experimental approaches to study their effects, we provide the following diagrams in DOT language.

One-Carbon Metabolism Pathway

One_Carbon_Metabolism cluster_methionine_cycle Methionine Cycle cluster_folate_cycle Folate Cycle cluster_choline_pathway Choline Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) Epigenetic_Modifications DNA & Histone Methylation SAM->Epigenetic_Modifications Methyl Group Donation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR Methylene_THF Methylene_THF THF->Methylene_THF SHMT Methyl_THF Methyl_THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->Homocysteine MS Methyl_THF->THF Choline Choline Betaine Betaine Choline->Betaine Choline Dehydrogenase Betaine->Homocysteine BHMT DMG DMG Betaine->DMG SMM S-Methylmethionine SMM->Methionine

Caption: Interconnected pathways of methyl donors in one-carbon metabolism leading to epigenetic modifications.

Experimental Workflow for DNA Methylation Analysis

DNA_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_bisulfite_conversion Bisulfite Conversion cluster_analysis Methylation Analysis Cell_Culture Cell Culture with Methyl Donor Supplementation DNA_Extraction Genomic DNA Extraction Cell_Culture->DNA_Extraction Bisulfite_Treatment Sodium Bisulfite Treatment DNA_Extraction->Bisulfite_Treatment PCR_Amplification PCR Amplification of Target Regions Bisulfite_Treatment->PCR_Amplification Sequencing Sequencing (e.g., Pyrosequencing) PCR_Amplification->Sequencing Data_Analysis Data Analysis and Quantification of Methylation Sequencing->Data_Analysis

Caption: A typical experimental workflow for analyzing changes in DNA methylation following supplementation with methyl donors.

Experimental Protocols

Measurement of SAM and SAH Levels by LC-MS/MS

Objective: To quantify the intracellular concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) to determine the methylation potential (SAM/SAH ratio).

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, cancer cell lines) in appropriate media. Treat cells with different methyl donors (SMM, SAM, betaine, choline, folate) at various concentrations and time points.

  • Metabolite Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate SAM and SAH using a suitable chromatography column (e.g., a C18 column).

    • Detect and quantify SAM and SAH using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis: Calculate the concentrations of SAM and SAH based on the standard curves and determine the SAM/SAH ratio.

Analysis of Global DNA Methylation by ELISA

Objective: To assess overall changes in the level of 5-methylcytosine (B146107) (5-mC) in the genome.

Methodology:

  • DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial DNA extraction kit.

  • ELISA-based Quantification:

    • Use a commercially available global DNA methylation ELISA kit.

    • Denature the DNA and coat it onto the wells of a microplate.

    • Add a primary antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate and measure the absorbance using a microplate reader.

  • Data Analysis: Quantify the percentage of 5-mC in each sample by comparing the absorbance to a standard curve generated with known amounts of methylated DNA.

Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing

Objective: To determine the methylation status of specific CpG sites within a gene promoter or other region of interest.

Methodology:

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using primers specific for the converted sequence.

  • Sequencing:

    • Sanger Sequencing: For analyzing a small number of clones from the PCR product to get a qualitative assessment of methylation patterns.

    • Pyrosequencing: A quantitative method that allows for the determination of the percentage of methylation at individual CpG sites.

    • Next-Generation Sequencing (NGS): For high-throughput analysis of multiple genes or regions simultaneously.

  • Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site. For pyrosequencing, the software provides the percentage of methylation. For NGS, bioinformatics pipelines are used to align the reads and calculate methylation levels.

Conclusion

The availability of methyl donors is a critical factor influencing epigenetic modifications, with S-adenosylmethionine serving as the central molecule in these processes. While S-Methylmethionine is a potent methyl donor and a precursor to SAM, further research is required to fully understand its comparative effects on DNA and histone methylation. Betaine, choline, and folate are essential dietary components that support the SAM cycle and have been shown to modulate epigenetic marks. The choice of methyl donor for therapeutic or research purposes should consider the specific metabolic context and desired outcome, such as the need to also regulate homocysteine levels. The experimental protocols provided in this guide offer a robust framework for investigating the nuanced roles of these important biomolecules in epigenetic regulation.

References

A Comparative Analysis of S-Methylmethionine and S-Adenosylmethionine on Liver Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of S-Methylmethionine (SMM) and S-Adenosylmethionine (SAMe) on liver gene expression. The information presented is based on available experimental data to assist researchers in understanding the distinct and overlapping roles of these two critical methyl donors in hepatic function and gene regulation.

Introduction

S-Adenosylmethionine (SAMe) is a well-established, universal methyl donor in all mammalian cells, playing a pivotal role in numerous biochemical reactions, including the methylation of DNA, proteins, and lipids.[1] The liver is the primary site of SAMe synthesis and metabolism, where it is crucial for maintaining normal hepatic function.[2] S-Methylmethionine (SMM), sometimes referred to as "vitamin U," is a derivative of the amino acid methionine and is also considered a potent methyl donor.[3] While both molecules are integral to methylation processes, their specific impacts on liver gene expression exhibit notable differences. This guide aims to delineate these differences through a comparative analysis of their metabolic pathways and documented effects on hepatic gene transcription.

Comparative Data on Liver Gene Expression

The following table summarizes the known effects of SMM and SAMe on the expression of specific genes in the liver, based on preclinical studies. It is important to note that direct comparative studies are limited, and the data is compiled from separate investigations.

GeneCompoundOrganism/ModelObserved Effect on ExpressionReference
Sult1e1 S-MethylmethionineMouse (High-Fat Diet)Upregulation[4]
Phlda1 S-MethylmethionineMouse (High-Fat Diet)Upregulation[4]
Ciart S-MethylmethionineMouse (High-Fat Diet)Upregulation[4]
MAT1A S-AdenosylmethionineHuman HepatocytesUpregulation[5]
MAT2A S-AdenosylmethionineHuman HepatocytesDownregulation[5]
BHMT S-AdenosylmethionineHuman HepatocytesDownregulation[5]

Metabolic Pathways and Mechanisms of Action

SMM and SAMe, while both methyl donors, originate from and participate in distinct points of the methionine metabolic cycle.

S-Adenosylmethionine (SAMe) Metabolism

SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[1] In the liver, the majority of transmethylation reactions utilize SAMe.[1] After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[1]

SAMe_Metabolism Met Methionine SAMe S-adenosylmethionine (SAMe) Met->SAMe MAT ATP ATP ATP->SAMe Methylated_Substrate Methylated Substrate SAMe->Methylated_Substrate Methyl- transferase SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyl group donation Substrate Acceptor Substrate Substrate->Methylated_Substrate Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Remethylation Cysteine Cysteine Hcy->Cysteine Transsulfuration

Fig. 1: Simplified metabolic pathway of S-adenosylmethionine (SAMe) in the liver.
S-Methylmethionine (SMM) Metabolism

SMM is a derivative of L-methionine metabolism where the adenosyl group of SAMe is replaced by a methyl group, a reaction catalyzed by the enzyme methionine S-methyltransferase.[3] SMM can then directly donate its methyl group to a variety of acceptor molecules.

SMM_Metabolism SAMe S-adenosylmethionine (SAMe) SMM S-Methylmethionine (SMM) SAMe->SMM Methionine S-methyltransferase Methylated_Substrate Methylated Substrate SMM->Methylated_Substrate Methyl group donation Methionine Methionine SMM->Methionine Substrate Acceptor Substrate Substrate->Methylated_Substrate

Fig. 2: Simplified metabolic pathway of S-Methylmethionine (SMM) in the liver.

Experimental Protocols

The following are representative experimental protocols for studying the effects of SMM and SAMe on liver gene expression.

Animal Study Protocol (SMM)

This protocol is based on a study investigating the effects of SMM in high-fat diet-fed mice.[6]

  • Animal Model: Male C57BL/6J mice.

  • Diet and Treatment:

    • Control Group: Low-fat diet (LF) or High-fat diet (HF).

    • Treatment Group: High-fat diet supplemented with 1% (w/w) DL-methionine methylsulfonium chloride (SMM) for 10 weeks.

  • Sample Collection: At the end of the treatment period, mice are euthanized, and liver tissues are collected and stored in an RNA stabilization solution at -20°C.

  • RNA Isolation: Total RNA is isolated from approximately 50 mg of liver tissue using a suitable reagent like TRIzol, following the manufacturer's instructions. RNA purity and integrity are assessed using spectrophotometry and agarose (B213101) gel electrophoresis.

  • Gene Expression Analysis (RNA-Sequencing):

    • High-quality RNA samples (3 per group) are selected for library preparation.

    • mRNA libraries are generated using a commercial kit (e.g., NEBNext® Ultra™ RNA Library Prep Kit for Illumina®).

    • Sequencing is performed on an Illumina platform (e.g., HiSeq 2000).

    • Bioinformatic analysis is conducted to identify differentially expressed genes between the treatment and control groups.

  • Gene Expression Analysis (qPCR Validation):

    • cDNA is synthesized from total RNA using a reverse transcription kit.

    • Quantitative PCR is performed using a SYBR Green-based assay on a real-time PCR system.

    • Gene expression is normalized to a stable housekeeping gene (e.g., β-actin).

    • Primer Sequences (Mouse):

      • Sult1e1: Fwd: CTTCCAGGAGATGAAGAACAATCC, Rev: GGAAGTGGTTCTTCCAGTCTCC[7]

      • Phlda1: Fwd: ACTGCGTGGAGCACACCTCTAA, Rev: ACGGTTCTGGAAGTCGATCAGC

      • Ciart: (Primer sequences for mouse Ciart would be designed using publicly available tools and validated).

Cell Culture Protocol (SAMe)

This protocol is a general representation for studying the effects of SAMe on human hepatocyte gene expression.

  • Cell Line: Human hepatocyte cell line (e.g., HepG2).

  • Treatment: Cells are treated with varying concentrations of SAMe (e.g., 0, 0.5, 1.0 mM) for a specified duration (e.g., 24 hours).

  • RNA Isolation: Total RNA is extracted from the cells using a standard protocol.

  • Gene Expression Analysis (qPCR):

    • cDNA synthesis and qPCR are performed as described in the animal study protocol.

    • Primer Sequences (Human):

      • MAT1A: Fwd: GCCAAGTCTCTGGTGAAAGCAG, Rev: CTGTCTTCTGAGAGGTTCCGTAG[8]

      • MAT2A: Fwd: CTGGCAGAACTACGCCGTAATG, Rev: GTGTGGACTCTGATGGGAAGCA[1]

      • BHMT: Fwd: AGCTGGCTCAAACGTCATGCAG, Rev: TCCTTCATCAGCCACTTGTCGG[5]

Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of SMM and SAMe on liver gene expression.

Experimental_Workflow cluster_0 In Vivo / In Vitro Model cluster_1 Treatment cluster_2 Sample Processing cluster_3 Gene Expression Analysis cluster_4 Data Analysis Animal_Model Animal Model (e.g., Mice) Control Control Group Animal_Model->Control SMM_Treatment SMM Treatment Animal_Model->SMM_Treatment SAMe_Treatment SAMe Treatment Animal_Model->SAMe_Treatment Cell_Culture Cell Culture (e.g., Hepatocytes) Cell_Culture->Control Cell_Culture->SMM_Treatment Cell_Culture->SAMe_Treatment Tissue_Collection Liver Tissue Collection Control->Tissue_Collection Cell_Lysis Cell Lysis Control->Cell_Lysis SMM_Treatment->Tissue_Collection SMM_Treatment->Cell_Lysis SAMe_Treatment->Tissue_Collection SAMe_Treatment->Cell_Lysis RNA_Isolation RNA Isolation Tissue_Collection->RNA_Isolation Cell_Lysis->RNA_Isolation RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq qPCR qPCR RNA_Isolation->qPCR DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis qPCR->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis

References

A Comparative Guide to the Cytoprotective Efficacy of S-Methylmethionine and Sucralfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytoprotective properties of S-Methylmethionine (SMM), also known as Vitamin U, and sucralfate (B611045). The information presented is based on available experimental data to assist in the evaluation of these compounds for gastrointestinal research and drug development.

Mechanism of Action

S-Methylmethionine (SMM) is a derivative of the amino acid methionine.[1] Its cytoprotective mechanism is believed to be multifactorial, involving the enhancement of mucosal defense through the stimulation of mucus secretion and its role as a precursor to sulfhydryl compounds.[2] Some evidence also points towards the modulation of inflammatory responses and a reduction in oxidative stress.[3][4] While not definitively proven in gastric mucosa, studies on wound healing in other tissues suggest that SMM may activate the ERK1/2 signaling pathway, promoting cell proliferation and migration.[5]

Sucralfate is a complex of sucrose (B13894) sulfate (B86663) and aluminum hydroxide. Its primary mechanism of action is the formation of a viscous, adhesive barrier over the gastric mucosa, particularly at ulcer sites, which protects against acid, pepsin, and bile salts.[6] Beyond this physical barrier, sucralfate has been shown to stimulate the local production of prostaglandins, enhance the secretion of mucus and bicarbonate, and increase mucosal blood flow.[6] Furthermore, it binds to growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), localizing them at the site of injury and promoting tissue repair and angiogenesis.[7][8][9]

Quantitative Data Presentation

Direct comparative studies with quantitative data on the cytoprotective efficacy of S-Methylmethionine and sucralfate are limited in the available literature. However, data from individual studies using various rat models of gastric ulcers are summarized below to provide an indirect comparison.

CompoundAnimal ModelDosage/ConcentrationKey Quantitative FindingReference
S-Methylmethionine Reserpine-induced chronic gastric ulcer in rats5% solution (gavage, 1 mL/day for 19 days)100% protection against ulceration[10]
S-Methylmethionine Stress (water immersion)-induced gastric ulcer in rats5 mMUlcer index was lower than the control group, but higher than the dimethyl-beta-propiothetin group. (Specific ulcer index not provided in abstract)[11][12]
Sucralfate Control (no ulcer induction)100 mg/kg (twice daily for 3 days)61% increase in specific EGF receptor binding; 65% increase in specific PDGF receptor binding[7]

Experimental Protocols

Reserpine-Induced Chronic Gastric Ulcer Model in Rats

This model is utilized to assess the healing and protective effects of compounds on chronic gastric lesions.

  • Animal Model: Male Wistar rats.

  • Induction of Ulcers: Reserpine (B192253) is administered intraperitoneally at a dose of 5 mg/kg daily for 5 consecutive days. This induces chronic gastric ulceration that is observable two weeks after the initial dosing.

  • Treatment Protocol:

    • The test compound (e.g., S-Methylmethionine solution) or vehicle is administered orally via gavage.

    • In the cited study, treatment began after the 5-day reserpine administration and continued for 14 days.[10]

  • Evaluation:

    • After the treatment period, animals are euthanized, and the stomachs are excised.

    • The gastric mucosa is examined for the presence and severity of ulcers.

    • The number and size of ulcers are measured to calculate an ulcer index. The percentage of protection is determined by comparing the ulcer index of the treated group to the control group.

Stress (Water Immersion)-Induced Gastric Ulcer Model in Rats

This is a widely used model to evaluate the cytoprotective effects of substances against acute stress-induced gastric lesions.[3][13]

  • Animal Model: Male Wistar or Sprague-Dawley rats, typically fasted for 24 hours with free access to water.

  • Induction of Ulcers:

    • Rats are placed in a restraint cage.

    • The cage is then immersed vertically in a water bath maintained at approximately 23°C to the level of the xiphoid process for a period of several hours (e.g., 6-7 hours).

  • Treatment Protocol:

    • The test compound or vehicle is administered orally or via another relevant route prior to the induction of stress.

  • Evaluation:

    • Immediately after the stress period, the animals are euthanized.

    • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • The gastric mucosa is examined for linear hemorrhagic lesions.

    • The total length (in mm) of the lesions is measured for each stomach, and this value serves as the ulcer index.[3]

Signaling Pathways and Experimental Workflows

Sucralfate_Signaling_Pathway Sucralfate Cytoprotective Signaling Pathway Sucralfate Sucralfate EGF EGF Sucralfate->EGF Binds & Concentrates FGF FGF Sucralfate->FGF Binds & Concentrates EGFR EGF Receptor EGF->EGFR Activates FGFR FGF Receptor FGF->FGFR Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR->Ras_Raf_MAPK FGFR->PI3K_Akt FGFR->Ras_Raf_MAPK Cell_Proliferation Cell Proliferation & Migration PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Ras_Raf_MAPK->Cell_Proliferation Ras_Raf_MAPK->Angiogenesis Mucosal_Repair Mucosal Repair & Ulcer Healing Cell_Proliferation->Mucosal_Repair Angiogenesis->Mucosal_Repair

Caption: Sucralfate's signaling pathway in cytoprotection.

S_Methylmethionine_Signaling_Pathway Proposed S-Methylmethionine Cytoprotective Pathway SMM S-Methylmethionine (this compound) Methionine Methionine SMM->Methionine ERK1_2 ERK1/2 Pathway (extrapolated) SMM->ERK1_2 Mucin_Secretion Increased Mucin Secretion SMM->Mucin_Secretion SAM S-Adenosyl- methionine SAM->SMM Methionine S-methyltransferase Sulfhydryl_Compounds Sulfhydryl Compounds (e.g., GSH) Methionine->Sulfhydryl_Compounds Trans-sulfuration Pathway Antioxidant_Defense Enhanced Antioxidant Defense Sulfhydryl_Compounds->Antioxidant_Defense Cell_Proliferation Cell Proliferation & Migration ERK1_2->Cell_Proliferation Cytoprotection Gastric Cytoprotection Mucin_Secretion->Cytoprotection Antioxidant_Defense->Cytoprotection Cell_Proliferation->Cytoprotection

Caption: Proposed signaling pathway for S-Methylmethionine.

Experimental_Workflow General Experimental Workflow for Gastric Ulcer Models Start Animal Acclimatization (e.g., 1 week) Fasting Fasting (e.g., 24 hours) Start->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Treatment Administration of Test Compound/Vehicle Grouping->Treatment Induction Induction of Gastric Ulcer (e.g., Ethanol or Stress) Treatment->Induction Euthanasia Euthanasia & Stomach Excision Induction->Euthanasia Evaluation Macroscopic & Microscopic Evaluation of Ulcers Euthanasia->Evaluation Analysis Data Analysis (Ulcer Index, % Protection) Evaluation->Analysis

Caption: Workflow for evaluating gastric cytoprotection.

References

S-Methylmethionine's Nephroprotective Potential: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the nephroprotective effects of S-Methylmethionine (SMM), also known as Vitamin U, as observed in various animal models of kidney injury. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of SMM's therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview.

While research has validated the nephroprotective effects of SMM in specific contexts, such as drug-induced renal damage and nephrotic syndrome, its efficacy in more common models of acute kidney injury, like cisplatin-induced nephrotoxicity, has not been extensively documented. To provide a broader perspective, this guide includes a comparative analysis with D-methionine, a related compound that has shown protective effects in the widely-used cisplatin-induced nephrotoxicity model.

Comparative Efficacy of S-Methylmethionine and D-Methionine

The following tables summarize the quantitative outcomes from key animal studies, showcasing the effects of S-Methylmethionine and a relevant alternative, D-methionine, on markers of kidney function, oxidative stress, inflammation, and fibrosis.

Table 1: S-Methylmethionine in Valproic Acid-Induced Renal Damage in Rats
ParameterControl GroupValproic Acid (VPA) GroupVPA + S-Methylmethionine (50 mg/kg) Group
Oxidative Stress Markers
Malondialdehyde (MDA)NormalIncreasedDecreased
Glutathione (GSH)NormalDecreasedIncreased
Catalase (CAT) ActivityNormalDecreasedIncreased
Superoxide Dismutase (SOD) ActivityNormalDecreasedIncreased
Inflammatory Markers
Tumor Necrosis Factor-α (TNF-α)NormalIncreasedDecreased
Interleukin-1β (IL-1β)NormalIncreasedDecreased
Monocyte Chemoattractant Protein-1 (MCP-1)NormalIncreasedDecreased
Fibrotic Markers
Transforming Growth Factor-β (TGF-β)NormalIncreasedDecreased
Collagen-1NormalIncreasedDecreased

Data synthesized from a study on valproic acid-induced renal damage, which demonstrated SMM's ability to counteract oxidative stress, inflammation, and fibrosis[1].

Table 2: S-Methylmethionine in Aminonucleoside-Induced Nephrotic Syndrome in Rats
ParameterControl GroupAminonucleoside GroupAminonucleoside + S-Methylmethionine (1000 mg/kg) Group
Renal Function
Urinary VolumeNormalDecreasedIncreased
Urinary Protein ExcretionNormalIncreasedDecreased
Lipid Profile
Plasma CholesterolNormalIncreasedDecreased
Plasma PhospholipidsNormalIncreasedDecreased

This 1979 study highlighted SMM's potential in improving renal function and lipid profiles in a nephrotic syndrome model[2].

Table 3: D-Methionine in Cisplatin-Induced Nephrotoxicity in Rats (Comparative Alternative)
ParameterControl GroupCisplatin (B142131) GroupCisplatin + D-Methionine (300 mg/kg) Group
Renal Function Markers
Blood Urea (B33335) Nitrogen (BUN)NormalSignificantly IncreasedSignificantly Decreased
Serum CreatinineNormalSignificantly IncreasedSignificantly Decreased
Organ Weight
Kidney/Body Weight RatioNormalIncreasedDecreased
Oxidative Stress
Renal Oxidative StressNormalElevatedReduced
Renal Antioxidative ActivityNormalReducedElevated

These findings suggest that D-methionine can mitigate cisplatin-induced kidney damage by improving renal function and reducing oxidative stress[3][4].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation.

Valproic Acid-Induced Renal Damage Model (S-Methylmethionine)
  • Animal Model: Female Sprague Dawley rats were utilized.

  • Induction of Injury: Renal damage was induced by daily intraperitoneal injections of Valproic Acid (VPA) at a dose of 500 mg/kg for 15 consecutive days.

  • Treatment Protocol: The treatment group received S-Methylmethionine (this compound) at a dose of 50 mg/kg/day via gavage. The administration of SMM occurred one hour prior to the VPA injection each day for the 15-day duration of the study.

Aminonucleoside-Induced Nephrotic Syndrome Model (S-Methylmethionine)
  • Animal Model: The study was conducted on rats.

  • Induction of Injury: Nephrotic hyperlipidemia was induced by the administration of puromycin (B1679871) aminonucleoside.

  • Treatment Protocol: The treatment involved repeated oral administration of S-Methylmethionine sulfonium (B1226848) chloride (MMSC) at a daily dose of 1000 mg/kg.

  • Analyzed Parameters: The primary outcomes measured were changes in urinary volume and urinary protein excretion to assess renal function. Plasma cholesterol and phospholipid levels were also analyzed to evaluate the impact on hyperlipidemia[2].

Cisplatin-Induced Nephrotoxicity Model (D-Methionine)
  • Animal Model: The experiments were performed on rats.

  • Induction of Injury: Chronic nephrotoxicity was induced by intraperitoneal injections of cisplatin at a dose of 5 mg/kg body weight. The injections were administered on days 1, 8, and 15 of the study.

  • Treatment Protocol: D-methionine was co-administered orally at a daily dose of 300 mg/kg body weight for a total of 20 days.

  • Analyzed Parameters: On day 21, blood samples were collected to measure serum renal functional parameters, including blood urea nitrogen (BUN) and creatinine. Organ weights were recorded, and kidney tissues were processed to assess levels of oxidative stress and antioxidative activity[3][4].

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways through which S-Methylmethionine may exert its nephroprotective effects.

G cluster_0 Experimental Workflow: Valproic Acid Model Animal Grouping Animal Grouping VPA Induction (500 mg/kg) VPA Induction (500 mg/kg) Animal Grouping->VPA Induction (500 mg/kg) SMM Treatment (50 mg/kg) SMM Treatment (50 mg/kg) Animal Grouping->SMM Treatment (50 mg/kg) Data Collection (15 days) Data Collection (15 days) VPA Induction (500 mg/kg)->Data Collection (15 days) SMM Treatment (50 mg/kg)->VPA Induction (500 mg/kg) Analysis Analysis Data Collection (15 days)->Analysis

Caption: Experimental workflow for the valproic acid-induced renal damage model.

G Kidney Injury Stimulus\n(e.g., Valproic Acid) Kidney Injury Stimulus (e.g., Valproic Acid) Oxidative Stress Oxidative Stress Kidney Injury Stimulus\n(e.g., Valproic Acid)->Oxidative Stress Inflammation Inflammation Kidney Injury Stimulus\n(e.g., Valproic Acid)->Inflammation Fibrosis Fibrosis Kidney Injury Stimulus\n(e.g., Valproic Acid)->Fibrosis Renal Damage Renal Damage Oxidative Stress->Renal Damage Inflammation->Renal Damage Fibrosis->Renal Damage S-Methylmethionine S-Methylmethionine S-Methylmethionine->Oxidative Stress S-Methylmethionine->Inflammation S-Methylmethionine->Fibrosis

Caption: Proposed signaling pathways for SMM's nephroprotective effects.

References

Comparative Transcriptomic Analysis: S-Methylmethionine vs. Methionine in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of S-Methylmethionine (SMM) and methionine (Met) on cells, supported by experimental data. Understanding the distinct cellular responses to these related sulfur-containing compounds is crucial for research in metabolic diseases, oncology, and the development of novel therapeutic agents.

Introduction

Methionine is an essential amino acid vital for protein synthesis and as a precursor for the universal methyl donor S-adenosylmethionine (SAM). S-Methylmethionine, a derivative of methionine found in various plants, has been investigated for its potential health benefits, including its role in glucose metabolism and gene regulation. This guide delves into the comparative transcriptomics to elucidate their distinct impacts on cellular signaling and metabolic pathways.

Quantitative Transcriptomic Data Summary

A key study investigated the effects of SMM supplementation in high-fat diet-fed mice, providing valuable insights into its influence on hepatic gene expression compared to a standard high-fat diet (which would include normal methionine levels). The following table summarizes the key transcriptomic changes observed in the liver.

CategoryHigh-Fat Diet + SMM vs. High-Fat DietKey FindingsReference
Differentially Expressed Genes (DEGs) 1473 uniquely expressed genesSMM supplementation leads to significant alterations in the hepatic transcriptome.[1]
Upregulated Genes Sult1e1, Phlda1, CiartPositive regulation of genes involved in xenobiotic, glucose, and circadian rhythm pathways.[2][3]
Downregulated Genes Genes related to lipid metabolismConsistent with improved regulation of glucose metabolism.[3]
Enriched Pathways Xenobiotic metabolism, Glucose metabolism, Circadian rhythm pathwaysSMM administration may regulate these key metabolic and detoxification pathways.[2][3]

Table 1: Summary of Hepatic Transcriptomic Changes with SMM Supplementation.

Experimental Protocols

The following is a summary of the experimental protocol from the key study investigating the effects of SMM on hepatic gene expression in mice.

Animal Model and Diets:

  • Subjects: C57BL/6J mice.

  • Groups:

    • Low-Fat (LF) diet.

    • High-Fat (HF) diet.

    • High-Fat diet + S-Methylmethionine (HF+SMM).

  • Duration: 10 weeks.

  • Administration: SMM was provided as a dietary supplement.[2][3]

Transcriptomic Analysis:

  • Tissue: Liver samples were collected after the 10-week feeding period.

  • Method: RNA sequencing (RNA-seq) was performed on total RNA extracted from the liver tissue.

  • Data Analysis: Transcriptome Analysis Console (TAC) Software was used for quality control and initial data analysis. Differentially expressed genes were identified with a p-value < 0.05.[1]

Signaling Pathways and Experimental Workflow

S-Methylmethionine and Methionine Metabolism

SMM and methionine are interlinked through the S-adenosylmethionine (SAM) cycle. Methionine is converted to SAM, which can then be used in methylation reactions or be a precursor for SMM. SMM can, in turn, be converted back to methionine, acting as a methyl donor.[2]

SMM_Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SMM S-Methylmethionine (SMM) Met->SMM Methionine S-Methyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase SMM->Met Homocysteine S-Methyltransferase

Caption: Interplay between Methionine and S-Methylmethionine metabolism via the SAM cycle.

Experimental Workflow for Comparative Transcriptomics

The workflow below outlines the key steps involved in the comparative transcriptomic analysis of cells or tissues treated with SMM versus a control (e.g., standard methionine-containing diet).

Experimental_Workflow Animal_Model Animal Model (e.g., C57BL/6J mice) Diet_Groups Dietary Groups: - Low-Fat - High-Fat - High-Fat + SMM Animal_Model->Diet_Groups Treatment 10-Week Treatment Period Diet_Groups->Treatment Tissue_Collection Liver Tissue Collection Treatment->Tissue_Collection RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis: - DEG Identification - Pathway Enrichment RNA_Seq->Data_Analysis

Caption: Workflow for in-vivo comparative transcriptomic analysis.

Key Transcriptional Regulatory Pathways Affected by SMM

Based on the available data, SMM administration in a high-fat diet context appears to modulate several key pathways.

SMM_Affected_Pathways SMM S-Methylmethionine (Dietary Supplement) Glucose_Metabolism Improved Glucose Metabolism Regulation SMM->Glucose_Metabolism Xenobiotic_Metabolism Regulation of Xenobiotic Pathways SMM->Xenobiotic_Metabolism Circadian_Rhythm Modulation of Circadian Rhythm SMM->Circadian_Rhythm Lipid_Metabolism Downregulation of Lipid Metabolism Genes SMM->Lipid_Metabolism

Caption: Key pathways transcriptionally regulated by SMM supplementation.

Conclusion

The current body of research, primarily from in-vivo mouse studies, indicates that S-Methylmethionine has a distinct transcriptomic signature compared to the baseline metabolic state influenced by dietary methionine. SMM supplementation appears to positively regulate genes involved in glucose metabolism, xenobiotic detoxification, and circadian rhythms, particularly in the context of a high-fat diet.[2][3] These findings suggest that SMM could be a valuable compound for further investigation in the context of metabolic disorders. Future research should focus on direct comparative transcriptomics of SMM and methionine-treated cells in various in-vitro models to further dissect their specific molecular mechanisms of action.

References

The Synergistic Potential of S-Methylmethionine with Other Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine found in various plants.[1] Its role as an antioxidant and cytoprotective agent has garnered interest within the scientific community.[2][3][4] This guide provides a comparative analysis of the potential synergistic effects of SMM with other antioxidants.

Due to a notable scarcity of direct research on SMM in combination with other antioxidants, this guide will draw upon a key study investigating the synergistic efficacy of a closely related metabolic precursor, S-adenosylmethionine (SAMe), in combination with Vitamins C and E.[5][6] Data from a study on SMM as a monotherapy is also presented to provide a baseline for its individual antioxidant capacity.[7][8][9][10] This guide aims to offer a comprehensive overview for researchers exploring the therapeutic potential of SMM in antioxidant formulations.

Quantitative Data Comparison

The following table summarizes the key quantitative data from studies on SAMe in combination with Vitamins C and E, and SMM as a monotherapy, in animal models of induced oxidative stress.

Treatment Group Parameter Result Percentage Change vs. Toxin-Induced Group Reference
SAMe + Vitamins C & E Study (Liver Injury Model) [5]
Normal ControlALT (U/L)35.4 ± 2.1-[5]
AST (U/L)75.1 ± 3.5-[5]
Thioacetamide (B46855) (TAA) InducedALT (U/L)285.6 ± 11.20%[5]
AST (U/L)355.8 ± 15.60%[5]
TAA + SAMe (25 mg/kg)ALT (U/L)278.5 ± 15.8-2.5%[5]
AST (U/L)341.7 ± 18.9-3.9%[5]
TAA + Vitamins C (100 mg/kg) & E (200 mg/kg)ALT (U/L)269.8 ± 14.5-5.5%[5]
AST (U/L)335.8 ± 17.8-5.6%[5]
TAA + SAMe + Vitamins C & EALT (U/L)155.7 ± 10.1-45.5%[5]
AST (U/L)195.4 ± 11.2-45.1%[5]
SMM Monotherapy Study (Hepatocellular Carcinoma Model) [7][8][9][10]
Normal ControlMDA (nmol/g tissue)1.5 ± 0.1-[7][8][9][10]
SOD (U/g tissue)250.1 ± 10.5-[7][8][9][10]
CAT (U/g tissue)150.2 ± 8.7-[7][8][9][10]
DEN/CCl4 InducedMDA (nmol/g tissue)4.8 ± 0.30%[7][8][9][10]
SOD (U/g tissue)120.5 ± 7.80%[7][8][9][10]
CAT (U/g tissue)80.4 ± 5.60%[7][8][9][10]
DEN/CCl4 + SMMMDA (nmol/g tissue)2.1 ± 0.2-56.3%[7][8][9][10]
SOD (U/g tissue)225.3 ± 9.1+87.0%[7][8][9][10]
CAT (U/g tissue)135.7 ± 7.2+68.8%[7][8][9][10]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of SMM and SAMe are intrinsically linked to the transsulfuration pathway, which is crucial for the synthesis of the master endogenous antioxidant, glutathione (B108866) (GSH).[11] SMM, through its conversion to SAMe, provides the necessary precursors for this pathway.

Met Methionine SMM S-Methylmethionine (SMM) Met->SMM Methionine S-methyltransferase SAMe S-Adenosylmethionine (SAMe) SMM->SAMe Re-methylation Cycle SAH S-Adenosylhomocysteine SAMe->SAH Methylation Reactions Hcy Homocysteine SAH->Hcy Hcy->Met Remethylation Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH Synthesis cluster_membrane Cell Membrane (Lipid Phase) cluster_cytosol Cytosol (Aqueous Phase) VitE Vitamin E PUFA Lipid Peroxidation VitE->PUFA Neutralizes Peroxyl Radicals VitE_ox Oxidized Vitamin E VitC_ox Oxidized Vitamin C VitE_ox->VitC_ox PUFA->VitE_ox VitC Vitamin C VitC->VitE_ox Regenerates GSSG Oxidized GSH (GSSG) VitC_ox->GSSG GSH Glutathione (GSH) GSH->VitC_ox Regenerates SAMe SAMe SAMe->GSH Precursor for Synthesis

References

Unraveling the Therapeutic Potential of S-Methylmethionine: An Indirect Validation Through Knockout Models of Methionine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic landscape of S-Methylmethionine (SMM), also known as Vitamin U, reveals a compelling, albeit indirect, validation of its potential therapeutic targets through the lens of knockout mouse models of critical enzymes in the methionine metabolic pathway. While direct knockout studies validating SMM's targets are not yet available, examining the phenotypes of mice lacking Glycine (B1666218) N-methyltransferase (GNMT) and Methionine adenosyltransferase 1A (MAT1A) provides a strong rationale for the therapeutic intervention of SMM in liver disease and cancer.

S-Methylmethionine is a derivative of the essential amino acid methionine and is closely linked to the metabolism of S-adenosylmethionine (SAMe), a universal methyl donor crucial for numerous cellular processes. Dysregulation of the methionine cycle and aberrant SAMe levels are implicated in the pathogenesis of various diseases, most notably non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma (HCC).

This comparison guide will explore the profound liver pathologies observed in GNMT and MAT1A knockout mice, which model the consequences of disrupted SAMe homeostasis. We will then examine the therapeutic effects of interventions aimed at restoring this balance, providing a framework for understanding the potential mechanisms of action of SMM.

The Critical Role of Methionine Metabolism in Liver Health: Insights from Knockout Models

The liver is the primary site of methionine metabolism. Two key enzymes in this pathway, GNMT and MAT1A, play pivotal roles in maintaining the delicate balance of SAMe. Knockout models of these enzymes have been instrumental in elucidating the pathological consequences of a dysregulated methionine cycle.

Glycine N-methyltransferase (GNMT) Knockout Mice: A Model of SAMe Accumulation

GNMT is a crucial enzyme responsible for the catabolism of excess SAMe. The genetic deletion of GNMT in mice leads to a significant accumulation of SAMe in the liver. This disruption of SAMe homeostasis results in a severe liver phenotype that progresses from steatosis (fatty liver) and fibrosis to the spontaneous development of hepatocellular carcinoma.[1][2][3]

Methionine Adenosyltransferase 1A (MAT1A) Knockout Mice: A Model of SAMe Deficiency

In contrast to GNMT knockout mice, the deletion of MAT1A, the primary enzyme responsible for SAMe synthesis in the liver, leads to a chronic deficiency of hepatic SAMe. These mice also develop a severe liver pathology, including steatohepatitis, and are highly susceptible to liver injury and the development of hepatocellular carcinoma.[4][5][6]

Therapeutic Interventions: Restoring Methionine Homeostasis

The severe liver pathologies observed in both GNMT and MAT1A knockout mice underscore the importance of maintaining SAMe homeostasis. This has led to the investigation of therapeutic strategies aimed at modulating SAMe levels.

S-Adenosylmethionine (SAMe) Supplementation

In models of SAMe deficiency, such as the MAT1A knockout mouse, supplementation with exogenous SAMe has been shown to be hepatoprotective. Studies have demonstrated that SAMe administration can ameliorate liver injury and reduce the development of steatohepatitis in these animals.[4] While specific quantitative data on the reversal of the full phenotype is still emerging, the positive effects on liver health are well-documented.

Nicotinamide (B372718): An Alternative Strategy for SAMe Reduction

In the context of SAMe accumulation, as seen in GNMT knockout mice, a different therapeutic approach is required. A study has shown that treatment with nicotinamide can effectively prevent the development of fatty liver and fibrosis in these mice.[7] Nicotinamide serves as a substrate for the enzyme nicotinamide N-methyltransferase (NNMT), which consumes SAMe for its methylation, thereby reducing the toxic accumulation of SAMe in the liver.

Quantitative Comparison of Knockout Phenotypes and Therapeutic Interventions

The following tables summarize the key quantitative data from studies on GNMT and MAT1A knockout mice, highlighting the impact of these genetic modifications and the effects of therapeutic interventions.

Table 1: Phenotypic Characteristics of GNMT and MAT1A Knockout Mice

ParameterWild-TypeGNMT KnockoutMAT1A Knockout
Hepatic SAMe Levels NormalSignificantly IncreasedSignificantly Decreased
Liver Histology NormalSteatosis, Fibrosis, HCCSteatohepatitis, HCC
Serum ALT (U/L) ~25~178Increased
Serum AST (U/L) ~55~266Increased

Note: ALT and AST levels are approximate and can vary between studies. Data for MAT1A knockout mice show a general increase, with specific values varying based on age and diet.

Table 2: Therapeutic Interventions in Knockout Models

ModelTreatmentKey OutcomeQuantitative Effect
GNMT Knockout NicotinamidePrevention of Liver InjurySerum ALT reduced to ~36 U/L; Serum AST reduced to ~62 U/L
MAT1A Knockout SAMeAmelioration of Liver InjuryReversal of steatohepatitis (qualitative improvement)

Signaling Pathways and Experimental Workflows

The intricate regulation of methionine metabolism and the downstream effects of its dysregulation involve complex signaling pathways. The experimental validation of these pathways and the therapeutic potential of compounds like SMM rely on a series of well-defined experimental procedures.

Methionine Metabolism and its Dysregulation in Knockout Models

dot

Methionine_Metabolism Methionine Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe MAT1A Methyl_Acceptors Methyl Acceptors (DNA, proteins, etc.) SAMe->Methyl_Acceptors Methyltransferases SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases Glycine Glycine SAMe->Glycine Methylated_Products Methylated Products Methyl_Acceptors->Methylated_Products Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine SMM S-Methylmethionine (SMM) SMM->Homocysteine Potential donation of methyl group Sarcosine Sarcosine Glycine->Sarcosine

Caption: Methionine metabolism and points of disruption in knockout models.

Experimental Workflow for Knockout Model Validation

dot

Experimental_Workflow Start Generation of Knockout Mice Genotyping Genotyping (PCR) Start->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Treatment Therapeutic Intervention (e.g., Nicotinamide, SAMe) Phenotyping->Treatment Analysis Biochemical and Histological Analysis Treatment->Analysis Data Data Interpretation and Comparison Analysis->Data

Caption: Workflow for validating therapeutic targets using knockout models.

Detailed Experimental Protocols

A comprehensive understanding of the experimental data requires a detailed look at the methodologies used. Below are representative protocols for key experiments cited in the validation of methionine metabolism targets.

Generation of Knockout Mice

The generation of both GNMT and MAT1A knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the target gene with a neomycin resistance cassette. This allows for the selection of correctly targeted ES cells. These cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are then bred to establish a germline transmission of the knockout allele. Genotyping is performed using polymerase chain reaction (PCR) with primers specific for the wild-type and knockout alleles.

Liver Histology and Fibrosis Staining

For histological analysis, liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: Sections are deparaffinized, rehydrated, and stained with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink). This allows for the assessment of general liver morphology, inflammation, and steatosis.

  • Sirius Red Staining: To specifically visualize collagen deposition and assess fibrosis, sections are stained with Picro-Sirius Red solution. Collagen fibers appear red under a bright-field microscope.

Measurement of S-Adenosylmethionine (SAMe) in Liver Tissue

Hepatic SAMe levels are quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

  • Tissue Homogenization: Liver tissue is rapidly homogenized in a cold solution of perchloric acid to precipitate proteins and stabilize SAMe.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing SAMe, is injected into the LC-MS/MS system. SAMe is separated from other metabolites on a reverse-phase column and detected by mass spectrometry based on its specific mass-to-charge ratio.

The Hypothesized Role of S-Methylmethionine (SMM)

Given that SMM is a methionine derivative and can donate a methyl group, it is plausible that it could modulate the methionine cycle and SAMe levels. In conditions of SAMe deficiency, such as in MAT1A knockout mice, SMM could potentially serve as a precursor to replenish the SAMe pool. Conversely, in conditions of SAMe excess, the metabolic interplay of SMM might influence pathways that consume SAMe, although this is more speculative.

The compelling evidence from GNMT and MAT1A knockout models provides a strong rationale for future studies investigating the direct effects of SMM in these well-characterized models of liver disease. Such studies would be crucial to definitively validate the therapeutic targets of SMM and pave the way for its potential clinical application in liver disorders.

References

Safety Operating Guide

Proper Disposal of Vitamin U (S-Methylmethionine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals are paramount to ensuring a safe working environment and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Vitamin U, chemically known as S-Methylmethionine (SMM).

This compound is a derivative of the amino acid methionine.[1][2] While not a true vitamin, it is a naturally occurring compound found in various plants.[3][4] Understanding its properties is the first step in its safe management and disposal.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to adhere to standard laboratory safety protocols. While S-Methylmethionine is not classified as a hazardous substance by GHS, it is prudent to handle it with care. The primary hazards are related to irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Spills: In the event of a spill, the material should be swept up, avoiding dust generation, and placed into a suitable, clearly labeled container for disposal.

Chemical and Safety Data Summary

For quick reference, the following table summarizes key quantitative data for S-Methylmethionine.

PropertyValueReference
Chemical Name S-Methylmethionine[2]
Synonym This compound[2]
Molecular Formula C₆H₁₄NO₂S⁺[2]
Molar Mass 164.243 g/mol [2]
Melting Point 134 °C (273 °F) (chloride salt, decomposes)[2]
Primary Hazards Irritant[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound (S-Methylmethionine) must always be in accordance with local, state, and federal regulations. The following steps provide a general guideline for its disposal.

  • Consult Local Regulations: Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities. They will provide specific requirements for chemical waste disposal that are applicable to your location.

  • Waste Characterization: Determine if the this compound waste is considered hazardous according to your local regulations. Based on available data for the related compound L-Methionine, S-Methylmethionine is not expected to be classified as hazardous waste. However, if it has been mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.

  • Small Quantities (Milligram Scale): For very small, non-hazardous quantities, some institutional guidelines may permit disposal down the drain with copious amounts of water. However, this is highly dependent on local regulations and the specific wastewater treatment systems in place. Always seek confirmation from your EHS department before proceeding with this method.

  • Bulk Quantities and Contaminated Materials: For larger quantities, unused product, or materials significantly contaminated with this compound, the recommended method of disposal is through a licensed chemical waste disposal company.

    • Containerization: Place the waste in a chemically compatible, leak-proof, and sealable container. Ensure the container is clearly and accurately labeled as "S-Methylmethionine Waste" and includes the approximate quantity.

    • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

    • Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

VitaminU_Disposal start Start: this compound Waste consult_ehs Consult Institutional EHS and Local Regulations start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous is_mixed Is it mixed with hazardous chemicals? is_hazardous->is_mixed No containerize Containerize, label, and store as chemical waste is_hazardous->containerize Yes small_quantity Is it a small quantity (e.g., mg scale)? is_mixed->small_quantity No is_mixed->containerize Yes drain_disposal Permitted by EHS for drain disposal? small_quantity->drain_disposal Yes small_quantity->containerize No dispose_drain Dispose down drain with copious water drain_disposal->dispose_drain Yes drain_disposal->containerize No end End of Process dispose_drain->end licensed_disposal Arrange for pickup by licensed disposal company containerize->licensed_disposal licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and prioritizing safety and regulatory compliance, researchers can ensure the responsible management of this compound waste in the laboratory.

References

Essential Safety and Handling Guide for Vitamin U (S-Methylmethionine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Vitamin U, also known as S-Methylmethionine (SMM). The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound, chemically S-Methylmethionine, is a derivative of the amino acid methionine.[1][2] While not a true vitamin, it is a compound found in various plants, particularly cruciferous vegetables like cabbage.[2][3][4] Although not classified as a hazardous substance in all contexts, it is recognized for causing skin, eye, and respiratory irritation.[5][6] Adherence to proper safety procedures is therefore crucial.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound, especially in its powder form.

Protection TypeRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne dust particles.[7][8]
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.[7][9]
Body Protection Laboratory coatProtects clothing and underlying skin from potential spills.[7][10]
Respiratory Protection NIOSH-approved respirator or dust maskRecommended when handling the powder form to avoid inhalation of dust.[7][11]

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational protocol is essential for minimizing risks in a laboratory setting.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area is well-ventilated. The use of a fume hood or local exhaust ventilation is highly recommended, particularly when working with this compound powder to avoid dust generation.[6][10]

  • PPE Availability: Confirm that all necessary PPE is accessible and in good condition before handling the substance.[10]

  • Emergency Equipment: Locate the nearest eyewash station and safety shower, ensuring they are unobstructed and operational.[10]

  • Spill Kit: Have a spill kit suitable for solid chemical spills readily available.[10]

2. Handling Procedures:

  • Weighing and Transferring: Conduct all weighing and transfer operations within a designated area, such as a fume hood, to control dust.[10] Avoid creating dust when handling the solid form.[7][11]

  • Preparing Solutions: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[10]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[12] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][11]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[8][11]

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11][13]
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of water.[6][11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the eyelids.[6][11]
Ingestion Do not induce vomiting. Have the person drink two glasses of water and consult a physician if they feel unwell.[11][13]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical for environmental and laboratory safety.

  • Waste Characterization: While not always classified as hazardous, it is important to treat this compound as chemical waste.[14]

  • Disposal Method: Do not let the product enter drains or waterways.[7][11] Dispose of waste chemical and contaminated materials through a licensed disposal company.[14]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected and disposed of as solid chemical waste.[10]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal.[7][14]

This compound Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Verify Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Don Personal Protective Equipment (PPE) C->D E Weigh & Transfer in Ventilated Area D->E F Prepare Solution (If Applicable) E->F G Perform Experiment F->G H Clean Work Area & Equipment G->H L Collect Chemical Waste G->L I Store Chemical Properly H->I J Doff & Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K J->L M Dispose via Licensed Contractor L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin U
Reactant of Route 2
Vitamin U

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.